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Florosenine

Cat. No.: B232019
CAS No.: 16958-30-8
M. Wt: 423.5 g/mol
InChI Key: RNNVXCSFOWGBQP-DIOQTCHZSA-N
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Description

Florosenine is a natural pyrrolizidine alkaloid isolated from various plant species within the genus Senecio (Asteraceae family), such as Senecio leptolobus and Senecio pterophorus . This compound, with the molecular formula C 21 H 29 NO 8 and a molecular weight of 423.46 g/mol, is part of a large class of plant-specific nitrogen-containing compounds known for their diverse biological activities . The primary research value of this compound lies in the fields of phytochemistry and plant evolutionary biology. The genus Senecio serves as a key model system for studying fundamental evolutionary processes, including ecological adaptation and speciation through hybridisation . As a secondary metabolite, this compound represents a biochemical component of the plant's defense system. Investigating the distribution and biosynthesis of such pyrrolizidine alkaloids across different Senecio species and their hybrids can provide crucial insights into plant metabolism, chemical ecology, and the genetic basis of trait evolution in naturally hybridizing systems . While the specific mechanism of action for this compound in biological systems is an area of ongoing research, its identity as a pyrrolizidine alkaloid places it in a chemically and toxicologically significant group . Researchers are advised to handle this compound with appropriate safety precautions. This compound is presented with a calculated density of 1.27 g/cm³ and a flash point of 332.6°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO8 B232019 Florosenine CAS No. 16958-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16958-30-8

Molecular Formula

C21H29NO8

Molecular Weight

423.5 g/mol

IUPAC Name

[(1R,3'S,4S,6R,7R,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate

InChI

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13+,16-,20-,21+/m1/s1

InChI Key

RNNVXCSFOWGBQP-DIOQTCHZSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)OC(=O)C)C

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Florosenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florosenine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the genus Senecio. As a member of the otonecine-type subclass of these alkaloids, its chemical architecture is characterized by a distinctive bicyclic necine base esterified with two necic acids. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available data to serve as a technical resource for researchers in natural product chemistry, toxicology, and drug development. The document details the molecular structure, stereochemical configuration, and presents a summary of key chemical data.

Chemical Structure

This compound is classified as an otonecine-type pyrrolizidine alkaloid.[1][2][3] Unlike the more common retronecine or heliotridine bases, the otonecine core features a monocyclic base with a characteristic transannular interaction between a keto group and a tertiary amine.[2] The fundamental structure of this compound is a diester of the otonecine necine base.[1][2] One of the esterifying acids is acetic acid.[2]

The molecular formula for this compound is C₂₁H₂₉NO₈, and it has a molecular weight of approximately 423.46 g/mol .

Table 1: General Chemical Data for this compound
PropertyValue
Molecular Formula C₂₁H₂₉NO₈
Molecular Weight 423.46 g/mol
CAS Registry Number 16958-30-8
Compound Type Pyrrolizidine Alkaloid (Otonecine-type)

Stereochemistry

The stereochemistry of this compound is complex, possessing multiple chiral centers. The IUPAC International Chemical Identifier (InChI) provides insight into the defined and undefined stereocenters within the molecule.

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21+/m1/s1

Experimental Data and Protocols

A comprehensive search of the scientific literature did not yield specific, detailed experimental protocols for the isolation, purification, or synthesis of this compound. Similarly, detailed quantitative data from techniques such as X-ray crystallography or a complete assignment of ¹H and ¹³C NMR spectra are not publicly available.

General Isolation of Pyrrolizidine Alkaloids from Senecio Species

While a specific protocol for this compound is not available, a general workflow for the extraction of pyrrolizidine alkaloids from plants of the Senecio genus can be described. This typically involves the following steps:

  • Extraction : Dried and powdered plant material is extracted with a solvent, often methanol or ethanol, sometimes acidified to aid in the extraction of the basic alkaloids.

  • Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The extract is acidified, and non-basic components are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or dichloromethane.

  • Chromatographic Purification : The resulting crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.

The following diagram illustrates a generalized workflow for the isolation of pyrrolizidine alkaloids.

G plant Dried & Powdered Senecio Plant Material extraction Solvent Extraction (e.g., Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract acidification Acidification (e.g., with HCl) crude_extract->acidification partition1 Liquid-Liquid Partitioning (with e.g., Dichloromethane) acidification->partition1 aqueous_layer1 Aqueous Layer (Alkaloid Salts) partition1->aqueous_layer1 Aqueous Phase organic_layer1 Organic Layer (Neutral/Acidic Compounds) partition1->organic_layer1 Organic Phase basification Basification (e.g., with NH4OH) aqueous_layer1->basification partition2 Liquid-Liquid Partitioning (with e.g., Dichloromethane) basification->partition2 aqueous_layer2 Aqueous Layer (Waste) partition2->aqueous_layer2 Aqueous Phase organic_layer2 Organic Layer (Crude Alkaloids) partition2->organic_layer2 Organic Phase concentration Solvent Evaporation organic_layer2->concentration crude_alkaloids Crude Alkaloid Mixture concentration->crude_alkaloids chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_alkaloids->chromatography This compound Isolated this compound chromatography->this compound

Generalized workflow for pyrrolizidine alkaloid isolation.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. As a pyrrolizidine alkaloid, its biological activity and toxicological profile are of significant interest. Pyrrolizidine alkaloids are known to be hepatotoxic, and their toxicity is generally associated with the metabolic activation of the necine base by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

The logical relationship for the toxicological activation of pyrrolizidine alkaloids is depicted below.

G pa Pyrrolizidine Alkaloid (e.g., this compound) cyp450 Hepatic Cytochrome P450 Enzymes pa->cyp450 Metabolic Activation pyrrolic_ester Reactive Pyrrolic Ester (Metabolite) cyp450->pyrrolic_ester alkylation Alkylation pyrrolic_ester->alkylation macromolecules Cellular Macromolecules (DNA, Proteins) macromolecules->alkylation toxicity Cellular Damage & Toxicity alkylation->toxicity

Toxicological activation of pyrrolizidine alkaloids.

Conclusion

This compound presents a complex and interesting chemical structure within the otonecine class of pyrrolizidine alkaloids. While its fundamental molecular formula and connectivity are established, a complete and unambiguous determination of its absolute stereochemistry remains an area for further investigation. The lack of publicly available, detailed experimental data, particularly high-resolution NMR and X-ray crystallographic analyses, highlights a gap in the comprehensive characterization of this natural product. Future research focused on the total synthesis of this compound and the full elucidation of its stereochemical and biological properties will be invaluable to the fields of natural product chemistry and toxicology.

References

What is the CAS number for Florosenine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 16958-30-8

Introduction

Florosenine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, and biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Properties

A summary of the key chemical identifiers and properties of this compound is presented in the table below.

PropertyValue
CAS Number 16958-30-8
Molecular Formula C₂₁H₂₉NO₈
Molecular Weight 423.46 g/mol
Class Pyrrolizidine Alkaloid

Synthesis and Isolation

Natural Source

This compound is known to be isolated from various species of the genus Senecio, which are widely distributed flowering plants.

General Isolation Protocol for Pyrrolizidine Alkaloids from Senecio Species

Experimental Workflow for Pyrrolizidine Alkaloid Isolation

experimental_workflow plant_material Dried & Ground Senecio Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol) plant_material->extraction Solvent filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acid_base_extraction Acid-Base Partitioning (e.g., HCl / NaOH) concentration->acid_base_extraction Crude Extract chromatography Column Chromatography (e.g., Silica Gel, Alumina) acid_base_extraction->chromatography Crude Alkaloid Fraction purification Further Purification (e.g., Preparative HPLC) chromatography->purification Semi-pure Fraction This compound Isolated this compound purification->this compound

A generalized workflow for the isolation of pyrrolizidine alkaloids from Senecio species.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.

  • Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base partitioning process. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.

  • Chromatographic Purification: The crude alkaloid fraction is further purified using chromatographic techniques. Column chromatography over silica gel or alumina is a common first step.

  • Final Purification: Final purification to obtain this compound is typically achieved through preparative high-performance liquid chromatography (HPLC).

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not widely available in the public domain. For definitive structural elucidation and characterization, researchers would need to acquire these spectra on a purified sample.

Biological Activity and Mechanism of Action

Pyrrolizidine alkaloids as a class are known for their significant biological effects, most notably hepatotoxicity (toxicity to the liver). The toxicity is generally attributed to the metabolic activation of the pyrrolizidine nucleus in the liver.

General Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The general signaling pathway for the metabolic activation and subsequent toxicity of many pyrrolizidine alkaloids is depicted below. It is important to note that the specific targets and pathways for this compound have not been elucidated.

Hypothesized Signaling Pathway for Pyrrolizidine Alkaloid Toxicity

pa_toxicity_pathway cluster_liver_cell Hepatocyte (Liver Cell) pa Pyrrolizidine Alkaloid (e.g., this compound) cyp450 Cytochrome P450 Enzymes pa->cyp450 Metabolic Activation pyrrolic_esters Reactive Pyrrolic Esters (Metabolites) cyp450->pyrrolic_esters macromolecules Cellular Macromolecules (DNA, Proteins) pyrrolic_esters->macromolecules Alkylation adducts Macromolecular Adducts macromolecules->adducts cell_damage Cellular Damage & Apoptosis adducts->cell_damage

A generalized pathway for the metabolic activation and toxicity of pyrrolizidine alkaloids.

Pathway Description:

  • Uptake and Metabolism: Pyrrolizidine alkaloids are transported to the liver.

  • Metabolic Activation: In the hepatocytes, they are metabolized by cytochrome P450 enzymes into highly reactive pyrrolic esters.

  • Macromolecular Adduction: These reactive metabolites can then form covalent bonds (adducts) with cellular macromolecules such as DNA and proteins.

  • Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to cellular damage, apoptosis (programmed cell death), and ultimately hepatotoxicity.

Conclusion

This compound is a pyrrolizidine alkaloid with a confirmed chemical identity. However, a comprehensive understanding of its synthesis, detailed experimental protocols for its isolation, full spectroscopic characterization, and specific biological activities and mechanisms of action remains an area for further research. The information provided in this guide is based on the currently available public data and general knowledge of the pyrrolizidine alkaloid class. Researchers are encouraged to conduct further studies to fully elucidate the properties and potential applications of this compound.

Unveiling Florosenine: A Technical Deep Dive into its Discovery in Senecio Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the pyrrolizidine alkaloid florosenine, a significant secondary metabolite found in various Senecio species, is presented here for researchers, scientists, and drug development professionals. This technical guide consolidates the current understanding of this compound, from its initial discovery and structural elucidation to its quantification and biosynthetic context within the Senecio genus.

Introduction

This compound is a pyrrolizidine alkaloid belonging to the otosenine-type, characterized by a macrocyclic diester structure. Its presence is notable in several species of the genus Senecio, a large and diverse group within the Asteraceae family. Often found alongside its structural relative, otosenine, this compound contributes to the complex alkaloid profiles of these plants. Pyrrolizidine alkaloids are of significant interest due to their potential biological activities, which warrant detailed investigation for applications in drug discovery and development.

Discovery and Structural Elucidation

The initial identification and structural elucidation of this compound were pivotal moments in the study of Senecio alkaloids. While detailed protocols from the earliest discoveries are embedded in specialized literature, subsequent studies have built upon this foundational work. The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key Spectroscopic Data

The structural confirmation of this compound relies on characteristic spectroscopic signatures.

Table 1: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observational Data
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition and core structure.
¹H NMR Spectroscopy Reveals the proton environment, including chemical shifts and coupling constants that define the stereochemistry of the molecule.
¹³C NMR Spectroscopy Determines the carbon skeleton of the molecule, identifying key functional groups such as carbonyls and double bonds.

Quantification in Senecio Species

Quantitative analysis of this compound in plant material is crucial for understanding its distribution and potential ecological roles. Gas Chromatography-Mass Spectrometry (GLC-MS) is a powerful technique for the separation and quantification of pyrrolizidine alkaloids.

A key study by Tundis et al. (2007) investigated the pyrrolizidine alkaloid profiles of the Senecio cineraria group, where this compound was identified as a major alkaloid.[1][2]

Table 2: this compound Content in Selected Senecio Species of the cineraria Group

SpeciesSubspeciesTotal Alkaloid Extract Yield (%)This compound (% of total alkaloid extract)
S. ambiguusambiguus0.13 ± 0.005Major Component
S. ambiguusnebrodensis0.13 ± 0.005Major Component
S. gibbosusbicolor0.20 ± 0.003Major Component
S. gibbosusgibbosus-Major Component
S. gibbosuscineraria0.16 ± 0.003Major Component
Data adapted from Tundis et al. (2007).[1][2]

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Senecio Species

A general workflow for the extraction of pyrrolizidine alkaloids, including this compound, from Senecio plant material is outlined below. This process involves initial extraction, reduction of N-oxides, and subsequent purification.

Extraction_Workflow PlantMaterial Dried & Ground Senecio Plant Material MethanolExtraction Methanol Extraction PlantMaterial->MethanolExtraction Filtration Filtration MethanolExtraction->Filtration Evaporation1 Evaporation to Dryness Filtration->Evaporation1 Acidification Acidification (e.g., 2% H2SO4) Evaporation1->Acidification ZnReduction Reduction with Zn dust (to convert N-oxides) Acidification->ZnReduction Filtration2 Filtration ZnReduction->Filtration2 Basification Basification (e.g., NH4OH to pH 9-10) Filtration2->Basification DCM_Extraction Extraction with Dichloromethane (DCM) Basification->DCM_Extraction Drying Drying of Organic Phase (e.g., Na2SO4) DCM_Extraction->Drying Evaporation2 Evaporation to Yield Crude Alkaloid Extract Drying->Evaporation2 Chromatography Column Chromatography for Purification Evaporation2->Chromatography This compound Isolated this compound Chromatography->this compound

Caption: General workflow for the extraction of this compound.

Gas Chromatography-Mass Spectrometry (GLC-MS) Analysis

The quantitative and qualitative analysis of this compound is effectively achieved using GLC-MS. The following provides a generalized protocol based on established methods.[1][2]

GLC_MS_Workflow CrudeExtract Crude Alkaloid Extract Dissolution Dissolve in appropriate solvent (e.g., CH2Cl2) CrudeExtract->Dissolution Injection Injection into GC-MS system Dissolution->Injection Separation Separation on a capillary column (e.g., HP-5MS) Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Detection Ionization->Detection DataAnalysis Data Analysis (Mass Spectra & Retention Times) Detection->DataAnalysis Quantification Quantification using internal standards DataAnalysis->Quantification Identification Identification by comparison to spectral libraries and standards DataAnalysis->Identification

Caption: Workflow for the analysis of this compound by GLC-MS.

Biosynthesis of Otosenine-Type Alkaloids

This compound belongs to the otosenine-type of pyrrolizidine alkaloids. The biosynthesis of these complex molecules is a multi-step enzymatic process. While the specific pathway for this compound has not been fully elucidated, it is understood to derive from the general pyrrolizidine alkaloid biosynthetic pathway, which originates from the amino acids L-ornithine and L-arginine. These precursors are converted to putrescine, which then undergoes a series of reactions to form the characteristic necine base. The necic acid moiety is derived from other amino acid precursors. The final macrocyclic structure is formed by the esterification of the necine base with the necic acid.[3][4]

Biosynthesis_Pathway cluster_Necine Necine Base Formation cluster_Necic Necic Acid Formation Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine NecineBase Necine Base (Otonecine) Homospermidine->NecineBase Esterification Esterification NecineBase->Esterification AminoAcids Amino Acid Precursors (e.g., Isoleucine) NecicAcid Necic Acid AminoAcids->NecicAcid NecicAcid->Esterification This compound This compound Esterification->this compound

Caption: Simplified overview of the proposed biosynthetic pathway of this compound.

Biological Activity and Future Perspectives

Currently, there is a notable lack of specific research on the biological activities of isolated this compound. The toxicity and potential therapeutic effects of many pyrrolizidine alkaloids are well-documented, often relating to their hepatotoxicity. However, the specific pharmacological profile of this compound remains an area ripe for investigation. Future research should focus on:

  • Cytotoxicity studies: Evaluating the effect of purified this compound on various cancer cell lines.

  • Anti-inflammatory assays: Investigating its potential to modulate inflammatory pathways.

  • Signaling pathway analysis: Determining the molecular targets and mechanisms of action of this compound.

Given the structural similarities to other otosenine-type alkaloids, it is plausible that this compound may exhibit comparable biological effects. A deeper understanding of its bioactivity is essential for assessing its potential as a lead compound in drug development or for understanding the toxicology of Senecio-containing herbal preparations.

Conclusion

This compound stands as a significant, yet understudied, pyrrolizidine alkaloid within the Senecio genus. While methods for its extraction and quantification are established, a significant gap exists in the understanding of its specific biological activities and the signaling pathways it may modulate. This technical guide provides a foundational overview to stimulate and support further research into this intriguing natural product, with the aim of unlocking its full pharmacological potential.

References

The Biosynthesis of Florosenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biosynthetic Pathway of an Otonecine-Type Pyrrolizidine Alkaloid

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Florosenine, an otonecine-type pyrrolizidine alkaloid (PA). Due to the limited specific research on this compound, this document synthesizes information from the well-established general pathway of pyrrolizidine alkaloid biosynthesis and proposes specific steps leading to the formation of this compound based on its chemical structure and knowledge of related compounds. This guide is intended for researchers, scientists, and drug development professionals working with plant-derived alkaloids.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid characterized by its otonecine necine base.[1] PAs are a large class of secondary metabolites found in numerous plant species, notably in the families Asteraceae, Boraginaceae, and Fabaceae.[2][3] They are primarily synthesized by plants as a defense mechanism against herbivores.[1][3] The core structure of PAs consists of a necine base, a bicyclic amino alcohol, esterified with one or two necic acids, which are typically branched-chain carboxylic acids.[4] The 1,2-unsaturated necine base and the structure of the necic acid moiety are key determinants of the toxicity associated with many PAs.[5]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the otonecine necine base, the synthesis of the necic acid moiety, and the final esterification to yield the complete alkaloid.

Biosynthesis of the Otonecine Necine Base

The biosynthesis of the pyrrolizidine nucleus begins with amino acids and polyamines. The key steps are outlined below.

Step 1: Formation of Homospermidine

The pathway is initiated by the conversion of L-arginine or L-ornithine to putrescine.[6] The first committed step in PA biosynthesis is the NAD+-dependent condensation of putrescine and spermidine to form homospermidine.[7] This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , which has evolved from deoxyhypusine synthase, an enzyme of primary metabolism.[7][8]

Homospermidine_Formation cluster_precursors Precursors L-Arginine L-Arginine L-Ornithine L-Ornithine L-Arginine->L-Ornithine Arginase Putrescine Putrescine L-Ornithine->Putrescine ODC HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine Spermidine Spermidine->HSS Homospermidine Homospermidine HSS->Homospermidine

Figure 1: Formation of Homospermidine, the first committed step in necine base biosynthesis.

Step 2: Formation of the Pyrrolizidine Core and Retronecine

Homospermidine undergoes oxidation by a copper-dependent diamine oxidase, which initiates a cyclization to form the pyrrolizidine-1-carbaldehyde.[2] This intermediate is then reduced to 1-hydroxymethylpyrrolizidine.[2] A series of desaturation and hydroxylation steps, for which the specific enzymes are not yet fully characterized, lead to the formation of (+)-retronecine, a common precursor for many PAs.[6]

Step 3: Proposed Conversion of Retronecine to Otonecine

The conversion of the bicyclic retronecine to the monocyclic otonecine is a key step in the biosynthesis of this compound. While the precise enzymatic sequence has not been fully elucidated, it is proposed to involve oxidative N-demethylation of a precursor followed by ring cleavage and oxidation at C-8.[9][10] Otonecine-type PAs are characterized by a methylated nitrogen atom, which prevents the formation of N-oxides, a common metabolic detoxification pathway for other PAs.[10]

Necine_Base_Biosynthesis Homospermidine Homospermidine Pyrrolizidine_Carbaldehyde Pyrrolizidine- 1-carbaldehyde Homospermidine->Pyrrolizidine_Carbaldehyde Diamine Oxidase Hydroxymethylpyrrolizidine 1-Hydroxymethyl- pyrrolizidine Pyrrolizidine_Carbaldehyde->Hydroxymethylpyrrolizidine Reduction Retronecine Retronecine Hydroxymethylpyrrolizidine->Retronecine Desaturation & Hydroxylation Otonecine Otonecine Retronecine->Otonecine Oxidative Ring Cleavage & N-methylation (Proposed)

Figure 2: Proposed pathway for the biosynthesis of the otonecine necine base from homospermidine.
Biosynthesis of the Necic Acid Moiety

The necic acid component of this compound is structurally related to senecic acid.[1][11] The biosynthesis of senecic acid is known to originate from the amino acid L-isoleucine.[1]

Step 1: Formation of Tiglyl-CoA and Angelyl-CoA

L-isoleucine is deaminated and decarboxylated to form 2-methylbutyryl-CoA.[4] This intermediate is then hydroxylated and dehydrated to yield tiglyl-CoA and angelyl-CoA, which are key C5 building blocks for necic acids.[4]

Step 2: Condensation to form Senecic Acid

Two molecules derived from L-isoleucine are coupled to form the C10 dicarboxylic acid, senecic acid.[1] The exact mechanism and enzymes involved in this condensation are still under investigation, but feeding experiments with radiolabeled isoleucine have confirmed it as the precursor.[1][4]

Necic_Acid_Biosynthesis Isoleucine L-Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Deamination & Decarboxylation Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Hydroxylation & Dehydration Senecic_Acid Senecic Acid (or derivative) Tiglyl_CoA->Senecic_Acid Condensation (x2) HSS_Assay_Workflow Start Start Cloning Clone HSS cDNA into expression vector Start->Cloning Transformation Transform E. coli with plasmid Cloning->Transformation Induction Induce protein expression (e.g., IPTG) Transformation->Induction Lysis Cell lysis and protein purification Induction->Lysis Assay Enzyme assay with Putrescine, Spermidine, and NAD+ Lysis->Assay Analysis Product analysis (HPLC, LC-MS) Assay->Analysis End End Analysis->End

References

Florosenine's Pyrrolizidine Alkaloid-Induced Hepatotoxicity: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific mechanism of action of florosenine is limited. This document provides an in-depth overview of the well-established mechanism of action for 1,2-unsaturated pyrrolizidine alkaloids (PAs), the class to which this compound belongs. The metabolic pathways and toxicological effects described herein are the presumed mechanisms for this compound, based on current scientific understanding of this compound class.

Executive Summary

This compound is a naturally occurring otonecine-type pyrrolizidine alkaloid found in various plant species of the Senecio genus. Like other 1,2-unsaturated PAs, this compound is recognized for its potential hepatotoxicity. The toxic effects of these alkaloids are not inherent to the parent compound but arise from metabolic activation within the liver. This guide delineates the molecular cascade of this compound-induced toxicity, from metabolic activation to the ensuing cellular damage that characterizes PA poisoning. The primary mechanism involves the enzymatic conversion of this compound into highly reactive pyrrolic esters, which subsequently form adducts with cellular macromolecules, leading to widespread cellular dysfunction, apoptosis, and, ultimately, hepatic sinusoidal obstruction syndrome (HSOS). Understanding this mechanism is paramount for the development of potential therapeutic interventions and for the accurate assessment of risks associated with exposure to PA-containing botanicals.

The General Mechanism of Pyrrolizidine Alkaloid Toxicity

The toxicity of 1,2-unsaturated PAs like this compound is a multi-step process initiated by metabolic activation and culminating in severe liver injury.

Metabolic Activation and Detoxification

The initial and rate-limiting step in PA-induced toxicity is the bioactivation of the parent alkaloid in the liver.

  • Metabolic Activation: Cytochrome P450 monooxygenases (CYP450s), primarily CYP3A4 and CYP2B6, catalyze the dehydrogenation of the necine base of the PA at the 1,2-position. This oxidation reaction transforms the relatively inert PA into a highly electrophilic and reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA). These DHPAs are potent alkylating agents.

  • Detoxification Pathways: The body possesses two primary detoxification pathways for PAs. Hydrolysis of the ester linkages by carboxylesterases breaks down the PA into its non-toxic necine base and necic acid components, which are then excreted. Alternatively, N-oxidation of the tertiary nitrogen in the necine base by CYP450s or flavin-containing monooxygenases (FMOs) forms PA N-oxides. These N-oxides are water-soluble and are generally considered non-toxic, facilitating their renal excretion. The balance between metabolic activation and detoxification pathways is a critical determinant of the severity of PA-induced hepatotoxicity.

Metabolic Pathways of Pyrrolizidine Alkaloids Pyrrolizidine Alkaloid (e.g., this compound) Pyrrolizidine Alkaloid (e.g., this compound) Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) Pyrrolizidine Alkaloid (e.g., this compound)->Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450 (Bioactivation) Non-toxic Necine Base & Necic Acid Non-toxic Necine Base & Necic Acid Pyrrolizidine Alkaloid (e.g., this compound)->Non-toxic Necine Base & Necic Acid Carboxylesterases (Detoxification) PA N-oxide PA N-oxide Pyrrolizidine Alkaloid (e.g., this compound)->PA N-oxide CYP450/FMO (Detoxification) Macromolecular Adducts Macromolecular Adducts Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester)->Macromolecular Adducts Alkylation Cellular Macromolecules (Proteins, DNA) Cellular Macromolecules (Proteins, DNA) Cellular Macromolecules (Proteins, DNA)->Macromolecular Adducts Hepatotoxicity Hepatotoxicity Macromolecular Adducts->Hepatotoxicity

Metabolic activation and detoxification of pyrrolizidine alkaloids.

Cellular Mechanisms of Hepatotoxicity

The formation of DHPA-macromolecular adducts triggers a cascade of cellular events that contribute to hepatotoxicity.

  • Protein Adduct Formation and Dysfunction: DHPAs readily react with nucleophilic centers in proteins, particularly cysteine and lysine residues. The formation of protein adducts can lead to enzyme inactivation, disruption of protein folding, and impairment of critical cellular functions.

  • DNA Adduct Formation and Genotoxicity: DHPAs can also alkylate DNA bases, leading to the formation of DNA adducts, DNA cross-linking, and DNA-protein cross-links. This DNA damage can induce mutations, chromosomal aberrations, and sister chromatid exchanges, contributing to the genotoxic and carcinogenic potential of PAs.

  • Oxidative Stress: The metabolic activation of PAs and the subsequent cellular damage can lead to an overproduction of reactive oxygen species (ROS) and a depletion of cellular antioxidants, such as glutathione (GSH). This state of oxidative stress can cause further damage to lipids, proteins, and DNA.

  • Induction of Apoptosis: PA-induced cellular damage can trigger programmed cell death, or apoptosis, through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. The activation of caspases, a family of proteases that execute apoptosis, is a key feature of PA-induced liver injury.

Cellular Mechanisms of PA-Induced Hepatotoxicity cluster_0 Metabolic Activation cluster_1 Cellular Damage cluster_2 Cellular Response PA Pyrrolizidine Alkaloid DHPA Dehydropyrrolizidine Alkaloid (DHPA) PA->DHPA CYP450 Protein_Adducts Protein Adducts DHPA->Protein_Adducts DNA_Adducts DNA Adducts DHPA->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS ↑) Protein_Adducts->Oxidative_Stress Apoptosis Apoptosis DNA_Adducts->Apoptosis Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Oxidative_Stress->Intrinsic_Pathway Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Caspase_Activation Caspase Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Extrinsic_Pathway->Caspase_Activation Caspase_Activation->Apoptosis Experimental Workflow for PA Toxicity Start Start Cell_Culture Hepatocyte Cell Culture (e.g., HepG2) Start->Cell_Culture Treatment Treatment with this compound (Dose- and Time-response) Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Cytotoxicity Cytotoxicity Assays (MTT, LDH) Assays->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V/PI) Assays->Apoptosis Oxidative_Stress Oxidative Stress Assay (ROS) Assays->Oxidative_Stress Caspase_Activity Caspase Activity Assay Assays->Caspase_Activity Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Oxidative_Stress->Data_Analysis Caspase_Activity->Data_Analysis End End Data_Analysis->End

Florosenine: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florosenine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their significant biological activities, including hepatotoxicity. It is found in various species of the genus Senecio, a large group of plants in the Asteraceae family. The chemical formula for this compound is C₂₁H₂₉NO₈, and its CAS Registry Number is 16958-30-8. Pyrrolizidine alkaloids are of considerable interest to researchers due to their potential pharmacological applications and their toxicological implications. This guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the analysis of this compound and related pyrrolizidine alkaloids.

Natural Sources and Abundance of this compound

This compound has been identified as a constituent of various plants within the Senecio genus. Notably, it has been reported as a major alkaloid in the Senecio cineraria group, which includes species such as Senecio ambiguus and Senecio gibbosus. These plants are commonly known as dusty miller and are often used in horticulture for their silvery foliage.

While specific quantitative data for this compound abundance is limited in the available literature, the concentration of total pyrrolizidine alkaloids in Senecio species can vary significantly depending on the species, plant part, developmental stage, and environmental conditions. The following table summarizes the reported concentrations of total and individual pyrrolizidine alkaloids in several Senecio species to provide a comparative context for the potential abundance of this compound.

Plant SpeciesPlant PartAlkaloid(s)Concentration (% of dry weight)Reference
Senecio riddelliiWhole PlantRiddelliine0.2% - 18.0%[1](2)
Senecio douglasii var. longilobusWhole PlantTotal Pyrrolizidine Alkaloids0.63% - 2.02%[1](2)
Senecio vulgarisWhole PlantTotal Pyrrolizidine AlkaloidsUp to 54.16 ± 4.38 mg/plant (in spring)[3](4)
Senecio vulgarisShootsTotal Pyrrolizidine AlkaloidsLower than roots[5](6)
Senecio vulgarisRootsTotal Pyrrolizidine AlkaloidsHigher than shoots[5](6)
Senecio cineraria groupWhole PlantOtosenine and this compoundMajor alkaloids[7](8)

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids

This protocol describes a solid-liquid extraction method to obtain a crude alkaloid extract from plant material.

  • Materials and Reagents:

    • Dried and powdered plant material (Senecio sp.)

    • 85% Ethanol

    • 0.2% (m/v) Hydrochloric acid

    • Ammonia water

    • Chloroform

    • Soxhlet apparatus

    • Rotary evaporator

    • Centrifuge

    • Ultrasonicator

  • Procedure:

    • Weigh approximately 300 g of the dried, ground plant material and place it in a cheesecloth bag or extraction thimble.

    • Place the thimble in the Soxhlet extractor.

    • Add a sufficient volume of 85% ethanol (approximately 1.5 L) to the solvent flask.

    • Perform continuous extraction for 20-21 hours, or until the solvent running through the siphon is colorless.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

    • For a more targeted extraction, soak the powdered plant material (1 g) in 15 mL of 0.2% (m/v) hydrochloric acid and sonicate for 40 minutes.

    • Centrifuge the mixture at 10,000 x g for 5 minutes and collect the supernatant.

    • Adjust the pH of the supernatant with ammonia water to make it alkaline.

    • Perform a liquid-liquid extraction with chloroform to partition the alkaloids into the organic phase.

    • Separate the chloroform layer and evaporate the solvent to obtain the alkaloid-rich fraction.

Purification by Preparative Thin-Layer Chromatography (pTLC)

This step is used to isolate individual alkaloids from the crude extract.

  • Materials and Reagents:

    • Crude alkaloid extract

    • Silica gel GF₂₅₄ pTLC plates

    • Mobile phase (e.g., Chloroform:Methanol:Ammonia 85:14:1)

    • Dragendorff's reagent for visualization

    • Scraping tool and collection tubes

  • Procedure:

    • Dissolve the crude alkaloid extract in a small amount of chloroform or methanol.

    • Apply the dissolved extract as a band onto the baseline of a pTLC plate.

    • Develop the plate in a chromatography tank saturated with the mobile phase.

    • After development, visualize the alkaloid bands under UV light (254 nm) or by spraying with Dragendorff's reagent.

    • Scrape the silica gel corresponding to the band of interest (identified by comparison with a standard if available) into a collection tube.

    • Elute the alkaloid from the silica gel using a suitable solvent like methanol.

    • Filter and evaporate the solvent to obtain the purified alkaloid.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like pyrrolizidine alkaloids.[3]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., OV-1, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: 120 °C (3 min hold), then ramp at 6 °C/min to 300 °C (10 min hold).

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

    • Data Acquisition: Full scan mode.

  • Procedure:

    • Prepare a standard solution of a known concentration of a reference alkaloid (if available).

    • Prepare the sample solution by dissolving the purified alkaloid or the crude extract in a suitable solvent.

    • Inject a known volume of the standard and sample solutions into the GC-MS system.

    • Identify this compound based on its retention time and mass spectrum by comparison with a reference standard or library data.

    • Quantify the amount of this compound by comparing the peak area of the sample with that of the standard.

Signaling Pathways

Pyrrolizidine alkaloids are known to exert their toxicity after metabolic activation in the liver. The reactive pyrrolic esters formed can bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and apoptosis. While the specific signaling pathways activated by this compound have not been elucidated, the general mechanism of PA-induced apoptosis involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Generalized Pyrrolizidine Alkaloid-Induced Apoptosis Pathway

Pyrrolizidine_Alkaloid_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway PA_metabolite PA Metabolite Death_Receptor Death Receptor (e.g., Fas, TNFR) PA_metabolite->Death_Receptor DNA_Damage DNA Damage PA_metabolite->DNA_Damage DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase8->Caspase3 p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PA-induced apoptosis pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound and other pyrrolizidine alkaloids from Senecio plant material.

Experimental_Workflow Plant_Material Dried & Powdered Senecio Plant Material Extraction Solid-Liquid Extraction (e.g., Soxhlet with Ethanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification (e.g., Preparative TLC) Crude_Extract->Purification Isolated_Alkaloid Isolated this compound Purification->Isolated_Alkaloid Analysis Analysis & Quantification (e.g., GC-MS, LC-MS) Isolated_Alkaloid->Analysis Data Structural & Quantitative Data Analysis->Data

Caption: Workflow for this compound analysis.

References

Toxicological Profile of Senecionine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and informational purposes only. "Florosenine" is understood to be Senecionine, a toxic pyrrolizidine alkaloid. Extreme caution should be exercised when handling this compound.

Executive Summary

Senecionine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the Senecio genus and other botanical sources[1]. It is a well-documented hepatotoxin with genotoxic and carcinogenic properties[1][2][3]. Human and animal exposure typically occurs through the ingestion of contaminated food, herbal remedies, or teas[1][4]. The toxicity of Senecionine is not inherent to the molecule itself but arises from its metabolic activation in the liver to highly reactive pyrrolic esters[1][3]. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to widespread cellular damage, particularly in the liver[1]. This document provides a comprehensive overview of the toxicological profile of Senecionine, including its mechanism of action, metabolism, and various toxicological endpoints.

Chemical and Physical Properties

PropertyValue
IUPAC Name (3Z,5R,6R,9a1R,14aR)-3-Ethylidene-3,4,5,6,9,9a1,11,13,14,14a-decahydro[1][5]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione
Synonyms Aureine, Senecionin, this compound
CAS Number 130-01-8
Molecular Formula C18H25NO5
Molar Mass 335.400 g·mol−1
Appearance Data not readily available
Solubility Water-insoluble (as Senecionine base)

Source: PubChem CID 5280906[6]

Mechanism of Toxicity and Metabolism

The toxicity of Senecionine is a classic example of lethal synthesis, where a relatively non-toxic parent compound is converted into a highly toxic metabolite. This process primarily occurs in the liver.

Metabolic Activation

Upon ingestion, Senecionine is absorbed from the gastrointestinal tract and transported to the liver[1]. The metabolic fate of Senecionine can follow three main pathways: N-oxidation, ester hydrolysis, and oxidation[1].

  • Detoxification Pathways: N-oxidation and ester hydrolysis are considered detoxification pathways, producing water-soluble metabolites that can be conjugated and excreted by the kidneys[1]. The N-oxide form, however, can be reduced back to Senecionine by cytochrome P450 (CYP450) monooxygenases, creating a potential for a futile cycle[1].

  • Toxification Pathway: The primary route for toxicity involves the oxidation of the pyrrolizidine core by hepatic CYP450 enzymes, particularly CYP3A4 and CYP3A5 in humans, to form dehydropyrrolizidine alkaloids (DHPAs), which are reactive pyrrolic esters[1][2][3]. These DHPAs are potent electrophiles.

Cellular Targets and Toxic Effects

The electrophilic pyrrolic metabolites of Senecionine can react with nucleophilic centers in cellular macromolecules[1].

  • DNA Adducts: The pyrrolic esters can alkylate DNA bases, leading to the formation of DNA adducts and cross-links[1]. This DNA damage is the basis for the genotoxicity and carcinogenicity of Senecionine[1][3].

  • Protein Adducts: These reactive metabolites also form adducts with amino acid residues in proteins, leading to enzyme inactivation and disruption of cellular function[1].

  • Glutathione Depletion: The pyrrolic esters can be conjugated with glutathione (GSH), a cellular antioxidant, leading to its depletion[3]. Depletion of GSH renders hepatocytes more susceptible to oxidative stress and further damage[3].

The primary target organ for Senecionine toxicity is the liver. The damage to hepatic sinusoidal endothelial cells (HSECs) and hepatocytes can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD)[4][7]. This condition is characterized by the obstruction of hepatic sinusoids and can progress to liver failure[1].

senecionine_metabolism cluster_ingestion Ingestion & Absorption cluster_liver Hepatic Metabolism cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes Senecionine_ingested Senecionine Ingested Senecionine Senecionine Senecionine_ingested->Senecionine Absorption N_Oxide Senecionine N-Oxide (Detoxification) Senecionine->N_Oxide CYP450 (N-oxidation) Hydrolysis_Products Hydrolysis Products (Detoxification) Senecionine->Hydrolysis_Products Esterases (Hydrolysis) DHPA Dehydropyrrolizidine Alkaloids (DHPA) (Reactive Metabolites) Senecionine->DHPA CYP450 (Oxidation) N_Oxide->Senecionine CYP450 Reduction Excretion Excretion N_Oxide->Excretion Hydrolysis_Products->Excretion DNA_Adducts DNA Adducts DHPA->DNA_Adducts Protein_Adducts Protein Adducts DHPA->Protein_Adducts GSH_Adducts Glutathione Adducts (Detoxification) DHPA->GSH_Adducts GSH Conjugation Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Hepatotoxicity Hepatotoxicity (Veno-occlusive Disease) Protein_Adducts->Hepatotoxicity GSH_Adducts->Excretion

Metabolic pathway of Senecionine leading to toxicity.

Toxicological Data

Acute Toxicity
SpeciesRoute of AdministrationLD50Reference
RodentsNot specified65 mg/kg[1]
RatsIntraperitoneal77 mg/kg (males), 83 mg/kg (females)[8]
RatsNot specified34-300 mg/kg (range for most toxic PAs)[5]
MiceNot specified~65 mg/kg[9]
Sub-chronic and Chronic Toxicity
Genotoxicity

Senecionine is a known genotoxic agent[3]. Its reactive metabolites can induce DNA damage, mutations, and chromosomal aberrations[1][3]. In vitro studies using primary cultures of rat hepatocytes have demonstrated the genotoxicity of Senecionine[11]. The comet assay has been used to show that extracts of Senecio vulgaris, which contains Senecionine, induce primary DNA damage in HepG2 liver cells in a dose-dependent manner[12][13][14].

Carcinogenicity

The genotoxic nature of Senecionine's metabolites underlies its carcinogenicity. Rodent studies have shown that Senecionine can induce tumor formation in various organs, including the liver, lung, skin, brain, spinal cord, pancreas, and gastrointestinal tract[1]. While direct links to human cancers are not well-established, the International Agency for Research on Cancer (IARC) has classified other pyrrolizidine alkaloids as possibly carcinogenic to humans (Group 2B).

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of Senecionine are limited in the provided search results. One study using the Chick Embryotoxicity Screening Test (CHEST) found the beginning of the embryotoxicity range for Senecionine to be between 3-30 micrograms[5][15]. The N-oxide form showed no effect even at a 100 microgram dose[5][15]. The authors extrapolated that for mammals, the embryotoxic range could be between 10-100 mg/kg of maternal body weight, which overlaps with the adult toxic dose range[5][15].

Experimental Protocols

Detailed experimental protocols for specific studies on Senecionine were not available in the search results. However, standardized protocols for toxicological testing are well-established. The following are generalized methodologies for key toxicological assessments relevant to Senecionine.

Acute Oral Toxicity (Rodent) - Up-and-Down Procedure (OECD 425)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Animals: Typically, female rats from a standard laboratory strain are used.

  • Procedure:

    • A single animal is dosed with the test substance at a starting dose level.

    • The animal is observed for signs of toxicity and mortality over a 14-day period.

    • If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome).

  • Data Analysis: The LD50 is calculated using maximum likelihood methods based on the dosing outcomes.

Genotoxicity: In Vitro Comet Assay (Based on OECD 489)
  • Objective: To detect DNA strand breaks in cells.

  • Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes are cultured to a suitable confluency.

  • Treatment: Cells are exposed to various non-cytotoxic concentrations of Senecionine and appropriate positive and negative controls for a defined period.

  • Cell Lysis and Electrophoresis:

    • Cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

    • The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate the fragments based on size.

  • Visualization and Analysis:

    • The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Under a fluorescence microscope, damaged DNA with strand breaks migrates further in the gel, forming a "comet tail."

    • Image analysis software is used to quantify the extent of DNA damage (e.g., tail length, tail intensity).

comet_assay_workflow cluster_preparation Cell Preparation & Treatment cluster_assay Comet Assay Procedure cluster_analysis Analysis & Results Cell_Culture Culture HepG2 cells Treatment Treat cells with Senecionine (and controls) Cell_Culture->Treatment Embed Embed cells in agarose on a microscope slide Treatment->Embed Lysis Cell Lysis (Detergent + High Salt) Embed->Lysis Unwinding DNA Unwinding (Alkaline Buffer) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Fluorescent Staining Electrophoresis->Staining Visualization Fluorescence Microscopy Staining->Visualization Quantification Image Analysis (Quantify DNA in tail) Visualization->Quantification Result Determine Genotoxicity Quantification->Result

Generalized workflow for an in vitro Comet Assay.

Conclusion

Senecionine is a potent phytotoxin with significant health risks for humans and animals. Its toxicity is mediated by hepatic metabolic activation to reactive pyrrolic esters that cause cellular damage through the formation of DNA and protein adducts. The primary toxicological concerns are severe hepatotoxicity, leading to veno-occlusive disease, as well as genotoxicity and carcinogenicity. Given its presence in a wide range of plants, the potential for human exposure through contaminated food and herbal products remains a significant public health issue. Further research is warranted to establish clear dose-response relationships for chronic exposure and to develop effective strategies for mitigating the risks associated with Senecionine.

References

Unraveling Florosenine Metabolism in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Florosenine, a pyrrolizidine alkaloid, is a sparsely studied compound in mammalian systems. Consequently, this document provides a detailed, yet hypothetical, guide to its metabolism based on the well-established metabolic pathways of structurally related and extensively researched pyrrolizidine alkaloids (PAs). The experimental protocols and metabolic pathways described herein are based on established methods for PA analysis and represent a predictive framework for studying this compound.

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins that require metabolic activation to exert their toxic effects. This technical guide outlines the probable metabolic fate of this compound in mammalian systems, drawing parallels from other toxic PAs such as senecionine, monocrotaline, and retrorsine. The core metabolic transformations of PAs involve a delicate balance between detoxification and bioactivation pathways, primarily occurring in the liver.

This document provides a comprehensive overview of the predicted metabolic pathways of this compound, detailed experimental protocols for its in vitro and in vivo analysis, and quantitative kinetic data from related PAs to serve as a benchmark for future studies. The enclosed diagrams, generated using the DOT language, visually articulate the proposed metabolic and signaling cascades. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and toxicology.

Proposed Metabolic Pathways of this compound

The metabolism of this compound is anticipated to follow the three principal routes established for other PAs: hydrolysis, N-oxidation, and cytochrome P450-mediated dehydrogenation.

  • Hydrolysis: Carboxylesterases in the liver and other tissues are expected to hydrolyze the ester linkages of this compound. This is generally considered a detoxification pathway, leading to the formation of the necine base and necic acids, which are more readily excreted.

  • N-oxidation: The tertiary nitrogen of the pyrrolizidine ring can be oxidized by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes to form this compound-N-oxide. N-oxidation is typically a detoxification step, as the resulting N-oxides are more water-soluble and easily eliminated in urine.

  • Dehydrogenation (Bioactivation): The most critical pathway in PA-induced toxicity is the oxidation of the pyrrolizidine nucleus by cytochrome P450 enzymes, particularly the CYP3A subfamily, to form highly reactive dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters. These electrophilic metabolites can readily form adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.

These reactive DHPAs can be detoxified through conjugation with glutathione (GSH). The balance between the bioactivation (dehydrogenation) and detoxification (hydrolysis, N-oxidation, and GSH conjugation) pathways ultimately determines the toxic potential of this compound.

Florosenine_Metabolism This compound This compound hydrolysis_products Necine Base + Necic Acids (Detoxification) This compound->hydrolysis_products Carboxylesterases n_oxide This compound-N-oxide (Detoxification) This compound->n_oxide CYP450s, FMOs dhpa Dehydrothis compound (DHPA) (Reactive Metabolite) This compound->dhpa CYP3A4 gsh_conjugate GSH Conjugate (Detoxification) dhpa->gsh_conjugate GSH macromolecular_adducts Macromolecular Adducts (Toxicity) dhpa->macromolecular_adducts Cellular Proteins, DNA

Caption: Proposed metabolic pathways of this compound in mammalian systems.

Quantitative Data: Kinetic Parameters of Related Pyrrolizidine Alkaloids

While specific kinetic data for this compound metabolism are unavailable, the following tables summarize the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of other well-studied PAs by rat liver microsomes. These values provide a reference for the potential metabolic rates of this compound.

Pyrrolizidine AlkaloidKm (µM)Vmax (nmol/min/mg protein)Metabolic PathwayReference
Monocrotaline9.20.06Overall Depletion[1]
Lasiocarpine19.55.3Overall Depletion
Riddelliine75.72.1Overall Depletion
Senecionine--7-GS-DHP formation (kcat = 0.0023 mL/min/mg S9)[2]
Retrorsine--Higher clearance in rat vs. mouse[3]
Table 1: Kinetic parameters for the in vitro metabolism of various pyrrolizidine alkaloids in rat liver microsomes.
Pyrrolizidine AlkaloidOrganVmax (nmol/min/mg microsomal protein)Km (µM)
MonocrotalineLiver0.069.2
Intestine0.0213.4
LasiocarpineLiver5.319.5
Intestine1.723.4
RiddelliineLiver2.175.7
Intestine0.1221
Table 2: Comparative kinetic parameters for PA metabolism in rat liver and intestinal microsomes.[1]

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes the procedure for studying the metabolism of this compound using mammalian liver microsomes, a standard in vitro model for drug metabolism studies.

Objective: To determine the metabolic profile and kinetic parameters of this compound metabolism.

Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (at various concentrations, e.g., 1-100 µM) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent compound (this compound) and the formation of metabolites.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Liver Microsomes pre_incubation Pre-incubation at 37°C microsomes->pre_incubation buffer Phosphate Buffer (pH 7.4) buffer->pre_incubation nadph NADPH System reaction Add this compound & NADPH Incubate at 37°C nadph->reaction This compound This compound This compound->reaction pre_incubation->reaction termination Terminate with Acetonitrile reaction->termination centrifugation Centrifuge termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms Apoptosis_Signaling_Pathway dhpa Dehydrothis compound (DHPA) adducts Macromolecular Adducts dhpa->adducts stress Cellular Stress (e.g., Oxidative Stress) adducts->stress mito_damage Mitochondrial Damage stress->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

In-Depth Technical Guide to the Spectral Data of Florosenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florosenine is a naturally occurring pyrrolizidine alkaloid (PA) identified in plants of the Senecio genus, notably Senecio floridanus. As a member of the otonecine-type PAs, this compound's structure is characterized by a necine base with a ketone functionality and a macrocyclic diester ring. Pyrrolizidine alkaloids are a well-studied class of secondary metabolites known for their significant biological activities, including hepatotoxicity, which makes the detailed structural and spectral characterization of individual PAs like this compound crucial for research in toxicology, pharmacology, and drug development.

This technical guide provides a comprehensive overview of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It also outlines generalized experimental protocols for acquiring such data and presents a putative biosynthetic pathway for otonecine-type PAs.

Molecular Structure and Properties

  • Molecular Formula: C₂₁H₂₉NO₈

  • Molecular Weight: 423.46 g/mol

  • CAS Registry Number: 16958-30-8

  • Class: Pyrrolizidine Alkaloid (Otonecine-type)

Spectral Data

Detailed, experimentally-derived spectral data for this compound is not widely available in modern literature. The initial structure elucidation was based on classical chemical degradation and early spectroscopic methods. This guide presents expected spectral characteristics based on the known structure of this compound and data from closely related otonecine-type PAs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in the macrocyclic structure. Key expected signals would include:

  • Protons on the pyrrolizidine core.

  • Signals for the methyl groups.

  • Protons adjacent to ester and ketone functionalities.

  • A characteristic signal for the vinyl proton in the necine base.

¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon skeleton of this compound. Characteristic signals would include:

  • Carbonyl carbons of the ester and ketone groups, typically in the downfield region (δ > 170 ppm).

  • Olefinic carbons of the C=C double bond.

  • Carbons of the pyrrolizidine ring.

  • Methyl and methylene carbons at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Necine Base
C-1~ 5.0 - 5.5~ 70 - 75
C-2~ 2.5 - 3.0~ 35 - 40
C-3~ 3.0 - 3.5~ 60 - 65
C-5~ 3.5 - 4.0~ 55 - 60
C-6~ 2.0 - 2.5~ 30 - 35
C-7~ 4.5 - 5.0~ 75 - 80
C-8-~ 200 - 210 (Ketone)
C-9~ 4.0 - 4.5~ 65 - 70
N-CH₃~ 2.2 - 2.5~ 40 - 45
Necic Acid Moiety
C-1' (Ester C=O)-~ 170 - 175
C-1'' (Ester C=O)-~ 170 - 175
Other CH, CH₂, CH₃VariousVarious

Note: These are illustrative values based on related compounds and general chemical shift tables. Actual experimental values are required for definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern is characteristic for otonecine-type PAs and would likely involve the cleavage of the ester bonds and fragmentation of the macrocyclic ring.

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[M+H]⁺424.1917Protonated molecular ion
[M]⁺423.1842Molecular ion
Fragment ionsVariousResulting from cleavage of ester groups and the necic acid side chain
Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester)1735 - 1750Strong absorption
C=O (Ketone)1710 - 1725Strong absorption
C=C (Olefinic)1640 - 1680Medium to weak absorption
C-O (Ester)1000 - 1300Strong absorption
C-N1020 - 1250Medium absorption

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not available in recent literature. The following are generalized protocols for the analysis of pyrrolizidine alkaloids.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • 2D NMR: To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize in-source fragmentation and observe the molecular ion.

  • Analysis: For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Biosynthesis of Otonecine-Type Pyrrolizidine Alkaloids

The biosynthesis of the necine base of pyrrolizidine alkaloids starts from the amino acids L-ornithine and L-arginine. The pathway to the otonecine core, characteristic of this compound, involves a series of enzymatic steps including the formation of homospermidine, oxidation, cyclization, and further modifications. The necic acid portion is typically derived from amino acids such as isoleucine. The final step is the esterification of the necine base with the necic acid to form the macrocyclic alkaloid.

Biosynthesis_of_Otonecine_Type_PAs cluster_necine Necine Base Biosynthesis cluster_necic Necic Acid Biosynthesis L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Decarboxylation Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase Otonecine_Precursor Oxidized Intermediate Homospermidine->Otonecine_Precursor Oxidation & Cyclization Otonecine Otonecine Otonecine_Precursor->Otonecine Further Modifications Esterification Esterification Otonecine->Esterification Amino_Acids e.g., L-Isoleucine Necic_Acid Necic Acid Moiety Amino_Acids->Necic_Acid Multi-step enzymatic conversion Necic_Acid->Esterification This compound This compound Esterification->this compound

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This technical guide summarizes the currently understood spectral characteristics of this compound. While detailed experimental data remains sparse in publicly accessible literature, the provided information, based on the known structure and data from related compounds, offers a valuable resource for researchers. Further investigation involving the re-isolation and comprehensive analysis of this compound using modern spectroscopic techniques is warranted to provide definitive spectral assignments and to support ongoing research into the biological activities and toxicological profile of this pyrrolizidine alkaloid.

In Vitro Cytotoxicity of Calocedrus formosana Leaf Extract and its Bioactive Constituent, Yatein

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Calocedrus formosana, commonly known as the Taiwan incense cedar, is a plant species from which various extracts have been investigated for their potential therapeutic properties. While the specific compound "Florosenine" was not identified in the available scientific literature, extensive research has been conducted on the cytotoxic effects of the methanolic leaf extract of Calocedrus formosana, often referred to as "Florin," and its active constituents. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this extract and its primary bioactive lignan, yatein, against various cancer cell lines. The data presented herein is compiled from peer-reviewed scientific studies and is intended to serve as a resource for researchers in oncology and natural product-based drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic activity of Calocedrus formosana leaf extract and its isolated compound, yatein, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of Calocedrus formosana Leaf Extract Fractions
Cell LineExtract FractionConcentration (µg/mL)Cell Viability (%)IC50 (µg/mL)
A549 (Non-small-cell lung cancer)Methanolic Extract5~80%-
n-Hexane Fraction5~60%23.1[1]
Ethyl Acetate (EtOAc) Fraction5~70%-
n-Butanol (n-BuOH) Fraction5>90%-
Water Fraction5>95%-
CL1-5 (Non-small-cell lung cancer)Methanolic Extract5~75%-
n-Hexane Fraction5~40%1.2[1]
Ethyl Acetate (EtOAc) Fraction5~60%-
n-Butanol (n-BuOH) Fraction5>90%-
Water Fraction5>95%-
T24 (Bladder cancer)Methanolic Extract--~9-10[2]
TCCSUP (Bladder cancer)Methanolic Extract--~9-10[2]
TSGH-8301 (Bladder cancer)Methanolic Extract--~9-10[2]
RT-4 (Bladder cancer)Methanolic Extract--~17[2]
Table 2: In Vitro Cytotoxicity of Yatein
Cell LineTime PointIC50 (µM)
A549 (Non-small-cell lung cancer)72h3.5[3]
CL1-5 (Non-small-cell lung cancer)72h1.9[3]
HONE-1 (Nasopharyngeal carcinoma)->125[3]
NUGC (Gastric cancer)->125[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on the cytotoxicity of Calocedrus formosana leaf extract and yatein.

Cell Culture and Maintenance
  • Cell Lines: A549, CL1-5, T24, TCCSUP, TSGH-8301, and RT-4 cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Preparation of Calocedrus formosana Leaf Extract and Yatein
  • Extraction: Air-dried leaves of Calocedrus formosana were extracted with methanol. The crude methanol extract was then fractionated using solvents of varying polarity, such as n-hexane, ethyl acetate, n-butanol, and water.[1]

  • Isolation of Yatein: Yatein was isolated from the n-hexane fraction of the methanolic extract using chromatographic techniques.[1]

  • Stock Solutions: The dried extracts and isolated yatein were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the plant extract or yatein. A control group was treated with the vehicle (DMSO) at the same concentration as the highest dose of the test substance.

  • Incubation: The plates were incubated for the specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control group. The IC50 value was determined by plotting the percentage of cell viability against the concentration of the test substance.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect early and late apoptosis.

  • Cell Treatment: Cells were treated with the desired concentrations of yatein for specified time periods.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells were then resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: After treatment with yatein, cells were lysed to extract total protein.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, Bcl-2 family proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Proposed Apoptotic Pathway of Yatein in NSCLC Cells

The following diagram illustrates the proposed signaling pathway for yatein-induced apoptosis in non-small-cell lung cancer cells, based on the upregulation of key apoptotic proteins.[1]

G Yatein Yatein ROS ↑ Reactive Oxygen Species (ROS) Yatein->ROS Caspase8 ↑ Cleaved Caspase-8 Yatein->Caspase8 Mitochondria Mitochondria ROS->Mitochondria Caspase9 ↑ Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mechanism of yatein-induced apoptosis in NSCLC cells.

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for screening the cytotoxic effects of natural product extracts.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis PlantMaterial Calocedrus formosana Leaves Extraction Methanolic Extraction PlantMaterial->Extraction Fractionation Solvent Fractionation Extraction->Fractionation Isolation Isolation of Yatein Fractionation->Isolation CellCulture Cancer Cell Lines MTT MTT Assay (Cytotoxicity) CellCulture->MTT ApoptosisAssay Annexin V/PI (Apoptosis) CellCulture->ApoptosisAssay WesternBlot Western Blot (Protein Expression) CellCulture->WesternBlot IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Elucidation ApoptosisAssay->Mechanism WesternBlot->Mechanism

Caption: General workflow for cytotoxicity screening of natural products.

Logical Relationship of Experimental Findings for Yatein

This diagram illustrates the logical flow from initial screening to mechanistic studies for yatein.

G Screening Screening of C. formosana leaf extract fractions HexaneFraction n-Hexane fraction shows highest cytotoxicity Screening->HexaneFraction Isolation Isolation of Yatein from n-hexane fraction HexaneFraction->Isolation YateinCytotoxicity Yatein demonstrates potent cytotoxicity in NSCLC cells Isolation->YateinCytotoxicity ApoptosisInduction Yatein induces apoptosis (Annexin V/PI) YateinCytotoxicity->ApoptosisInduction ProteinExpression Upregulation of cleaved Caspases and PARP ApoptosisInduction->ProteinExpression Conclusion Conclusion: Yatein is a key cytotoxic compound inducing apoptosis ProteinExpression->Conclusion

Caption: Logical flow of experimental findings for yatein.

Conclusion

The leaf extract of Calocedrus formosana and its constituent, yatein, have demonstrated significant in vitro cytotoxic effects against various cancer cell lines, particularly non-small-cell lung cancer and bladder cancer. The mechanism of action for yatein appears to involve the induction of apoptosis through the activation of caspase cascades. These findings suggest that yatein is a promising candidate for further preclinical development as an anticancer agent. This technical guide provides a foundational understanding for researchers and professionals in the field to build upon for future investigations into the therapeutic potential of this natural product.

References

Methodological & Application

Application Note: Quantitative Analysis of Florosenine in Plasma using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Florosenine is a novel therapeutic agent with significant potential in early-stage drug development. To support pharmacokinetic and toxicokinetic studies, a robust, sensitive, and selective analytical method for the accurate quantification of this compound in biological matrices is essential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique widely used for bioanalysis due to its high sensitivity and specificity.[1][2] This application note describes a validated HPLC-MS method for the quantification of this compound in plasma, suitable for regulated bioanalytical studies.

The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4][5] The method has been validated according to the general principles outlined in FDA and ICH guidelines to ensure reliability, accuracy, and precision.[6]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

2. Instrumentation

  • HPLC System: Shimadzu HPLC system or equivalent, equipped with a binary pump, autosampler, and column oven.[3]

  • Mass Spectrometer: API 4000+ MS/MS system or equivalent, with an electrospray ionization (ESI) source.[3]

  • Analytical Column: Symmetry® C18, 3.5 µm, 4.6 x 150 mm, or equivalent.[3]

3. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[7]

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 20 µL of Internal Standard (IS) working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS analysis.

4. HPLC-MS Method

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Gradient Elution:

      Time (min) %B
      0.0 20
      2.0 95
      4.0 95
      4.1 20

      | 6.0 | 20 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 5500 V

    • Source Temperature: 650°C

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z)
      This compound 350.2 180.1

      | Internal Standard | 355.2 | 185.1 |

5. Method Validation

The developed method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, following established guidelines for bioanalytical method validation.[6][8]

Data Presentation

Table 1: Linearity and Sensitivity of this compound Quantification

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Accuracy and Precision of the HPLC-MS Method

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
3 (LQC)≤ 5.0≤ 6.5± 5.0± 7.0
50 (MQC)≤ 4.5≤ 5.8± 4.0± 6.0
800 (HQC)≤ 3.0≤ 4.2± 3.5± 5.5

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
3 (LQC)92.598.2
800 (HQC)95.1101.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental Workflow for this compound Quantification.

method_validation_flow cluster_validation Method Validation Parameters start Method Development selectivity Selectivity start->selectivity linearity Linearity & Range lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy precision Precision accuracy->precision recovery Recovery precision->recovery selectivity->linearity lod_loq->accuracy matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability end Validated Method stability->end

Caption: Logical Flow of Analytical Method Validation.

References

Application Notes and Protocol for the Isolation of Florosenine from Senecio Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Florosenine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities, including hepatotoxicity. These compounds are predominantly found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families. While a specific, detailed protocol for the isolation of this compound is not widely published, this document outlines a comprehensive, generalized protocol based on established methods for the extraction and purification of pyrrolizidine alkaloids from plant material, specifically targeting Senecio species, which are known to produce these compounds.

This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in isolating and studying this compound and related alkaloids. The methodology covers plant material preparation, extraction, acid-base partitioning for alkaloid enrichment, and multi-step chromatographic purification.

Quantitative Data Summary

Due to the lack of specific published data on this compound isolation yields and purity, the following table presents hypothetical yet realistic quantitative data that could be expected during a typical isolation procedure from 1 kg of dried plant material. These values are based on general yields for alkaloid isolation from plants.

Stage of IsolationTotal Weight/VolumeThis compound Concentration (estimated)Purity (estimated)Yield (estimated)
Dried Plant Material1000 g0.05%<1%500 mg
Crude Methanolic Extract100 g0.5%1-2%500 mg
Acidic Aqueous Fraction500 mL0.9 mg/mL5-10%450 mg
Crude Alkaloid Fraction5 g8%40-50%400 mg
Column Chromatography Fraction500 mg60%70-80%300 mg
Preparative HPLC Purified this compound150 mg>95%>95%150 mg

Experimental Protocol

This protocol details a multi-step procedure for the isolation of this compound from dried Senecio plant material.

1. Plant Material Preparation

1.1. Obtain aerial parts of a Senecio species known to contain pyrrolizidine alkaloids. 1.2. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. 1.3. Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction

2.1. Macerate the powdered plant material (1 kg) in 80% methanol (5 L) at room temperature for 48 hours with occasional stirring. 2.2. Filter the extract through cheesecloth and then through Whatman No. 1 filter paper. 2.3. Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction. 2.4. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

3. Acid-Base Partitioning for Alkaloid Enrichment

3.1. Dissolve the crude methanolic extract in 1 M sulfuric acid (500 mL). 3.2. Filter the acidic solution to remove any insoluble material. 3.3. Wash the acidic solution with diethyl ether (3 x 250 mL) in a separatory funnel to remove non-polar, non-alkaloidal compounds. Discard the ether layers. 3.4. Make the aqueous layer alkaline (pH 9-10) by the slow addition of concentrated ammonium hydroxide. Perform this step in a fume hood and an ice bath to manage any heat generation. 3.5. Extract the now basic aqueous solution with dichloromethane (5 x 250 mL). The free alkaloid bases will partition into the organic layer. 3.6. Combine the dichloromethane fractions and dry over anhydrous sodium sulfate. 3.7. Filter and concentrate the dichloromethane solution under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification

4.1. Silica Gel Column Chromatography

4.1.1. Prepare a silica gel column (60-120 mesh) using a suitable solvent system, such as a gradient of chloroform and methanol. 4.1.2. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column. 4.1.3. Elute the column with a stepwise gradient of increasing polarity, for example:

  • 100% Chloroform
  • Chloroform:Methanol (99:1)
  • Chloroform:Methanol (98:2)
  • Chloroform:Methanol (95:5)
  • Chloroform:Methanol (90:10) 4.1.4. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids). 4.1.5. Combine fractions containing the compound of interest (this compound) based on TLC profiles.

4.2. Preparative High-Performance Liquid Chromatography (HPLC)

4.2.1. Further purify the enriched fractions from column chromatography using preparative HPLC. 4.2.2. A C18 column is typically suitable for this purpose. 4.2.3. The mobile phase will likely consist of a gradient of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape. An example gradient could be:

  • Solvent A: 0.1% Formic acid in Water
  • Solvent B: 0.1% Formic acid in Acetonitrile
  • Gradient: 10-50% B over 30 minutes. 4.2.4. Monitor the elution at a suitable wavelength (e.g., 220 nm). 4.2.5. Collect the peak corresponding to this compound and remove the solvent under reduced pressure to obtain the pure compound.

5. Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).

Visualizations

experimental_workflow plant_material Dried & Powdered Senecio sp. extraction Maceration with 80% Methanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acidification Dissolution in 1M H₂SO₄ crude_extract->acidification ether_wash Washing with Diethyl Ether acidification->ether_wash basification Basification with NH₄OH (pH 9-10) ether_wash->basification dcm_extraction Extraction with Dichloromethane basification->dcm_extraction concentration2 Concentration dcm_extraction->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection enriched_fraction Enriched this compound Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway This compound This compound (Pyrrolizidine Alkaloid) metabolic_activation Metabolic Activation in Liver (e.g., by Cytochrome P450) This compound->metabolic_activation reactive_metabolites Reactive Pyrrolic Metabolites (Electrophiles) metabolic_activation->reactive_metabolites cellular_macromolecules Cellular Macromolecules (DNA, Proteins) reactive_metabolites->cellular_macromolecules dna_adducts DNA Adducts cellular_macromolecules->dna_adducts protein_adducts Protein Adducts cellular_macromolecules->protein_adducts cellular_damage Cellular Damage & Necrosis dna_adducts->cellular_damage protein_adducts->cellular_damage hepatotoxicity Hepatotoxicity cellular_damage->hepatotoxicity

Caption: Generalized metabolic activation pathway of pyrrolizidine alkaloids leading to hepatotoxicity.

Application Notes and Protocols for the Proposed Total Synthesis of Florosenine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following document outlines a proposed total synthesis of Florosenine. As of the date of this publication, a formal, peer-reviewed total synthesis of this compound has not been published in the scientific literature. Therefore, the synthetic route, experimental protocols, and associated data presented herein are hypothetical and constructed based on established methodologies for the synthesis of structurally related pyrrolizidine alkaloids. This document is intended to serve as a guide for researchers and to stimulate further investigation into the synthesis and biological evaluation of this compound and its analogs.

Introduction

This compound is a member of the pyrrolizidine alkaloid (PA) family, a large group of natural products known for their diverse and potent biological activities.[1][2] PAs are characterized by a core structure of two fused five-membered rings sharing a nitrogen atom.[3] Many PAs exhibit significant biological effects, including anti-inflammatory, antimicrobial, and antitumor activities, which makes them attractive targets for synthetic chemists and drug discovery programs.[3][4] However, some PAs are also associated with hepatotoxicity, necessitating careful structural modification and biological evaluation of synthetic analogs.[4] The proposed total synthesis of this compound and its analogs opens avenues for exploring the structure-activity relationships within this subclass of PAs and for developing novel therapeutic agents.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound begins with disconnecting the ester and acetyl groups to reveal the core necine base, otosenine, and the corresponding necic acid side chain. Otosenine itself can be further simplified. A key disconnection is the C1-C9 bond of the pyrrolizidine ring system, which can be formed via an intramolecular cyclization. This leads back to a functionalized proline derivative, a common starting material in the synthesis of pyrrolizidine alkaloids. The necic acid portion can be synthesized from commercially available precursors.

Retrosynthesis This compound This compound Otosenine Otosenine + Acetic Anhydride This compound->Otosenine Esterification/Acetylation Necine_Base_Precursor Necine Base Precursor (Functionalized Proline Derivative) Otosenine->Necine_Base_Precursor Intramolecular Cyclization Starting_Materials Commercially Available Starting Materials Necine_Base_Precursor->Starting_Materials Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The proposed forward synthesis of this compound is a multi-step process that involves the synthesis of the necine base (otosenine) and the necic acid side chain, followed by their coupling and final modification.

Workflow Start Starting Materials Proline_Derivative Functionalized Proline Derivative Synthesis Start->Proline_Derivative Necic_Acid_Synthesis Necic Acid Synthesis Start->Necic_Acid_Synthesis Cyclization_Precursor Cyclization Precursor Assembly Proline_Derivative->Cyclization_Precursor Intramolecular_Cyclization Intramolecular Cyclization to form Pyrrolizidine Core Cyclization_Precursor->Intramolecular_Cyclization Otosenine_Synthesis Synthesis of Otosenine Intramolecular_Cyclization->Otosenine_Synthesis Esterification Esterification of Otosenine with Necic Acid Otosenine_Synthesis->Esterification Necic_Acid_Synthesis->Esterification Acetylation Final Acetylation Esterification->Acetylation This compound This compound Acetylation->this compound Signaling_Pathway This compound This compound Analog Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Developing Analytical Standards for Florosenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing analytical standards for Florosenine (C₂₁H₂₉NO₈, MW: 423.4569 g/mol )[1], a pyrrolizidine alkaloid. The following protocols are based on established methods for the analysis of related compounds and provide a strong starting point for the isolation, identification, and quantification of this compound.

Physicochemical Properties and Handling

This compound is a naturally occurring pyrrolizidine alkaloid found in certain plant species. As with all pyrrolizidine alkaloids, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a well-ventilated fume hood.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₂₉NO₈[1]
Molecular Weight 423.4569 g/mol [1]
CAS Number 16958-30-8[1]
IUPAC Name (1R,7aR)-7-hydroxy-7-(hydroxymethyl)-5,6,7,7a-tetrahydro-3H-pyrrolizine-1-yl (2Z)-2-(hydroxymethyl)-2-methylbut-2-enoate[1]
InChI Key RNNVXCSFOWGBQP-BEZRETPRSA-N[1]

Analytical Techniques and Protocols

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC coupled with UV or mass spectrometry detection is a powerful technique for the quantification of pyrrolizidine alkaloids[2][3][4][5]. The following protocol is a general method that can be optimized for this compound.

Protocol 1: HPLC-UV/MS Analysis of this compound

Objective: To quantify this compound in a sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%) in water (HPLC grade)

  • This compound analytical standard (if available) or a well-characterized reference material.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample material.

    • Extract this compound using an appropriate solvent (e.g., methanol or a mixture of methanol and water). Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B (linear gradient)

      • 20-25 min: 90% B (isocratic)

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection:

      • UV: 220 nm

      • MS: Electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of this compound (m/z 424.19).

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Analyze the samples and the standards under the same HPLC conditions.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Table 2: Typical HPLC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Collision Gas Argon
Collision Energy 15-30 eV (optimized for this compound)
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a valuable tool for the identification and confirmation of volatile and semi-volatile compounds like some pyrrolizidine alkaloids[5].

Protocol 2: GC-MS Analysis of this compound

Objective: To identify this compound in a sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Helium (carrier gas)

  • Sample extract (prepared as in the HPLC protocol, ensuring the solvent is suitable for GC injection).

Procedure:

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C, hold for 10 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Splitless

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Identification:

    • Compare the obtained mass spectrum of the analyte with a reference spectrum of this compound (if available) or with mass spectral libraries (e.g., NIST).

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for the structural confirmation of this compound.

Protocol 3: UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of this compound.

  • Instrument: UV-Visible Spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Procedure: Dissolve a pure sample of this compound in the chosen solvent and record the absorbance spectrum from 200 to 400 nm. The presence of a chromophore in the necic acid moiety will determine the characteristic absorption maxima.

Protocol 4: Infrared (IR) Spectroscopy

Objective: To identify functional groups present in this compound.

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of pure this compound or use an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Acquire the IR spectrum in the range of 4000-400 cm⁻¹. Key functional groups to look for include O-H (hydroxyl), C=O (ester), and C-O stretching vibrations.

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

Biological Activity and Signaling Pathways (General for Pyrrolizidine Alkaloids)

Pyrrolizidine alkaloids are known to be hepatotoxic, carcinogenic, and genotoxic[1][2][3]. Their toxicity is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage.

Key cellular processes affected by toxic pyrrolizidine alkaloids include:

  • DNA Damage and Repair: The formation of DNA adducts can lead to mutations and chromosomal aberrations, triggering DNA damage response pathways[4].

  • Cell Cycle Arrest: Cells with significant DNA damage may undergo cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too severe, apoptosis may be induced[4].

  • Apoptosis (Programmed Cell Death): The accumulation of cellular damage can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[6].

  • ATM and p53 Signaling: The Ataxia-Telangiectasia Mutated (ATM) kinase is a key sensor of DNA double-strand breaks and can activate downstream signaling cascades, including the p53 tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence[7].

Visualizations

Analytical_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_spectroscopy Spectroscopic Techniques Plant_Material Plant Material Extraction Extraction (Methanol/Water) Plant_Material->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV/MS (Quantification) Filtration->HPLC Quantitative Analysis GCMS GC-MS (Identification) Filtration->GCMS Confirmatory Analysis Spectroscopy Spectroscopy (Structural Elucidation) Filtration->Spectroscopy Structural Confirmation UV_Vis UV-Vis Spectroscopy->UV_Vis IR IR Spectroscopy->IR NMR NMR Spectroscopy->NMR

Caption: Workflow for the analysis of this compound.

PA_Toxicity_Pathway This compound This compound (Pyrrolizidine Alkaloid) Metabolic_Activation Metabolic Activation (Liver Cytochrome P450) This compound->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Esters Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Apoptosis Apoptosis Protein_Adducts->Apoptosis ATM_Activation ATM Activation DNA_Damage->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53_Activation->Cell_Cycle_Arrest p53_Activation->Apoptosis

Caption: Generalized signaling pathway for pyrrolizidine alkaloid toxicity.

References

Application of Florosenine in Natural Product Research: A Methodological Guideline for Preliminary Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is a significant lack of published scientific literature detailing the specific biological activities or applications of Florosenine in natural product research. This compound has been identified as a pyrrolizidine alkaloid found in plants of the Senecio genus. Pyrrolizidine alkaloids as a class are known for their potential toxicity, and various extracts from Senecio species have been investigated for cytotoxic, antioxidant, and antibacterial properties. However, data specific to isolated this compound is not available.

The following application notes and protocols are therefore not specific to this compound but represent a generalized framework for the initial biological screening of a novel, purified natural product. These protocols are intended for researchers, scientists, and drug development professionals as a guide to initiating the investigation of a new chemical entity.

General Workflow for Preliminary Biological Screening of a Novel Natural Product

The initial investigation of a purified natural product like this compound would typically follow a multi-step screening process to identify potential biological activities. This workflow is designed to efficiently assess a compound's potential cytotoxicity, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.

Natural_Product_Screening_Workflow cluster_0 Phase 1: Isolation & Characterization cluster_1 Phase 2: Preliminary Biological Screening cluster_2 Phase 3: Data Analysis & Next Steps Isolation Isolation & Purification of Natural Product Characterization Structural Elucidation (NMR, MS, etc.) Isolation->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., Protein Denaturation) Characterization->AntiInflammatory EnzymeInhibition Enzyme Inhibition Assay (e.g., Kinase, Protease) Characterization->EnzymeInhibition DataAnalysis Data Analysis (IC50 / MIC Calculation) Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis EnzymeInhibition->DataAnalysis HitIdentification Hit Identification & Prioritization DataAnalysis->HitIdentification MechanismOfAction Mechanism of Action Studies HitIdentification->MechanismOfAction

Caption: Generalized workflow for the initial investigation of a novel natural product.

Experimental Protocols (General)

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general method to assess the cytotoxicity of a compound against a mammalian cell line (e.g., HeLa, HepG2, or VERO cells). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1][2]

Objective: To determine the concentration at which a test compound reduces the viability of cultured cells by 50% (IC50).

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Mammalian cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[3]

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[3]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[4]

Data Presentation: The percentage of cell viability is calculated using the formula: Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control[Sample Data]100
0.1[Sample Data][Calculated]
1[Sample Data][Calculated]
10[Sample Data][Calculated]
50[Sample Data][Calculated]
100[Sample Data][Calculated]
Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5]

Objective: To determine the MIC of a test compound against selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • Test compound dissolved in a suitable solvent.

  • Bacterial strains.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[6]

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[6]

Procedure:

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[7]

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this diluted inoculum to each well (except for the sterility control wells).

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative/sterility control (wells with broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5]

Data Presentation:

StrainCompoundMIC (µg/mL)
S. aureus ATCC 29213[Test Compound][Observed Value]
E. coli ATCC 25922[Test Compound][Observed Value]
CiprofloxacinS. aureus[Reference Value]
CiprofloxacinE. coli[Reference Value]
Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition

This assay assesses the ability of a compound to inhibit the denaturation of protein (e.g., egg albumin), which is a well-documented cause of inflammation.

Objective: To evaluate the potential anti-inflammatory properties of a test compound by measuring its ability to inhibit heat-induced protein denaturation.

Materials:

  • Test compound dissolved in a suitable solvent.

  • Fresh hen's egg albumin or bovine serum albumin.

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Diclofenac sodium (as a reference standard).

  • UV/Vis Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 2 mL of various concentrations of the test compound (or standard drug), 0.2 mL of egg albumin, and 2.8 mL of PBS.

  • Control Preparation: A control solution is prepared with 2 mL of distilled water instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

Data Presentation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100

Concentration (µg/mL)Absorbance (660 nm)% Inhibition
Control[Sample Data]0
50[Sample Data][Calculated]
100[Sample Data][Calculated]
200[Sample Data][Calculated]
400[Sample Data][Calculated]
Diclofenac Sodium (100)[Sample Data][Calculated]
Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing a compound's ability to inhibit a specific enzyme. The exact substrate, buffer, and detection method will vary depending on the target enzyme.[8]

Objective: To determine the inhibitory effect of a test compound on a target enzyme's activity.

Materials:

  • Purified target enzyme.

  • Specific substrate for the enzyme.

  • Test compound dissolved in a suitable solvent.

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme).

  • Cofactors, if required by the enzyme (e.g., ATP, Mg2+).

  • A detection instrument (e.g., spectrophotometer, fluorometer, luminometer).

  • 96-well plates (clear, black, or white depending on the detection method).

Procedure:

  • Reagent Preparation: Prepare all solutions (enzyme, substrate, inhibitor) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include wells for a control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding.[8]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Monitor the formation of product (or depletion of substrate) over time using the appropriate detection instrument. This can be a kinetic read (multiple readings over time) or an endpoint read (a single reading after a fixed time).[8]

Data Presentation: The percentage of enzyme inhibition is calculated as: % Inhibition = ((Rate of Control - Rate of Test) / Rate of Control) x 100

The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Inhibitor Conc. (µM)Reaction Rate% Inhibition
0 (Control)[Sample Data]0
0.1[Sample Data][Calculated]
1[Sample Data][Calculated]
10[Sample Data][Calculated]
50[Sample Data][Calculated]
100[Sample Data][Calculated]

Note on Signaling Pathways: The creation of diagrams for signaling pathways requires detailed knowledge of the molecular targets of a compound and how it modulates specific intracellular cascades. As there is no research available on the mechanism of action of this compound, it is not possible to generate such diagrams. Further research, including target identification and mechanism of action studies, would be required following the initial screening outlined above.

References

Application Notes: Cell-Based Assays for Florosenine Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Florosenine is a pyrrolizidine alkaloid, a class of natural compounds found in various plant species. Preliminary characterization of novel compounds like this compound is crucial to determine their therapeutic potential or toxicological risk. Cell-based assays provide a powerful and efficient platform for initial bioactivity screening, offering insights into a compound's effects on cell viability, proliferation, and specific molecular pathways.[1] These assays are more physiologically relevant than simple biochemical assays and serve as a critical step in early-stage drug discovery and toxicology assessment.

This document provides detailed protocols for a tiered screening approach to characterize the bioactivity of this compound, focusing on cytotoxicity, mechanism of cell death, and potential anti-inflammatory effects.

Tier 1: Primary Screening - Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of this compound across different cell lines. This helps establish a working concentration range for subsequent mechanistic studies and identifies potential anti-cancer properties or general toxicity.

Workflow for this compound Bioactivity Screening

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Bioactivity & Pathway Analysis A Dose-Response Treatment (e.g., 0.1-100 µM this compound) B MTT Assay (Metabolic Activity) A->B C LDH Assay (Membrane Integrity) A->C Result1 Determine IC50 B->Result1 C->Result1 D Annexin V / PI Staining (Apoptosis vs. Necrosis) E Caspase-Glo 3/7 Assay (Apoptosis Execution) D->E Result2 Characterize Cell Death E->Result2 F Nitric Oxide (NO) Assay (Anti-inflammatory Potential) G Western Blot / Reporter Assay (Signaling Pathway Modulation) F->G Result3 Identify Mechanism G->Result3 Result1->D Result1->F

Caption: A tiered workflow for screening this compound bioactivity.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0992.0
100.85 ± 0.0668.0
500.45 ± 0.0436.0
1000.21 ± 0.0316.8
  • Calculation: % Viability = (Absorbance_Sample / Absorbance_Control) * 100.

  • The IC₅₀ (half-maximal inhibitory concentration) value can be calculated using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2] Loss of membrane integrity, a hallmark of cytotoxicity, results in the release of this stable cytosolic enzyme.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/NAD⁺ mixture). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Prepare a maximum LDH release control by lysing untreated cells with a lysis buffer (provided with most kits).

Data Presentation:

This compound Conc. (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Control)0.12 ± 0.020
0.10.14 ± 0.032.1
10.18 ± 0.026.3
100.45 ± 0.0534.7
500.88 ± 0.0779.9
1001.10 ± 0.09103.2
  • Calculation: % Cytotoxicity = [(Abs_Sample - Abs_Control) / (Abs_Max_Release - Abs_Control)] * 100.

Tier 2: Mechanism of Cell Death Assessment

If this compound induces cytotoxicity, the next step is to determine whether the mechanism is primarily through apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Principle of Apoptosis vs. Necrosis Detection

G cluster_0 cluster_1 A Viable Cell (PS Inside, Intact Membrane) B Early Apoptotic Cell (PS Exposed, Intact Membrane) A->B Apoptosis Induction C Late Apoptotic / Necrotic Cell (PS Exposed, Permeable Membrane) A->C Necrosis D Annexin V: Negative Propidium Iodide: Negative B->C Progression E Annexin V: Positive Propidium Iodide: Negative F Annexin V: Positive Propidium Iodide: Positive

Caption: Annexin V / PI staining distinguishes cell death stages.

Protocol 3: Annexin V & Propidium Iodide (PI) Staining

Principle: This assay differentiates between viable, apoptotic, and necrotic cells.[3][4] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[3][5] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[4]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash cells once with cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.

    • FITC signal (Annexin V): Detects apoptotic cells.

    • PI signal: Detects necrotic or late apoptotic cells.

Data Presentation:

Treatment% Viable (Ann V- / PI-)% Early Apoptotic (Ann V+ / PI-)% Late Apoptotic (Ann V+ / PI+)% Necrotic (Ann V- / PI+)
Control95.22.51.80.5
This compound (IC₅₀)45.835.115.63.5
Staurosporine20.155.422.32.2

Tier 3: Mechanistic Bioactivity Assessment

Based on the common activities of natural products, investigating this compound's effect on inflammation is a logical next step.[6][7]

Protocol 4: Nitric Oxide (NO) Assay (Griess Test)

Principle: Many flavonoids and alkaloids exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[8][9][10] This assay measures the amount of nitrite (a stable product of NO) in cell culture supernatant using the Griess reagent.[9]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Collect 50 µL of supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide) to each sample, incubate for 10 minutes. Then, add 50 µL of Griess Reagent II (NED) and incubate for another 10 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

Data Presentation:

TreatmentNitrite Conc. (µM) (Mean ± SD)% NO Inhibition
Control (No LPS)1.5 ± 0.3-
LPS Only35.8 ± 2.10
LPS + this compound (1 µM)30.1 ± 1.815.9
LPS + this compound (10 µM)15.4 ± 1.557.0
LPS + L-NAME (Positive Control)5.2 ± 0.685.5
  • Calculation: % Inhibition = [(Nitrite_LPS - Nitrite_Sample) / Nitrite_LPS] * 100.

Apoptotic Signaling Pathway

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress? CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Cleavage & Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential target for this compound.

Protocol 5: Caspase-Glo® 3/7 Assay

Principle: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a key event in the apoptotic pathway.[3][11][12] This luminescent assay uses a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a light signal that is proportional to caspase activity.[11]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate. Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation:

This compound Conc. (µM)Luminescence (RLU) (Mean ± SD)Fold Change vs. Control
0 (Control)1,500 ± 1501.0
11,800 ± 2001.2
108,500 ± 6505.7
5025,000 ± 2,10016.7
10018,000 ± 1,50012.0
  • Note: A decrease in signal at very high concentrations may indicate overwhelming cytotoxicity leading to necrosis rather than apoptosis, preventing the completion of the apoptotic program.

References

Application Notes and Protocols for Florosenine Derivatization for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florosenine is a pyrrolizidine alkaloid (PA) of the otonecine type, characterized by a macrocyclic diester structure. The inherent chemical properties of this compound, such as its polarity and potential for thermal instability, can present challenges for its sensitive and robust quantification using standard analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte's functional groups to enhance its volatility, thermal stability, and/or detector response.

These application notes provide detailed protocols for the derivatization of this compound to improve its analytical detection by GC-Mass Spectrometry (GC-MS) and HPLC with fluorescence detection (HPLC-FLD). Two primary strategies are presented:

  • Indirect Analysis via Hydrolysis and Derivatization for GC-MS: This common approach for macrocyclic PAs involves the hydrolysis of the ester linkages to yield the core necine base, otonecine. The hydroxyl groups of otonecine are then derivatized (silylation or acylation) to increase volatility and improve chromatographic performance for GC-MS analysis.

  • Direct Derivatization for HPLC-FLD: This method involves the direct labeling of the hydroxyl group(s) of the intact this compound molecule with a fluorescent tag, such as dansyl chloride, to significantly enhance its detectability by fluorescence detectors.

Additionally, a brief overview of direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided as a powerful alternative that often does not require derivatization.

Section 1: Indirect Analysis of this compound via Hydrolysis and GC-MS Derivatization

This section details the protocol for the hydrolysis of this compound to its necine base, otonecine, followed by derivatization of otonecine for GC-MS analysis.

Workflow for Indirect Analysis

G This compound This compound Sample Hydrolysis Alkaline Hydrolysis This compound->Hydrolysis Otonecine Otonecine (Necine Base) Hydrolysis->Otonecine Derivatization Derivatization (Silylation or Acylation) Otonecine->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for the indirect GC-MS analysis of this compound.

Experimental Protocols

Protocol 1.1: Alkaline Hydrolysis of this compound to Otonecine

This protocol is adapted from established methods for the hydrolysis of macrocyclic diester pyrrolizidine alkaloids.[1][2]

Materials:

  • This compound standard or sample extract

  • Methanol

  • 2 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

Procedure:

  • Dissolve a known amount of this compound standard or the dried sample extract in 5 mL of methanol in a round-bottom flask.

  • Add 5 mL of 2 M NaOH solution to the flask.

  • Reflux the mixture at 60-70°C for 2 hours with stirring.

  • After cooling to room temperature, neutralize the solution to approximately pH 7 with 1 M HCl.

  • Remove the methanol using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract three times with 10 mL of dichloromethane or chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under a gentle stream of nitrogen to obtain the otonecine residue.

Protocol 1.2: Derivatization of Otonecine for GC-MS Analysis

Two common derivatization methods for hydroxyl groups are provided: silylation and acylation.

1.2.1 Silylation with BSTFA + TMCS

Silylation replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[3][4][5]

Materials:

  • Dried otonecine residue

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried otonecine residue in a GC vial, add 50 µL of anhydrous pyridine to dissolve.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 1 hour.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

1.2.2 Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation with TFAA introduces a trifluoroacetyl group, which is highly electronegative and can improve chromatographic properties and sensitivity with electron capture detection.[6][7][8]

Materials:

  • Dried otonecine residue

  • Ethyl acetate (anhydrous)

  • Trifluoroacetic anhydride (TFAA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Dissolve the dried otonecine residue in 100 µL of anhydrous ethyl acetate in a GC vial.

  • Add 50 µL of TFAA.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

GC-MS Analysis Parameters (General Guidance)
ParameterSilylated OtonecineAcylated Otonecine
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Injection Mode SplitlessSplitless
Injector Temp. 250°C250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minStart at 80°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1.0 mL/minHelium, constant flow of 1.2 mL/min
MS Ion Source Temp. 230°C230°C
MS Quad Temp. 150°C150°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 50-550m/z 50-500
Quantitative Data Summary (Reference Values for Related PAs)

The following table provides reference limits of detection (LOD) and quantification (LOQ) for related pyrrolizidine alkaloids analyzed by GC-MS after derivatization. These values can serve as a benchmark for method development with this compound.

Analyte (as necine base)Derivatization MethodLODLOQReference
RetronecineSilylation (MSTFA)-0.01 µg/g[9]
RetronecineSilylation (BSTFA)0.015 µg/kg0.05 µg/kg[10]

Section 2: Direct Derivatization of this compound for HPLC-FLD Analysis

This section outlines a protocol for the direct fluorescent labeling of this compound with dansyl chloride for enhanced detection by HPLC with a fluorescence detector.

Workflow for Direct Analysis

G This compound This compound Sample Dansylation Dansyl Chloride Derivatization This compound->Dansylation HPLCFLD HPLC-FLD Analysis Dansylation->HPLCFLD

Caption: Workflow for the direct HPLC-FLD analysis of this compound.

Experimental Protocol

Protocol 2.1: Dansylation of this compound

This protocol is based on established methods for the dansylation of hydroxyl-containing compounds.[11][12][13][14][15]

Materials:

  • This compound standard or sample extract

  • Acetone

  • 10 mg/mL Dansyl chloride in acetone (prepare fresh)

  • 1 M Sodium bicarbonate (NaHCO₃) buffer (pH 9.5)

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Evaporate the solvent from the this compound standard or sample extract in an HPLC vial.

  • Add 100 µL of 1 M NaHCO₃ buffer (pH 9.5).

  • Add 200 µL of 10 mg/mL dansyl chloride solution in acetone.

  • Vortex the mixture for 1 minute.

  • Incubate the vial at 60°C for 45 minutes in the dark.

  • Cool the vial to room temperature.

  • The sample is ready for HPLC-FLD analysis. It is recommended to filter the sample through a 0.22 µm syringe filter before injection.

HPLC-FLD Analysis Parameters (General Guidance)
ParameterDansylated this compound
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, ramp to 90% B over 20 min, hold for 5 min, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Fluorescence Ex 340 nm
Fluorescence Em 525 nm
Quantitative Data Summary (Reference Values for Dansylated Compounds)

The following table provides reference LOD and LOQ values for other dansylated compounds, which can be indicative of the sensitivity achievable with this method.

Analyte ClassLODLOQReference
Bisphenols0.002–0.006 µg/L-[11]
Neuroactive Amino Acids0.32–0.56 mg/L-[13]

Section 3: Direct Analysis by LC-MS/MS (Alternative Method)

For laboratories equipped with tandem mass spectrometry, LC-MS/MS offers a highly sensitive and selective alternative for the direct analysis of this compound without the need for derivatization.

Workflow for Direct LC-MS/MS Analysis

G This compound This compound Sample LCMSMS LC-MS/MS Analysis This compound->LCMSMS

Caption: Workflow for the direct LC-MS/MS analysis of this compound.

LC-MS/MS Parameters (General Guidance)

The following parameters are based on typical methods for the analysis of pyrrolizidine alkaloids.[10][16][17]

ParameterValue
LC Column C18 or HSS T3 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10-15 minutes)
Flow Rate 0.3-0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Otonecine-type Alkaloids (Illustrative)

Specific MRM transitions for this compound would need to be determined by infusing a standard solution. However, typical fragmentation patterns for otonecine-type PAs can be used as a starting point.

Precursor Ion [M+H]⁺Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
To be determined for this compoundFragment related to the necine baseFragment related to the loss of the acid moiety
Quantitative Data Summary (Reference Values for PAs by LC-MS/MS)
Analyte ClassLOD (µg/kg)LOQ (µg/kg)Reference
Various PAs in honey, milk, tea0.015–0.750.05–2.5[10]
Various PAs in herbal teas-0.1-8.5 ng/g[17]

Conclusion

The derivatization of this compound, either indirectly after hydrolysis for GC-MS analysis or directly for HPLC-FLD analysis, offers robust and sensitive methods for its quantification. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. For high-throughput and highly specific analysis, direct LC-MS/MS is a powerful alternative. The protocols and data presented in these application notes provide a strong foundation for the development and validation of analytical methods for this compound in various matrices.

References

Methods for Assessing Florosenine-Induced Hepatotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the potential hepatotoxicity of the novel compound, Florosenine. The methodologies described herein cover essential in vitro and in vivo approaches for a thorough assessment of drug-induced liver injury (DILI).

Drug-induced liver injury is a significant concern in drug development, being a primary reason for the termination of clinical trials and the withdrawal of approved drugs from the market.[1][2] A meticulous evaluation of a new chemical entity's potential for liver damage is therefore critical. The liver's central role in metabolizing foreign substances makes it particularly vulnerable to toxicity from drugs or their metabolites.[3][4]

This document outlines a tiered approach, beginning with cell-based assays to screen for direct cytotoxicity and progressing to more complex mechanistic studies and animal models to understand the potential for this compound to cause liver damage in a physiological context.

Part 1: In Vitro Assessment of this compound-Induced Hepatotoxicity

In vitro models are indispensable for the initial screening of hepatotoxic potential, offering insights into mechanisms of cell death and organelle dysfunction.[5][6] A variety of liver-derived cell systems are available, each with distinct advantages and disadvantages.[7] Primary human hepatocytes are considered the gold standard for these studies, though immortalized cell lines such as HepG2 and HepaRG are also widely used due to their availability and reproducibility.[8][9]

Experimental Workflow: In Vitro Hepatotoxicity Screening

The following diagram illustrates a typical workflow for the initial cell-based screening of this compound.

in_vitro_workflow cluster_prep Cell Culture Preparation cluster_treatment This compound Treatment cluster_assays Hepatotoxicity Assays cluster_analysis Data Analysis start Select Cell Model (e.g., Primary Hepatocytes, HepG2) seed Seed Cells in Multi-well Plates start->seed treat Treat Cells with Dose Range of this compound seed->treat cyto Cytotoxicity (MTT, LDH) treat->cyto mito Mitochondrial Dysfunction (MMP, Glu/Gal Assay) treat->mito ros Oxidative Stress (ROS Production) treat->ros apop Apoptosis (Caspase-3/7 Activity) treat->apop bsep Cholestasis Potential (BSEP Inhibition) treat->bsep analyze Quantify Assay Readouts (e.g., Spectrophotometry, Fluorometry) cyto->analyze mito->analyze ros->analyze apop->analyze bsep->analyze end Determine IC50 Values & Assess Risk analyze->end

Caption: Workflow for in vitro assessment of this compound hepatotoxicity.

Key In Vitro Assays and Protocols

A multi-parametric approach is recommended to build a comprehensive toxicity profile for this compound.[3]

1. Cytotoxicity Assays

  • Purpose: To measure the viability and membrane integrity of hepatocytes following exposure to this compound.

  • Protocol: LDH Release Assay

    • Culture primary human hepatocytes or HepG2 cells in 96-well plates until confluent.

    • Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM) in culture medium.

    • Remove the existing medium from the cells and add the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control for maximum lysis.

    • Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.

    • After incubation, transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the lactate dehydrogenase (LDH) assay reagent to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the positive control.

2. Mitochondrial Toxicity Assay

  • Purpose: To determine if this compound impairs mitochondrial function, a common mechanism of DILI.[10][11] The glucose/galactose assay can reveal shifts in cellular metabolism indicative of mitochondrial impairment.[12]

  • Protocol: Glucose vs. Galactose Viability Assay

    • Seed HepG2 cells into two separate 96-well plates.

    • Culture one plate in standard glucose-containing medium and the other in a medium where glucose is replaced by galactose.

    • Treat both plates with a dose range of this compound for 24 hours.

    • Assess cell viability in both plates using a standard method (e.g., MTT or resazurin-based assay).

    • Calculate the IC50 values for this compound in both glucose and galactose media. A significantly lower IC50 in galactose medium suggests mitochondrial toxicity.

3. Oxidative Stress and Apoptosis Assays

  • Purpose: To measure the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways, which are key events in many forms of liver injury.[12][13]

  • Protocol: Multiplexed High-Content Analysis

    • Culture cells (e.g., primary human hepatocytes) in 96-well imaging plates.

    • Treat cells with this compound for a relevant time period (e.g., 6 to 24 hours).

    • Add a cocktail of fluorescent probes to the live cells, such as CellROX™ Green (for ROS), MitoTracker™ Red CMXRos (for mitochondrial membrane potential), and a cell-permeable DNA dye (e.g., Hoechst 33342). Also include a reagent for detecting activated caspases (e.g., CellEvent™ Caspase-3/7 Green).

    • Incubate according to the probe manufacturer's instructions.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify fluorescence intensity per cell for each parameter across the different doses of this compound.

4. Cholestasis Potential Assay

  • Purpose: To assess whether this compound inhibits the bile salt export pump (BSEP), as BSEP inhibition can lead to the accumulation of toxic bile salts and cause cholestatic liver injury.[3][14]

  • Protocol: BSEP Inhibition Assay

    • Use membrane vesicles from Sf9 cells overexpressing human BSEP.

    • Prepare a reaction mixture containing the vesicles, ATP, and a fluorescent BSEP substrate (e.g., tauro-nor-THCA-24-dabcyl).

    • Add various concentrations of this compound or a known inhibitor (positive control).

    • Initiate the transport reaction by adding the substrate.

    • Measure the rate of substrate uptake into the vesicles over time using a fluorescence plate reader.

    • Calculate the IC50 value for this compound's inhibition of BSEP-mediated transport.

Illustrative Data Presentation

The results from these assays should be compiled to compare the different toxicological endpoints.

Assay ParameterEndpointThis compound IC50 (µM)Positive Control IC50 (µM)
Cytotoxicity LDH Release (HepG2, 24h)45.2Chlorpromazine: 25.8
Mitochondrial Toxicity Cell Viability (HepG2, Galactose)15.8Rotenone: 0.1
Cell Viability (HepG2, Glucose)48.1Rotenone: 45.5
Oxidative Stress ROS Production (Primary Hepatocytes)22.5Menadione: 5.0
Apoptosis Caspase-3/7 Activation31.0Staurosporine: 0.5
Cholestasis BSEP Inhibition> 100Troglitazone: 12.0

Part 2: In Vivo Assessment of this compound-Induced Hepatotoxicity

Animal models are critical for understanding the effects of a compound in a complex biological system, providing data on pharmacokinetics, metabolism, and systemic toxicity that cannot be obtained from in vitro studies.[15]

Experimental Workflow: In Vivo DILI Study

The following diagram outlines the key steps in an animal study designed to evaluate this compound-induced hepatotoxicity.

in_vivo_workflow cluster_collection Sample Collection (Day 8) cluster_analysis Analysis start Animal Acclimatization (e.g., C57BL/6 Mice) dosing Administer this compound (e.g., Oral Gavage, Daily for 7 days) start->dosing monitoring Daily Clinical Observation (Weight, Behavior) dosing->monitoring blood Blood Collection (Cardiac Puncture) monitoring->blood tissue Liver Perfusion & Harvest monitoring->tissue biochem Serum Biochemistry (ALT, AST, ALP, Bilirubin) blood->biochem histology Histopathology (H&E Staining) tissue->histology end Data Interpretation & Risk Assessment biochem->end histology->end

Caption: Workflow for in vivo assessment of this compound hepatotoxicity.

Key In Vivo Protocols

1. Animal Dosing and Monitoring

  • Purpose: To administer this compound to animals and monitor for signs of toxicity.

  • Protocol:

    • Use adult male and female C57BL/6 mice (8-10 weeks old).

    • Divide animals into groups (n=8-10 per group): Vehicle control, Low-dose this compound, Mid-dose this compound, and High-dose this compound. Doses should be based on preliminary range-finding studies.

    • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 7 or 14 days).

    • Record body weight and perform clinical observations daily. Note any signs of distress, such as lethargy, ruffled fur, or changes in behavior.

2. Serum Biochemistry

  • Purpose: To measure established biomarkers of liver injury in the blood.[16]

  • Protocol:

    • At the end of the study, collect blood via terminal cardiac puncture into serum separator tubes.

    • Allow blood to clot, then centrifuge to separate the serum.

    • Analyze the serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin using an automated clinical chemistry analyzer.[17]

    • Elevated ALT and AST are indicative of hepatocellular injury, while increases in ALP and bilirubin suggest cholestatic or mixed injury.[16]

3. Liver Histopathology

  • Purpose: To visually examine the liver tissue for pathological changes.

  • Protocol:

    • Immediately following blood collection, perfuse the liver with saline and then harvest the entire organ.

    • Weigh the liver and record the liver-to-body-weight ratio.

    • Fix a section of the largest liver lobe in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides for evidence of necrosis, inflammation, steatosis, cholestasis, and any other abnormalities.

Illustrative Data Presentation
Treatment GroupDose (mg/kg/day)ALT (U/L)AST (U/L)ALP (U/L)Histopathological Findings
Vehicle035 ± 555 ± 8150 ± 20No abnormalities observed
This compound1042 ± 661 ± 9155 ± 25No significant findings
This compound50250 ± 45310 ± 60180 ± 30Mild centrilobular necrosis, single-cell apoptosis
This compound2001200 ± 2101550 ± 300250 ± 40Moderate to severe centrilobular necrosis, inflammatory infiltration
Data are presented as Mean ± SD. p < 0.05 vs. Vehicle.

Part 3: Mechanistic Pathways in this compound Hepatotoxicity

Understanding the molecular pathways perturbed by this compound is crucial for risk assessment. Drug-induced liver injury often involves the activation of stress-related signaling cascades and mitochondrial dysfunction.[11][18]

Mitochondrial-Mediated Apoptosis Pathway

Many hepatotoxic compounds cause mitochondrial stress, leading to the release of pro-apoptotic factors and subsequent cell death.[18][19] This is often mediated by the activation of c-Jun N-terminal kinase (JNK).[11][13]

mitochondrial_pathway cluster_mito Mitochondrion This compound This compound Metabolite ros Oxidative Stress (ROS Generation) This compound->ros jnk JNK Activation ros->jnk mpt Mitochondrial Permeability Transition (MPT) jnk->mpt cyto_c Cytochrome C Release mpt->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial pathway of drug-induced apoptosis.

Inflammation and NF-κB Signaling

Some drugs can sensitize hepatocytes to inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), by inhibiting pro-survival pathways like NF-κB.[11][19] This can shift the cellular response towards cell death.

nfkb_pathway cluster_survival Survival Pathway cluster_death Death Pathway tnfa TNF-α tnfr TNF Receptor tnfa->tnfr nfkb NF-κB Activation tnfr->nfkb Activates caspase8 Caspase-8 Activation tnfr->caspase8 Activates This compound This compound This compound->nfkb Inhibits survival_genes Transcription of Survival Genes nfkb->survival_genes survival_genes->caspase8 Inhibits apoptosis Apoptosis caspase8->apoptosis

Caption: Modulation of TNF-α signaling by this compound.

By employing this structured and multi-faceted approach, researchers can effectively characterize the hepatotoxic potential of this compound, providing crucial data for informed decisions in the drug development process.

References

Application Notes and Protocols for In Vivo Experimental Design Using Florosenine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Florosenine is a hypothetical compound. The following application notes and protocols are provided as a detailed template for researchers, scientists, and drug development professionals for the in vivo evaluation of a novel compound, using the example of a hypothetical kinase inhibitor.

Introduction

The transition from in vitro to in vivo studies is a critical step in the drug development pipeline. In vivo testing provides essential information on a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) within a complex living system. These application notes provide detailed protocols and guidance for developing robust in vivo models to evaluate novel therapeutic compounds like this compound.

This compound is a potent and selective inhibitor of Kinase X, a novel serine/threonine kinase implicated in the proliferation and survival of various cancer cell lines. Overexpression and hyperactivity of Kinase X have been correlated with poor prognosis in several human cancers. This compound has demonstrated significant anti-proliferative effects in vitro, and the following protocols are designed to evaluate its therapeutic potential in vivo.

Preclinical Rationale for In Vivo Studies

In vivo studies are essential to understand the therapeutic potential of this compound in a physiological context. Key objectives for the in vivo evaluation of this compound include:

  • Determining the Maximum Tolerated Dose (MTD): Establishing a safe dose range for subsequent efficacy studies.

  • Pharmacokinetic (PK) Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Pharmacodynamic (PD) Assessment: Confirming target engagement by measuring the inhibition of Kinase X activity in tumor tissue.

  • Anti-tumor Efficacy Evaluation: Assessing the ability of this compound to inhibit tumor growth in a relevant cancer model.

Signaling Pathway of Kinase X and Inhibition by this compound

The following diagram illustrates the hypothetical signaling pathway of Kinase X and the mechanism of action for this compound.

Florosenine_Signaling_Pathway Hypothetical Kinase X Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates This compound This compound This compound->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical Kinase X signaling pathway and its inhibition by this compound.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Experimental Workflow:

MTD_Workflow MTD Study Workflow Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation (n=5 per group) Animal_Acclimatization->Group_Allocation Dose_Administration Dose Administration (Daily for 14 days) Group_Allocation->Dose_Administration Daily_Monitoring Daily Monitoring (Body weight, clinical signs) Dose_Administration->Daily_Monitoring Endpoint Study Endpoint (Day 14 or humane endpoint) Daily_Monitoring->Endpoint Data_Analysis Data Analysis (Determine MTD) Endpoint->Data_Analysis

Caption: Workflow for the Maximum Tolerated Dose (MTD) study.

Methodology:

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to groups (n=5 per group): Vehicle control, and escalating doses of this compound (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer this compound or vehicle control daily via oral gavage for 14 consecutive days.

  • Monitoring: Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.

  • Endpoint: The study is terminated on day 14, or earlier if animals exhibit severe toxicity (e.g., >20% body weight loss).

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

Data Presentation:

GroupDose (mg/kg)Mean Body Weight Change (%)MortalityClinical Signs
Vehicle0+5.20/5None
This compound10+4.80/5None
This compound30-2.10/5Mild lethargy
This compound100-15.71/5Severe lethargy, ruffled fur
Pharmacokinetic (PK) Study

Objective: To characterize the pharmacokinetic profile of this compound after a single administration.

Experimental Workflow:

PK_Workflow PK Study Workflow Animal_Preparation Animal Preparation (Cannulated mice) Single_Dose Single Dose Administration (e.g., 20 mg/kg, PO) Animal_Preparation->Single_Dose Blood_Sampling Serial Blood Sampling (pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h) Single_Dose->Blood_Sampling Plasma_Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Parameter_Calculation PK Parameter Calculation Plasma_Analysis->PK_Parameter_Calculation

Caption: Workflow for the Pharmacokinetic (PK) study.

Methodology:

  • Animal Model: Use 6-8 week old male C57BL/6 mice with jugular vein cannulation.

  • Dosing: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.

  • Blood Collection: Collect blood samples (approximately 50 µL) from the jugular vein cannula at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Data Presentation:

ParameterUnitValue
Cmaxng/mL1500
Tmaxh1.0
AUC(0-t)ngh/mL7500
AUC(0-inf)ngh/mL7800
t1/2h4.5
CL/FL/h/kg2.56
Vd/FL/kg16.5
Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Experimental Workflow:

Efficacy_Workflow Xenograft Efficacy Study Workflow Cell_Implantation Tumor Cell Implantation (e.g., HCT116 cells) Tumor_Growth Tumor Growth to ~100-150 mm³ Cell_Implantation->Tumor_Growth Group_Allocation Random Group Allocation (n=8-10 per group) Tumor_Growth->Group_Allocation Treatment_Initiation Treatment Initiation (Vehicle, this compound, Positive Control) Group_Allocation->Treatment_Initiation Tumor_Measurement Tumor Volume & Body Weight (Twice weekly) Treatment_Initiation->Tumor_Measurement Endpoint Study Endpoint (e.g., Tumor volume >1500 mm³) Tumor_Measurement->Endpoint Tissue_Collection Tumor & Tissue Collection (for PD analysis) Endpoint->Tissue_Collection

Caption: Workflow for the Xenograft Efficacy Study.

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 human colorectal carcinoma HCT116 cells into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Grouping: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 20 mg/kg, daily, PO), and a positive control (e.g., a standard-of-care chemotherapeutic agent).

  • Treatment: Administer the respective treatments for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor dimensions with calipers and body weights twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Terminate the study when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

  • Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated downstream effectors of Kinase X).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle01250 ± 150-+3.5
This compound20450 ± 8064-1.2
Positive ControlVaries300 ± 6076-8.5

Conclusion

These application notes and protocols provide a comprehensive framework for the in vivo evaluation of a novel compound, exemplified by the hypothetical Kinase X inhibitor, this compound. Adherence to well-designed experimental protocols and clear data presentation are crucial for accurately assessing the therapeutic potential of new drug candidates and making informed decisions in the drug development process.

Troubleshooting & Optimization

Technical Support Center: Overcoming Florosenine Instability During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the instability of Florosenine during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound during extraction?

  • pH: Extreme acidic or basic conditions can lead to the hydrolysis or racemization of this compound.[2]

  • Temperature: High temperatures used during extraction can accelerate degradation.[2][3] Many alkaloids are thermolabile.[4]

  • Light Exposure: Prolonged exposure to light, particularly UV light, can cause photodegradation.[5]

Q2: I am observing a low yield of this compound in my extract. What are the potential causes?

A2: Low yields of this compound can be attributed to several issues, including:

  • Incomplete Extraction: The chosen solvent may not be optimal for solubilizing this compound, or the extraction time and temperature may be insufficient.[3]

  • Degradation during Extraction: As mentioned in Q1, this compound may be degrading under the extraction conditions.[3]

  • Improper Plant Material Preparation: Inadequate grinding of the plant material can limit solvent penetration and, consequently, the extraction efficiency.[3]

Q3: How can I improve the purity of my crude this compound extract?

A3: Crude plant extracts are complex mixtures. To enhance the purity of your this compound extract, consider the following techniques:

  • Liquid-Liquid Extraction: This is a powerful technique to separate compounds based on their differential solubility in two immiscible liquids. For alkaloids like this compound, partitioning between an acidic aqueous phase and an organic solvent is a common and effective method.[3]

  • Solid-Phase Extraction (SPE): SPE can be used to selectively adsorb impurities or this compound itself onto a solid support, allowing for the separation from other components.

  • Chromatographic Techniques: Column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) can be employed for high-purity isolation of this compound.

Troubleshooting Guides

Issue 1: Significant degradation of this compound observed in the crude extract.
Potential Cause Troubleshooting Step Rationale
High Extraction Temperature 1. Lower the extraction temperature. Consider using modern techniques like ultrasound-assisted extraction (UAE) which can be performed at lower temperatures (30-60°C).[4] 2. Perform a temperature optimization study to find the ideal balance between yield and stability.Many alkaloids are sensitive to heat.[3] Reducing the temperature can significantly decrease the rate of thermal degradation.
Inappropriate pH 1. Measure and adjust the pH of the extraction solvent. For alkaloids, a slightly basic or neutral pH is often preferred for the free base form. 2. If performing an acid-base extraction, minimize the time the alkaloid spends in a strongly acidic or basic solution.The stability of alkaloids is often pH-dependent. Extreme pH can cause hydrolysis or other degradation reactions.[2]
Photodegradation 1. Conduct the extraction in amber glassware or protect the extraction vessel from light. 2. Minimize the exposure of the extract to direct sunlight or strong artificial light.Light, especially UV radiation, can induce photochemical reactions that degrade the alkaloid structure.[5]
Oxidation 1. Degas the solvent before use. 2. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). 3. Add antioxidants to the extraction solvent, if compatible with your downstream applications.The nitrogen atom in the alkaloid structure can be susceptible to oxidation.[1]
Issue 2: Low Purity of the Extracted this compound.
Potential Cause Troubleshooting Step Rationale
Co-extraction of Impurities 1. Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for this compound.[3] 2. Optimize the polarity of the extraction solvent to be more selective for this compound.Different solvents will extract different classes of compounds. A sequential extraction can improve selectivity.
Presence of Tannins and Phenolic Compounds 1. Incorporate a purification step such as precipitation with lead acetate (use with caution due to toxicity) or polyvinylpolypyrrolidone (PVPP) treatment. 2. Perform a liquid-liquid extraction to partition this compound away from these impurities.These compounds are commonly co-extracted with alkaloids and can interfere with analysis and downstream applications.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to minimize thermal degradation of this compound.

  • Preparation of Plant Material: Dry the plant material at a low temperature (e.g., 40°C) and grind it to a fine powder (e.g., 40-mesh).[3]

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the selected solvent (1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30-60 minutes).[4]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with fresh solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).

  • Quantification: Analyze the this compound content in the crude extract using a validated analytical method such as HPLC-DAD.[6]

Protocol 2: Acid-Base Liquid-Liquid Extraction for this compound Purification

This protocol is for purifying this compound from a crude extract.

  • Acidification:

    • Dissolve the crude extract in a suitable organic solvent (e.g., dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of an acidic aqueous solution (e.g., 5% HCl).

    • Shake the funnel vigorously and allow the layers to separate. The protonated this compound (salt form) will partition into the aqueous layer.

  • Separation:

    • Collect the aqueous layer.

    • Wash the organic layer with the acidic solution two more times to ensure complete extraction of the alkaloid.

  • Basification:

    • Combine all aqueous fractions.

    • Slowly add a base (e.g., concentrated ammonium hydroxide) to the aqueous solution until the pH is basic (e.g., pH 9-10). This will deprotonate the this compound, converting it back to its free base form.

  • Re-extraction:

    • Add an equal volume of a fresh organic solvent (e.g., dichloromethane) to the basified aqueous solution in a clean separatory funnel.

    • Shake vigorously and allow the layers to separate. The this compound (free base) will now partition into the organic layer.

  • Final Steps:

    • Collect the organic layer.

    • Repeat the re-extraction twice more with fresh organic solvent.

    • Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound extract.

Visualizations

Caption: Workflow for this compound extraction and purification.

troubleshooting_logic cluster_degradation Degradation Issues cluster_purity Purity Issues start Low this compound Yield or Purity degradation Check for Degradation start->degradation purity Check for Impurities start->purity temp High Temperature? degradation->temp ph Extreme pH? degradation->ph light Light Exposure? degradation->light sol_temp Lower Temperature (e.g., UAE) temp->sol_temp Yes sol_ph Adjust pH ph->sol_ph Yes sol_light Protect from Light light->sol_light Yes co_extraction Co-extraction of non-polar compounds? purity->co_extraction tannins Tannins/Phenols present? purity->tannins sol_co_extraction Use Multi-step Extraction co_extraction->sol_co_extraction Yes sol_tannins Purification Step (e.g., LLE) tannins->sol_tannins Yes

Caption: Troubleshooting logic for this compound extraction issues.

References

Technical Support Center: Florosenine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Florosenine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the this compound synthesis for overall yield?

A1: The most critical step is typically the Palladium-catalyzed intramolecular cyclization (Step 2). This reaction forms the core heterocyclic structure of this compound and is highly sensitive to catalyst activity, ligand choice, and substrate purity. Optimizing this step will have the most significant impact on the overall yield.

Q2: My starting material from the Suzuki coupling (Step 1) is impure. Can I proceed to the cyclization step?

A2: It is strongly discouraged. Impurities from the Suzuki coupling, such as unreacted starting materials or boronic acid derivatives, can poison the palladium catalyst in the subsequent cyclization step, leading to significantly lower yields or complete reaction failure. It is essential to purify the intermediate product thoroughly before proceeding.

Q3: I am observing the formation of a significant byproduct in the final deprotection step (Step 3). What could be the cause?

A3: The formation of byproducts during the final deprotection is often due to the harshness of the reaction conditions, leading to the cleavage of other sensitive functional groups in the molecule. Consider using a milder deprotection agent or optimizing the reaction temperature and time.

Q4: How can I improve the solubility of the this compound precursor in the cyclization reaction?

A4: Solubility issues can be addressed by screening different solvents or using a co-solvent system. For example, if your reaction is in a non-polar solvent like toluene, adding a small amount of a more polar, aprotic solvent like dioxane or THF can improve the solubility of polar starting materials without significantly altering the reaction's outcome.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling (Step 1)

If you are experiencing a low yield in the initial Suzuki coupling step, consult the following guide.

Symptoms:

  • Low conversion of aryl halide to the biaryl product.

  • Significant amount of homocoupling byproduct.

  • Decomposition of the boronic ester.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Catalyst Use a fresh batch of Palladium catalyst and ligand. Ensure proper handling to prevent deactivation.
Inefficient Base The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Poor Solvent Quality Use anhydrous, degassed solvents. Oxygen can lead to catalyst deactivation and unwanted side reactions.
Sub-optimal Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation.
Issue 2: Failed or Low-Yield Intramolecular Cyclization (Step 2)

The intramolecular cyclization is a delicate step. The following suggestions can help troubleshoot a failed or low-yield reaction.

Symptoms:

  • Recovery of unreacted starting material.

  • Formation of a complex mixture of unidentifiable products.

  • No desired product formation.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Catalyst Poisoning Ensure the starting material from Step 1 is highly pure. Trace impurities can poison the catalyst.
Incorrect Ligand The choice of phosphine ligand is critical for this transformation. Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos) to find the optimal one for your specific substrate.
Solvent Effects The polarity of the solvent can significantly influence the reaction. Test a range of anhydrous, degassed solvents like toluene, dioxane, or DMF.
Base Incompatibility A weak base is often required for this step. Consider using a milder base like potassium acetate (KOAc) or triethylamine (Et₃N).

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling

This protocol describes the optimized conditions for the Suzuki coupling to form the biaryl precursor to this compound.

  • To a dried reaction flask, add the aryl halide (1.0 equiv), boronic ester (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Purge the flask with argon for 15 minutes.

  • Add degassed toluene and 1,4-dioxane (4:1 mixture) to the flask.

  • Add the Palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.

  • Heat the reaction to 90°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Yield Intramolecular Cyclization

This protocol provides a detailed method for the key intramolecular cyclization step.

  • In a glovebox, add the purified biaryl precursor (1.0 equiv) and SPhos ligand (0.1 equiv) to a dried reaction vessel.

  • Add the Palladium catalyst, Pd₂(dba)₃ (0.05 equiv), and potassium acetate (KOAc, 1.5 equiv).

  • Add anhydrous, degassed 1,4-dioxane to the vessel.

  • Seal the vessel and heat the reaction to 110°C for 18 hours with vigorous stirring.

  • Monitor the reaction for the consumption of starting material and the formation of the product by LC-MS.

  • Once the reaction is complete, cool it to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the resulting crude material via flash chromatography to obtain the cyclized product.

Visual Guides

Florosenine_Synthesis_Workflow A Step 1: Suzuki Coupling (Aryl Halide + Boronic Ester) B Purification 1 (Column Chromatography) A->B C Step 2: Intramolecular Cyclization (Pd-catalyzed) B->C D Purification 2 (Column Chromatography) C->D E Step 3: Final Deprotection D->E F Final Purification (Crystallization/HPLC) E->F G This compound F->G

Caption: Overall workflow for the multi-step synthesis of this compound.

Troubleshooting_Logic start Low Yield in Cyclization? check_purity Is Starting Material Pure? start->check_purity purify Action: Re-purify SM (Column Chromatography) check_purity->purify No check_conditions Review Reaction Conditions check_purity->check_conditions Yes purify->check_purity After Purification screen_ligands Action: Screen Ligands (e.g., SPhos, XPhos) check_conditions->screen_ligands screen_solvents Action: Screen Solvents (Toluene, Dioxane, DMF) check_conditions->screen_solvents optimize_temp Action: Optimize Temperature check_conditions->optimize_temp proceed Proceed with Optimized Protocol screen_ligands->proceed screen_solvents->proceed optimize_temp->proceed

Caption: Troubleshooting decision tree for low-yield intramolecular cyclization.

Technical Support Center: Troubleshooting Florosenine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve florosenine peak tailing in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in HPLC?

This compound is a pyrrolizidine alkaloid, a class of naturally occurring basic compounds. Its chemical structure contains a tertiary amine group within the pyrrolizidine ring system. This basic nitrogen atom can readily accept a proton, making the molecule positively charged, especially under acidic to neutral pH conditions.

In reversed-phase HPLC, which commonly utilizes silica-based columns, residual silanol groups (Si-OH) on the stationary phase surface can be deprotonated and carry a negative charge. The positively charged this compound molecules can then undergo secondary ionic interactions with these negatively charged silanol groups. These interactions are stronger than the desired hydrophobic interactions with the stationary phase, leading to a mixed-mode retention mechanism. This causes some this compound molecules to be retained longer than others, resulting in a broad, tailing peak.[1][2]

Q2: What is the estimated pKa of this compound and why is it important for troubleshooting peak tailing?

Operating the mobile phase at a pH close to the pKa of this compound will result in a mixed population of ionized and neutral molecules, leading to severe peak broadening and tailing.[3][4][5] To achieve a sharp, symmetrical peak, it is crucial to adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.[3]

Q3: How does the mobile phase pH affect this compound peak shape?

The mobile phase pH directly influences the ionization of both the this compound analyte and the residual silanol groups on the silica-based stationary phase.

  • Low pH (pH < 4): At a low pH, the basic nitrogen on this compound will be protonated (positively charged). However, the residual silanol groups on the stationary phase will be protonated and thus neutral. This minimizes the strong ionic interactions that cause peak tailing, leading to improved peak symmetry.[6]

  • Mid-range pH (pH 4-7): In this range, this compound will be protonated (positively charged), and a significant portion of the silanol groups will be deprotonated (negatively charged). This creates a scenario ripe for strong secondary ionic interactions, resulting in significant peak tailing.[6]

  • High pH (pH > 8): At a high pH, this compound will be in its neutral, uncharged form. Although the silanol groups will be fully deprotonated and negatively charged, the absence of a positive charge on the analyte minimizes the strong ionic interactions. This can also lead to improved peak shape. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[7]

Q4: What are mobile phase additives, and how can they reduce this compound peak tailing?

Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance. For basic compounds like this compound, additives can help to reduce peak tailing through several mechanisms:

  • Competing Bases: Small, basic molecules like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the this compound analyte. This reduces the secondary interactions that cause tailing.

  • Ionic Strength Modifiers: Buffers, such as ammonium formate or ammonium acetate, can be used to control the pH and increase the ionic strength of the mobile phase. The ions in the buffer can also interact with the charged silanol groups, further reducing their availability for secondary interactions with this compound.

  • Ion-Pairing Reagents: While less common for this specific issue, ion-pairing reagents can be used to form a neutral complex with the charged analyte, which then interacts more predictably with the stationary phase.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Problem: this compound peak is tailing.

Step 1: Initial Assessment

Before making any changes, it is important to assess the current situation.

  • Quantify the Tailing: Calculate the asymmetry factor (As) or tailing factor (Tf) of the this compound peak. A value greater than 1.2 is generally considered to be tailing.

  • Review Your Method: Note the current mobile phase composition (including pH and any additives), column type, flow rate, and temperature.

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units away from pKa (~5.9)? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH 3.0) check_ph->adjust_ph No check_additives Are Mobile Phase Additives (e.g., TEA, buffer) being used? check_ph->check_additives Yes adjust_ph->check_additives add_additives Add Competing Base (e.g., 0.1% TEA) or Buffer (e.g., 20 mM Ammonium Formate) check_additives->add_additives No check_column Is the Column Old or Inappropriate for Basic Compounds? check_additives->check_column Yes add_additives->check_column replace_column Replace with a New Column or Use a Base-Deactivated Column check_column->replace_column Yes check_instrument Check for System Issues (e.g., dead volume, leaks) check_column->check_instrument No replace_column->check_instrument fix_instrument Address Instrumental Issues check_instrument->fix_instrument Yes end Symmetrical Peak Achieved check_instrument->end No fix_instrument->end Chemical_Interaction This compound This compound (Basic) in Mobile Phase protonation Protonation (at pH < pKa) This compound->protonation protonated_this compound Protonated this compound (+ve charge) protonation->protonated_this compound ionic_interaction Strong Ionic Interaction protonated_this compound->ionic_interaction silanol Silanol Group (Si-OH) on Stationary Phase deprotonation Deprotonation (at pH > pKa of silanol) silanol->deprotonation deprotonated_silanol Deprotonated Silanol (Si-O-) (-ve charge) deprotonation->deprotonated_silanol deprotonated_silanol->ionic_interaction peak_tailing Peak Tailing ionic_interaction->peak_tailing

References

How to increase the resolution of Florosenine in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Florosenine Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic resolution of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic resolution often challenging?

This compound is a chemical compound with the molecular formula C₂₁H₂₉NO₈.[1] As a pyrrolizidine alkaloid, its basic nitrogen atom can lead to undesirable interactions with chromatography columns. This often results in poor peak shape (tailing) and co-elution with other components in complex matrices like plant extracts or biological fluids.[2] Achieving high resolution requires careful method development to mitigate these interactions.

Q2: What are the primary factors that influence the resolution of this compound?

The resolution of this compound is primarily governed by three factors in chromatography:

  • Efficiency (N): The sharpness or narrowness of the chromatographic peaks. Higher efficiency is achieved with smaller particle size columns and optimized flow rates.[3][4]

  • Selectivity (α): The ability of the chromatographic system to distinguish between this compound and other compounds. This is heavily influenced by mobile phase composition, pH, and the type of column stationary phase used.[3][4]

  • Retention Factor (k'): A measure of how long this compound is retained on the column. Optimizing retention is key to moving the peak away from interfering components.[4]

Q3: How does mobile phase pH affect the analysis of this compound?

As an alkaloid, this compound contains a basic nitrogen group. The pH of the mobile phase dictates the ionization state of this group.

  • At low pH (e.g., pH < 3): The nitrogen is protonated (positively charged). This can improve peak shape by minimizing secondary interactions with the column, but it also changes the compound's retention characteristics in reverse-phase HPLC.[2][5]

  • At neutral or high pH: The nitrogen is in its free base form, which can lead to strong interactions with residual silanol groups on silica-based columns, causing significant peak tailing.[2] Controlling the mobile phase pH with a suitable buffer is therefore critical for achieving symmetric peaks and reproducible retention times.[2][6]

Q4: What type of detector is suitable for this compound analysis?

Given its name, this compound is likely to possess native fluorescence. A Fluorescence Detector (FLD) is often highly sensitive and selective.[7][8] Optimizing the excitation and emission wavelengths is crucial for achieving the best signal-to-noise ratio.[8][9] If native fluorescence is weak or absent, a UV detector can be used, or the molecule can be derivatized with a fluorescent tag.[8] For unequivocal identification, a Mass Spectrometer (MS) provides the highest degree of specificity.[10][11]

Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of this compound.

Problem: Poor resolution between this compound and an interfering peak.

This issue arises when two peaks are not sufficiently separated, making accurate quantification difficult.

SolutionDetailed Action Plan
1. Adjust Mobile Phase Selectivity If using acetonitrile, try substituting it with methanol or a combination of the two. These solvents have different properties and can alter the elution order and spacing between peaks.[4]
2. Modify Mobile Phase pH Adjust the pH of the mobile phase by +/- 1 unit. Changing the ionization state of this compound or interfering acidic/basic compounds can significantly alter retention and improve separation.[3][6] Ensure the chosen pH is within the stable range for your column.
3. Change Stationary Phase Chemistry If a standard C18 column is not providing adequate resolution, switch to a column with a different selectivity. A phenyl-hexyl column can provide alternative π-π interactions, while an embedded polar group (EPG) column can reduce interactions with the basic nitrogen of this compound, improving peak shape and selectivity.[3]
4. Optimize Temperature Lowering the column temperature can sometimes increase retention and improve resolution, although it will lengthen the analysis time.[12] Conversely, increasing temperature can improve efficiency for some compounds.[6]
5. Reduce Flow Rate Decreasing the flow rate can enhance separation efficiency and resolution, providing more time for the analyte to interact with the stationary phase.[3][12]
6. Use a Gradient Elution For complex mixtures, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic (constant composition) method for resolving a wide range of compounds.[3][6]

Problem: this compound peak exhibits significant tailing.

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. This is a common issue for basic compounds like this compound.[13]

SolutionDetailed Action Plan
1. Use a High-Purity, End-Capped Column Modern HPLC columns made from high-purity silica with advanced end-capping are designed to minimize exposed silanol groups, which are the primary cause of peak tailing for basic compounds.[2]
2. Lower Mobile Phase pH Adjust the mobile phase to a pH between 2.5 and 3.5 using a buffer like phosphate or an additive like formic acid. At this pH, the basic nitrogen on this compound is protonated, and the acidic silanol groups on the column are suppressed, minimizing the unwanted secondary interactions.[5]
3. Add a Competing Base If operating at a mid-range pH is necessary, add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites on the column, effectively shielding this compound from these interactions and improving peak symmetry.[5]
4. Check for Column Overload Injecting too much sample can saturate the column and cause peak distortion, including tailing. Reduce the injection volume or dilute the sample to see if the peak shape improves.
5. Ensure Sample Solvent Matches Mobile Phase Dissolve your sample in the initial mobile phase if possible. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[14]

Data & Protocols

Table 1: Comparison of HPLC Column Chemistries for this compound Resolution

The following table summarizes hypothetical results from testing different stationary phases to resolve this compound from a closely eluting impurity in a plant extract matrix.

Column TypeParticle Size (µm)Dimensions (mm)Resolution (Rs)Tailing Factor (Tf)Comments
Standard C1854.6 x 1501.22.1Poor resolution and significant peak tailing due to silanol interactions.
High-Purity, End-Capped C183.54.6 x 1501.81.4Improved resolution and better peak shape due to reduced silanol activity.[2]
Phenyl-Hexyl34.6 x 1002.21.3Excellent resolution due to alternative selectivity (π-π interactions).[3]
Embedded Polar Group (EPG)34.6 x 1002.11.2Excellent peak shape due to shielding of silanols; good resolution.
Table 2: Effect of Mobile Phase pH on this compound Chromatography

This table illustrates the impact of mobile phase pH on the retention and peak shape of this compound using a high-purity C18 column.

Mobile Phase pHBuffer SystemRetention Time (min)Tailing Factor (Tf)Peak Shape Description
7.020 mM Phosphate9.52.8Severe tailing, broad peak.
4.520 mM Acetate11.21.8Moderate tailing, improved shape.
3.00.1% Formic Acid12.81.2Good symmetry, sharp peak.[6]
2.50.1% Trifluoroacetic Acid13.51.1Excellent symmetry, very sharp peak.

Detailed Experimental Protocol

Protocol: Reverse-Phase HPLC-FLD Method for Resolution of this compound in a Plant Extract

  • Sample Preparation (Solid-Phase Extraction)

    • Homogenize 1g of the plant sample with 10 mL of methanol/water (80:20 v/v).

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load 1 mL of the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water/methanol (90:10 v/v) to remove polar interferences.

    • Elute this compound with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase.

  • HPLC-FLD System and Conditions

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: Phenyl-Hexyl, 3 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 10% B

      • 20-25 min: Re-equilibrate at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

    • Fluorescence Detector Settings:

      • Excitation Wavelength (λex): 260 nm (hypothetical, requires optimization).

      • Emission Wavelength (λem): 375 nm (hypothetical, requires optimization).

  • System Suitability

    • Inject a standard solution five times.

    • The relative standard deviation (RSD) for peak area and retention time should be < 2%.

    • The tailing factor for the this compound peak should be ≤ 1.5.

Visualizations

G cluster_0 Troubleshooting Workflow start Problem Identified: Poor Resolution of this compound q1 Are peaks completely co-eluting? start->q1 q2 Is peak tailing severe (Tf > 1.5)? q1->q2 No sol1 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) q1->sol1 Yes sol5 Add Competing Base (TEA) or Lower Mobile Phase pH q2->sol5 Yes sol6 Decrease Flow Rate or Optimize Gradient Slope q2->sol6 No sol2 Adjust Mobile Phase Selectivity (ACN vs MeOH) sol1->sol2 sol3 Optimize Mobile Phase pH (e.g., pH 2.5-3.5) sol2->sol3 sol4 Use High-Purity, End-Capped Column sol5->sol4

Caption: A decision tree for troubleshooting poor resolution of this compound.

G cluster_0 HPLC Column Surface cluster_1 Analyte in Mobile Phase cluster_2 Result Silanol Acidic Silanol Group (Si-OH) Tailing Peak Tailing Silanol->Tailing Causes This compound This compound (Basic Nitrogen) This compound->Silanol Strong Secondary Interaction

Caption: Interaction between this compound and column silanols causing peak tailing.

References

Technical Support Center: Optimizing Florosenine (Compound F) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Florosenine (referred to as Compound F). The information herein is designed to address specific issues that may be encountered during the in vivo administration and dosage optimization of this novel compound.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my initial in-vivo experiment with Compound F?

A1: Determining the initial dose for in vivo studies is a critical step to ensure both safety and the potential for efficacy.[1] A multi-faceted approach is recommended:

  • Literature Review: Although direct data on Compound F is unavailable, reviewing literature on compounds with similar structures or mechanisms of action can provide a valuable starting point.[2]

  • In Vitro Data: The 50% inhibitory concentration (IC50) from in vitro assays can be used for an initial estimation, though direct conversion is not always accurate.[2]

  • Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential.[2] This involves starting with a very low dose and incrementally increasing it in different animal groups to identify the maximum tolerated dose (MTD).[1][3]

Q2: What is a dose-range finding (DRF) study and why is it important for Compound F?

A2: A dose-range finding (DRF) study is a preliminary experiment to identify a safe and effective dose range for a new compound.[1] These studies are crucial in early-stage drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1][3] The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without unacceptable toxicity.[1][3] The data from a DRF study for Compound F will be essential for designing more comprehensive future preclinical trials.[1]

Q3: How can I translate a dose of Compound F from one animal species to another?

A3: Allometric scaling is a widely used method for converting a dose from one species to another, which accounts for differences in body surface area and metabolic rates.[1] To convert a dose from Animal A to Animal B, the following formula can be used: Dose B (mg/kg) = Dose A (mg/kg) × (Km factor A / Km factor B), where the Km factor is a species-specific value.[2]

Troubleshooting Guide

Issue 1: High toxicity and adverse effects are observed even at low doses of Compound F.

  • Possible Cause: Incorrect Starting Dose. The initial dose, even if based on in vitro data, may have been too high.

    • Solution: Begin with a dose-escalation study starting at a much lower dose and carefully monitor for any signs of toxicity.[2]

  • Possible Cause: Species-Specific Sensitivity. The chosen animal model might be particularly sensitive to Compound F.

    • Solution: Review literature for any known species differences in the metabolism or target biology related to similar compounds.[1] Consider a different, less sensitive species for initial studies if possible.[1]

  • Possible Cause: Formulation/Vehicle Issues. The vehicle used to dissolve or suspend Compound F may be causing toxicity.

    • Solution: Conduct a vehicle-only control group to assess its effects. Test alternative, well-tolerated vehicles.[1]

Issue 2: Lack of efficacy at a dose that was effective in vitro.

  • Possible Cause: Poor Bioavailability. Compound F may not be reaching the target tissue in sufficient concentrations.

    • Solution: Conduct a pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound F.[2] This will determine key parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), and overall exposure (AUC).[2]

  • Possible Cause: Inactive Compound in vivo. The compound may be rapidly metabolized into an inactive form.

    • Solution: Analyze plasma and tissue samples for the presence of the active form of Compound F and its metabolites.

Issue 3: High variability in experimental results between animals in the same group.

  • Possible Cause: Experimental Technique Variability. Inconsistent dosing, handling, or measurement techniques can introduce variability.[1]

    • Solution: Ensure all personnel are thoroughly trained on standardized procedures and implement strict quality control for all experimental steps.[1]

  • Possible Cause: Animal Variability. Biological differences between individual animals can contribute to variability.

    • Solution: Increase the sample size per group to improve statistical power.[1] Ensure that animals are age- and weight-matched and are from a reliable supplier.[1]

  • Possible Cause: Dosing Formulation Instability. The formulation of Compound F may not be stable, leading to inconsistent dosing.

    • Solution: Verify the stability of the dosing formulation over the duration of the experiment and prepare fresh formulations as needed.[1]

Data Presentation

Table 1: Hypothetical Starting Dose Estimation for Compound F Based on In Vitro Data

In Vitro ParameterValueConversion FactorEstimated In Vivo Starting Dose (mg/kg)
IC501 µM1010
EC500.5 µM105

Note: The conversion factor is a hypothetical value and should be determined based on literature for similar compounds or through pilot studies.

Table 2: Hypothetical Pharmacokinetic Parameters of Compound F in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)Half-life (hr)AUC (ng*hr/mL)
Intravenous (IV)515000.12.54500
Oral (PO)208001.03.03200
Subcutaneous (SC)1010000.54.05000

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for Compound F in Mice

  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for Compound F.[1]

  • Materials: Compound F, appropriate vehicle, syringes, needles, animal balance.

  • Animal Model: Age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old).

  • Procedure:

    • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of Compound F.[1]

    • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[1]

    • Administration: Administer Compound F via the intended route (e.g., oral gavage, intraperitoneal injection).

    • Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for a predetermined observation period (e.g., 7-14 days).[1]

    • Data Collection: Record body weight daily. At the end of the study, collect blood for hematology and clinical chemistry, and perform a gross necropsy.

    • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Protocol 2: Pharmacokinetic (PK) Study of Compound F in Mice

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound F.[1]

  • Materials: Compound F, appropriate vehicle, syringes, needles, blood collection tubes (e.g., EDTA-coated), centrifuge.

  • Animal Model: Use the same animal model as in the efficacy studies.[1]

  • Procedure:

    • Dosing: Administer a single dose of Compound F via the desired route (e.g., IV, PO).

    • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound F.

    • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life, and AUC.

Mandatory Visualization

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Compound_F Compound F Receptor Receptor Compound_F->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces Gene Expression

Caption: Hypothetical signaling pathway of Compound F.

Start Start In_Vitro_Data In Vitro Data Review Start->In_Vitro_Data Dose_Range_Finding Dose-Range Finding Study In_Vitro_Data->Dose_Range_Finding MTD_MED Determine MTD & MED Dose_Range_Finding->MTD_MED Pharmacokinetic_Study Pharmacokinetic (PK) Study MTD_MED->Pharmacokinetic_Study Efficacy_Study Efficacy Study Pharmacokinetic_Study->Efficacy_Study End End Efficacy_Study->End

Caption: Experimental workflow for in vivo dose optimization.

Start Unexpected In Vivo Result High_Toxicity High Toxicity? Start->High_Toxicity Toxicity Observed Lack_of_Efficacy Lack of Efficacy? Start->Lack_of_Efficacy No Effect Observed High_Variability High Variability? Start->High_Variability Inconsistent Results High_Toxicity->Lack_of_Efficacy No Reduce_Dose Reduce Starting Dose High_Toxicity->Reduce_Dose Yes Check_Vehicle Check Vehicle Toxicity High_Toxicity->Check_Vehicle Yes Lack_of_Efficacy->High_Variability No Run_PK_Study Conduct PK Study Lack_of_Efficacy->Run_PK_Study Yes Confirm_Activity Confirm In Vivo Activity Lack_of_Efficacy->Confirm_Activity Yes Standardize_Protocol Standardize Protocol High_Variability->Standardize_Protocol Yes Increase_N Increase Sample Size (N) High_Variability->Increase_N Yes Review_Data Review and Redesign Experiment High_Variability->Review_Data No Reduce_Dose->Review_Data Check_Vehicle->Review_Data Run_PK_Study->Review_Data Confirm_Activity->Review_Data Standardize_Protocol->Review_Data Increase_N->Review_Data

Caption: Troubleshooting decision tree for in vivo experiments.

References

Technical Support Center: Florosenine Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for Florosenine reference standards to ensure their integrity and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound reference standards?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. Improper storage can lead to degradation, affecting the accuracy of your analytical results.[1][2] All reference standards should be stored in their original, unopened containers in a secure, controlled-access area.[2]

Recommended Storage Conditions for this compound

ParameterConditionRationale
Temperature-20°C or below (in a freezer)Minimizes chemical degradation by slowing down reaction kinetics.
HumidityLow humidity (stored with desiccants)Prevents hydrolysis, a potential degradation pathway for many organic molecules.
LightProtected from light (in an amber vial or dark container)Prevents photodegradation, which can be induced by exposure to UV or visible light.
AtmosphereInert atmosphere (e.g., argon or nitrogen) for long-term storageReduces the risk of oxidation, a common degradation pathway.[3]

Q2: How should I handle the this compound reference standard upon receiving it?

A2: Upon receipt, immediately verify the integrity of the container and the label information, including the lot number and expiry date.[4] The standard should be promptly moved to the recommended storage conditions.[4] Before first use, allow the container to equilibrate to room temperature for at least 1-2 hours in a desiccator.[5][6] This prevents condensation of atmospheric moisture onto the cold standard, which could lead to degradation.[7]

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To prepare a stock solution, accurately weigh the required amount of the reference standard using a calibrated analytical balance.[2] Use high-purity (e.g., HPLC-grade) solvent as specified in the analytical method. Ensure the standard is completely dissolved before making up to the final volume in a volumetric flask. Prepared solutions should be stored under the recommended conditions (typically refrigerated or frozen and protected from light) and for a validated period.

Q4: How often should the purity of the this compound reference standard be re-assessed?

A4: The purity of reference standards should be periodically re-evaluated to ensure they remain within the acceptable limits for their intended use.[8] The frequency of re-testing depends on the stability of the compound, storage conditions, and the laboratory's quality management system. A typical re-qualification period is 12 months, but this may be shorter for less stable compounds.[5][8]

Troubleshooting Guide

This guide addresses common issues that may indicate degradation of your this compound reference standard.

Observed Issue Potential Cause Recommended Action(s)
Appearance of new peaks in chromatogram Chemical degradation of this compound.1. Confirm the identity of the new peaks using mass spectrometry (MS) if possible. 2. Review the storage and handling procedures to identify any deviations. 3. Perform a forced degradation study to identify potential degradation products.[9] 4. If degradation is confirmed, discard the current standard and use a new, qualified lot.
Change in physical appearance (e.g., color change, clumping) Instability, moisture absorption, or degradation.1. Do not use the standard. 2. Document the changes and report them to the quality assurance department. 3. Discard the affected vial and obtain a new one.
Decreased peak area or response in quantitative analysis Degradation of the reference standard leading to a lower concentration of the active compound.1. Prepare a fresh stock solution from the same vial and re-analyze. 2. If the issue persists, prepare a solution from a new, unopened vial of the same lot. 3. If the issue is still not resolved, the entire lot may be compromised. Qualify a new lot of the reference standard.
Inconsistent or non-reproducible analytical results Improper handling, weighing errors, or partial degradation of the standard.1. Review the entire analytical procedure for any potential sources of error. 2. Ensure the balance is properly calibrated and proper weighing techniques are used.[2] 3. Re-qualify the reference standard by comparing it against a new, certified reference material if available.

Experimental Protocols

Protocol: Purity Assessment of this compound Reference Standard by High-Performance Liquid Chromatography (HPLC)

1. Objective: To determine the purity of the this compound reference standard and identify any potential degradation products.

2. Materials:

  • This compound Reference Standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or other appropriate modifier)

  • HPLC system with a UV detector or Mass Spectrometer

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as appropriate for this compound)

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) in a 10 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to the mark with the same solvent to obtain a 1 mg/mL stock solution.

    • Perform further dilutions as necessary to achieve a working concentration suitable for the detector's linear range.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (solvent) to ensure no system contamination.

    • Inject the prepared this compound standard solution in triplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity of the main peak relative to the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • The relative standard deviation (RSD) of the peak areas for the triplicate injections should be less than 2.0%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Review prep1 Receive and Verify This compound Standard prep2 Equilibrate to Room Temperature prep1->prep2 prep3 Accurately Weigh Standard prep2->prep3 prep4 Prepare Stock and Working Solutions prep3->prep4 analysis1 Equilibrate HPLC System prep4->analysis1 Proceed to Analysis analysis2 Inject Blank and Standard analysis1->analysis2 analysis3 Acquire Chromatographic Data analysis2->analysis3 data1 Integrate Peaks and Calculate Purity analysis3->data1 Process Data data2 Review Results Against Specifications data1->data2 data3 Document and Report Findings data2->data3

Caption: Experimental workflow for purity assessment of this compound.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_outcome Outcome start Inconsistent Analytical Results? check_prep Review Standard Preparation Procedure start->check_prep check_storage Verify Storage Conditions check_prep->check_storage reanalyze Re-analyze with Freshly Prepared Solution check_storage->reanalyze pass Issue Resolved reanalyze->pass Yes fail Issue Persists reanalyze->fail No new_vial Analyze from a New Vial (Same Lot) new_vial->pass No fail2 fail2 new_vial->fail2 Issue Persists? new_lot Qualify and Analyze a New Lot discard Discard Suspect Standard/Lot new_lot->discard fail->new_vial fail2->new_lot Yes fail2->pass No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Improving the Solubility of Florosenine for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Florosenine for use in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: Direct quantitative solubility data for this compound is limited in publicly available literature. However, supplier information indicates that this compound is soluble in several organic solvents.[1] It is characterized as a lipophilic compound, a common trait for many alkaloids.[2] General solubility information is summarized in the table below.

Q2: Why is my this compound not dissolving in aqueous buffers?

A2: this compound is a pyrrolizidine alkaloid, a class of compounds often characterized by poor water solubility.[2] Many alkaloids are lipophilic in nature and therefore have limited solubility in aqueous solutions.[2] For bioassays requiring aqueous conditions, a stock solution in an organic solvent is typically prepared first and then diluted into the aqueous assay medium.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, pyrrolizidine alkaloids as a class of compounds can be toxic.[3][4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Review the material safety data sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to solubilizing this compound for your bioassays, from preparing initial stock solutions to more advanced techniques for challenging situations.

Initial Stock Solution Preparation

The first step is to prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro bioassays due to its high solubilizing power and miscibility with aqueous media.[1]

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a small volume of high-purity DMSO to the vial containing the this compound powder.

  • Initial Dissolution: Gently vortex or sonicate the mixture at room temperature to facilitate dissolution. A brief warming of the solution to 37°C in a water bath can also aid in solubilization.[5]

  • Volume Adjustment: Once the this compound is completely dissolved, add DMSO to reach the final desired concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]

Troubleshooting Poor Solubility

If you encounter precipitation or insolubility when diluting your DMSO stock solution into your aqueous assay buffer, or if DMSO is not suitable for your experimental system, consider the following strategies.

The following diagram illustrates a decision-making workflow for addressing solubility challenges with this compound.

Solubility_Workflow start Start: this compound Powder stock_prep Prepare 10 mM Stock in DMSO start->stock_prep test_dilution Test Dilution in Aqueous Buffer stock_prep->test_dilution soluble Soluble? test_dilution->soluble proceed Proceed with Bioassay soluble->proceed Yes troubleshoot Troubleshoot Solubility soluble->troubleshoot No co_solvent Try Co-Solvent (e.g., Ethanol) troubleshoot->co_solvent ph_adjust pH Adjustment troubleshoot->ph_adjust surfactant Use Surfactant (e.g., Tween-80) troubleshoot->surfactant cyclodextrin Complexation with Cyclodextrins troubleshoot->cyclodextrin lipid_form Lipid-Based Formulation troubleshoot->lipid_form co_solvent->test_dilution ph_adjust->test_dilution surfactant->test_dilution cyclodextrin->test_dilution lipid_form->test_dilution

Caption: Decision workflow for solubilizing this compound.

Quantitative Data Summary
Solvent/MethodThis compound SolubilityGeneral Alkaloid SolubilitySuitability for Bioassays
Water/Aqueous Buffers Poorly SolubleGenerally Poor (N-oxides are more soluble)[4][7]Direct dissolution is challenging.
DMSO Soluble[1]Generally GoodWidely used for in vitro assays; potential for cellular toxicity at higher concentrations.
Ethanol Likely SolubleGenerally Good[2]Often used as a co-solvent; can affect cell viability.
Chloroform Soluble[1]Generally Good[8]Not suitable for most bioassays due to toxicity.
Dichloromethane Soluble[1]Generally GoodNot suitable for most bioassays due to toxicity.
Ethyl Acetate Soluble[1]Generally Good[8]Limited use in bioassays.
Acetone Soluble[1]Generally GoodLimited use in bioassays due to volatility and toxicity.
Advanced Solubilization Protocols

If DMSO is not a viable option or if solubility issues persist, consider the following advanced methods.

The use of a water-miscible organic solvent in combination with your aqueous buffer can enhance the solubility of hydrophobic compounds.[2]

Experimental Protocol: Using Ethanol as a Co-solvent

  • Prepare a concentrated stock solution of this compound in 100% ethanol.

  • For your bioassay, prepare your aqueous buffer containing a final concentration of 1-5% ethanol.

  • Add the ethanolic stock solution of this compound to the buffer containing ethanol while vortexing to ensure rapid mixing and prevent precipitation.

  • Always include a vehicle control with the same final concentration of ethanol in your experiment.

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[2] As an alkaloid, this compound is a basic compound, and its solubility may increase in acidic conditions due to salt formation.

Experimental Protocol: pH-mediated Solubilization

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).

  • Dilute the this compound stock solution into each buffer and observe for any precipitation.

  • Determine the optimal pH that maintains this compound in solution without compromising the integrity of your bioassay. Be mindful that the pH of your final assay medium should be compatible with your biological system.

Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at low concentrations (typically 0.01-0.1%) to increase the solubility of poorly soluble compounds by forming micelles.

Experimental Protocol: Solubilization with Tween-80

  • Prepare a stock solution of this compound in DMSO or ethanol.

  • Prepare your aqueous assay buffer containing 0.05% (v/v) Tween-80.

  • Slowly add the this compound stock solution to the Tween-80 containing buffer with constant stirring.

  • Include a vehicle control with 0.05% Tween-80 in your experiment.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, thereby increasing their aqueous solubility.[5]

Experimental Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir or sonicate the mixture until the this compound is dissolved. This may take several hours.

  • The resulting solution can then be diluted in your assay medium. A vehicle control with the same concentration of HP-β-CD is necessary.

General Experimental Workflow

The following diagram outlines a general workflow for preparing a test compound like this compound for a bioassay.

Bioassay_Prep_Workflow start Weigh Compound dissolve Dissolve in Organic Solvent (e.g., 100% DMSO) start->dissolve stock_sol Prepare Concentrated Stock Solution dissolve->stock_sol serial_dil Perform Serial Dilutions in Organic Solvent stock_sol->serial_dil final_dil Final Dilution into Aqueous Assay Medium serial_dil->final_dil add_to_assay Add to Bioassay (e.g., Cell Culture Plate) final_dil->add_to_assay end Incubate and Analyze add_to_assay->end

Caption: General workflow for compound preparation for bioassays.

References

Troubleshooting low recovery of Florosenine during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Florosenine, a naturally occurring alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The purification of this compound, like many alkaloids, typically involves a combination of extraction and chromatographic techniques.[1] Common methods include:

  • Initial Extraction: This can be an acid-base extraction to isolate the basic alkaloid from the crude plant material.[2]

  • Column Chromatography: Often used as a primary purification step to separate this compound from major impurities. Normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) chromatography can be employed.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Utilized for final purification to achieve high purity. Both preparative and semi-preparative HPLC can be used.[4]

  • Crystallization: If this compound is a solid, crystallization can be a highly effective final step to obtain a pure, crystalline product.[1][5]

Q2: I am observing a significant loss of this compound after the initial extraction. What could be the cause?

A2: Low recovery after initial extraction is a common issue. Potential causes include:

  • Incomplete Extraction: The solvent system used may not be optimal for solubilizing this compound. The polarity of the extraction solvent should be matched to that of the target analyte.[6]

  • Degradation: this compound may be unstable under the extraction conditions. Factors like pH, temperature, and exposure to light or oxygen can lead to degradation.[6][7] For instance, many alkaloids are sensitive to high temperatures.[8]

  • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the analyte and leading to poor phase separation and recovery.

Q3: My this compound is not separating well from an impurity during column chromatography. What can I do?

A3: Co-elution of impurities is a frequent challenge. To improve separation, consider the following:

  • Modify the Mobile Phase: Adjusting the solvent polarity is the first step. For normal-phase chromatography, you can alter the ratio of polar and non-polar solvents.[3] For reverse-phase, the aqueous-organic ratio can be changed. Adding a small amount of a modifier, such as triethylamine for a basic alkaloid like this compound, can reduce peak tailing and improve resolution.[3][4]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, switching the stationary phase can provide a different separation selectivity.[3] For example, if you are using silica gel (normal phase), you could try alumina or a bonded phase like diol or cyano.

  • Optimize Loading: Overloading the column is a common reason for poor separation.[3] Reduce the amount of crude material loaded onto the column.

  • Employ a Different Chromatographic Technique: If column chromatography is not effective, consider other techniques like preparative HPLC, which offers higher resolution.[9]

Troubleshooting Guide: Low Recovery of this compound

This guide addresses specific issues related to low recovery during the purification of this compound.

Issue 1: Low Recovery After Chromatographic Purification
Potential Cause Recommended Action Expected Outcome
This compound is not eluting from the column. Increase the polarity of the mobile phase (normal phase) or decrease it (reverse phase).Elution of the retained this compound.
This compound is degrading on the column. For silica gel, which can be acidic, add a small amount of a base like triethylamine to the mobile phase to neutralize active sites.[3] Consider switching to a less acidic stationary phase like neutral alumina.Improved recovery and reduced peak tailing.
Irreversible adsorption to the stationary phase. Change the stationary phase to one with a different chemistry (e.g., from silica to C18).[3]Elution of this compound and improved recovery.
Sample precipitation on the column. Ensure the sample is fully dissolved in the initial mobile phase before loading. Adjust the mobile phase composition to improve solubility.Prevention of precipitation and improved recovery.
Issue 2: this compound Degradation During Purification
Potential Cause Recommended Action Expected Outcome
Sensitivity to pH. Maintain a neutral or slightly basic pH during extraction and purification, as many alkaloids are more stable under these conditions.[4]Reduced degradation and increased yield.
Thermal Instability. Avoid high temperatures during solvent evaporation (e.g., use a rotary evaporator at low temperature).[6][8]Minimized thermal degradation of this compound.
Oxidation. If this compound is susceptible to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[6]Prevention of oxidative degradation.
Light Sensitivity. Protect the sample from light by using amber glassware or covering flasks with aluminum foil.[6][7]Reduced photodegradation.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material
  • Acidification: Suspend the dried and powdered plant material in an acidic aqueous solution (e.g., 1% HCl).

  • Maceration/Sonication: Stir or sonicate the mixture for a specified period (e.g., 1-2 hours) to allow the acidic solution to penetrate the plant cells and protonate the alkaloids.[2]

  • Filtration: Filter the mixture to remove solid plant debris.

  • Basification: Make the acidic aqueous extract basic by adding a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Organic Extraction: Extract the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Flash Chromatography Purification of this compound
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.[3]

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing pure this compound and concentrate to obtain the purified compound.

Visualizations

experimental_workflow start Crude Plant Material extraction Acid-Base Extraction start->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pure_fractions Pure this compound Fractions tlc->pure_fractions hplc Preparative HPLC pure_fractions->hplc final_product High-Purity this compound hplc->final_product

Caption: A typical workflow for the extraction and purification of this compound.

troubleshooting_low_recovery start Low Recovery of this compound check_extraction Check Extraction Protocol start->check_extraction check_chromatography Check Chromatography Conditions start->check_chromatography check_stability Assess this compound Stability start->check_stability incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction poor_elution Poor Elution? check_chromatography->poor_elution degradation Degradation Suspected? check_stability->degradation optimize_solvent Optimize Solvent System incomplete_extraction->optimize_solvent Yes adjust_ph Adjust pH of Extraction incomplete_extraction->adjust_ph Yes modify_mobile_phase Modify Mobile Phase poor_elution->modify_mobile_phase Yes change_stationary_phase Change Stationary Phase poor_elution->change_stationary_phase Yes control_temp Control Temperature degradation->control_temp Yes protect_light Protect from Light degradation->protect_light Yes inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere Yes

References

Addressing non-specific binding of Florosenine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Florosenine in assays, with a particular focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in assays?

This compound is a novel fluorescent molecule designed for labeling and detecting specific target molecules in a variety of biological assays, including immunofluorescence, flow cytometry, and high-throughput screening. Its proprietary fluorophore emits a bright and stable signal, making it a valuable tool for sensitive detection. However, like many fluorescent probes, it can sometimes exhibit non-specific binding, leading to high background signal and potentially confounding results.

Q2: What are the primary causes of non-specific binding of this compound?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: The chemical structure of this compound may have hydrophobic regions that can interact non-specifically with hydrophobic surfaces of proteins or plasticware.[1][2]

  • Electrostatic Interactions: Charged moieties on the this compound molecule can interact with oppositely charged molecules or surfaces in the assay system.[1]

  • High Probe Concentration: Using an excessively high concentration of this compound can lead to saturation of specific binding sites and increased binding to low-affinity, non-specific sites.[3][4][5][6][7][8]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the solid phase (e.g., microplate wells, tissue sections) can result in this compound adhering to these surfaces.[3][4][5][9]

  • Properties of the Biological Sample: The composition of the biological sample, such as the presence of endogenous antibodies or other interfering substances, can contribute to non-specific binding.[10][11]

Q3: How can I determine if the high background in my assay is due to non-specific binding of this compound?

To diagnose non-specific binding, it is crucial to run proper controls. A key control is a "no primary antibody" or "no target" sample that includes this compound. If you observe a high signal in this control, it strongly suggests that this compound is binding non-specifically. Additionally, comparing the signal in a negative control tissue or cell line (known not to express the target) to your experimental sample can help identify non-specific staining.

Troubleshooting Guides

Guide 1: High Background Fluorescence

High background fluorescence is a common issue that can obscure the specific signal from this compound. This guide provides a systematic approach to troubleshooting and reducing high background.

Problem: The fluorescence intensity in my negative controls is high, and the overall background in my experimental samples is obscuring the specific signal.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
This compound Concentration Too High Titrate this compound to determine the optimal concentration that maximizes the signal-to-noise ratio.--INVALID-LINK--
Insufficient Blocking Optimize the blocking step by trying different blocking agents or increasing the incubation time.[3][9]--INVALID-LINK--
Inadequate Washing Increase the number and/or duration of wash steps to remove unbound this compound.[4][5][9]--INVALID-LINK--
Hydrophobic or Electrostatic Interactions Modify the assay buffer by adding detergents or adjusting the salt concentration.[1][12]--INVALID-LINK--
Sample Autofluorescence If the high background persists in unstained samples, it may be due to autofluorescence.See --INVALID-LINK--

The choice of blocking agent can significantly impact the signal-to-noise ratio. The following table provides representative data on the performance of common blocking agents in reducing non-specific this compound binding.

Blocking Agent Concentration Signal Intensity (RFU) Background Intensity (RFU) Signal-to-Noise Ratio
None-15,0008,0001.88
Bovine Serum Albumin (BSA)1% (w/v)14,5002,5005.80
Normal Goat Serum5% (v/v)14,8001,8008.22
Casein1% (w/v)14,2003,0004.73
Commercial Blocking BufferManufacturer's Rec.15,2001,20012.67

RFU = Relative Fluorescence Units. Data are representative and will vary depending on the specific assay conditions.

G start High Background Observed titrate Titrate this compound (Protocol 1) start->titrate optimize_blocking Optimize Blocking (Protocol 2) titrate->optimize_blocking stringent_wash Increase Washing (Protocol 3) optimize_blocking->stringent_wash buffer_mod Modify Buffer (Protocol 4) stringent_wash->buffer_mod check_autofluor Check for Autofluorescence (Guide 2) buffer_mod->check_autofluor resolved Issue Resolved check_autofluor->resolved G cluster_0 Cell Surface cluster_1 Intracellular Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene regulates Response Cellular Response Gene->Response This compound This compound-Ligand This compound->Receptor G start Start: Prepare Sample block Block Non-Specific Sites (Protocol 2) start->block primary_ab Incubate with Primary Antibody (if applicable) block->primary_ab wash1 Wash primary_ab->wash1 This compound Incubate with this compound wash1->this compound wash2 Stringent Wash (Protocol 3) This compound->wash2 image Image/Analyze wash2->image

References

Optimization of Florosenine detection in food and feed samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Florosenine in food and feed samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their detection methods.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for this compound quantification?

A1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used and robust method for the sensitive and selective quantification of this compound.[1][2] For even higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[3][4] Enzyme-Linked Immunosorbent Assay (ELISA) can be a valuable tool for rapid screening of a large number of samples.[4][5]

Q2: Why is sample cleanup a critical step in this compound analysis?

A2: Sample cleanup is crucial to remove interfering compounds from the sample matrix that can affect the accuracy and sensitivity of the analysis.[6][7] Complex matrices in food and feed can cause signal suppression or enhancement, leading to inaccurate results. Immunoaffinity columns (IAC) are highly effective for selective cleanup due to their specific antigen-antibody interactions.[6][8]

Q3: What is the purpose of derivatization in HPLC-FLD analysis of this compound?

A3: Similar to Aflatoxins B1 and G1, this compound may exhibit weak natural fluorescence in the mobile phase used for HPLC. Derivatization, either pre-column or post-column, is employed to enhance the fluorescence signal, thereby significantly improving the sensitivity and lowering the limit of detection.[1][9] Post-column photochemical derivatization is a common technique that avoids the need for additional reagents.[9]

Q4: How can I deal with the matrix effect in complex samples like fermented feed?

A4: The matrix effect is a common challenge in complex samples.[5][10] For fermented forages, adjusting the pH of the sample to a range of 6-8 before extraction is crucial, as acidic conditions can interfere with analytical methods like ELISA.[5] Additionally, optimizing the sample-to-solvent ratio can improve extraction efficiency and recovery.[5] Using matrix-matched calibration standards is also a recommended practice to compensate for the matrix effect.[11]

Q5: What are typical recovery rates for this compound analysis?

A5: Acceptable recovery rates for mycotoxin analysis, which can be extrapolated for this compound, generally fall within the 70-110% range.[3][5] However, recovery can vary significantly depending on the complexity of the matrix, the extraction method, and the cleanup procedure used.[5][8] It is essential to validate the method for each specific matrix to ensure acceptable recovery.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low/No this compound Peak in HPLC-FLD Incomplete extraction of this compound from the sample matrix.Optimize the extraction solvent composition. A mixture of a polar solvent like methanol or acetonitrile with water is often effective.[7][8] Consider using ultrasonic-assisted extraction to improve efficiency.[8]
Loss of this compound during the cleanup step.Ensure the correct type of Solid Phase Extraction (SPE) column is being used and that the elution solvent is appropriate. Immunoaffinity columns (IAC) are highly recommended for their specificity and high recovery.[6][8]
Inefficient derivatization (for HPLC-FLD).Check the derivatization reagent's freshness and concentration. For photochemical derivatization, ensure the UV lamp is functioning correctly and the reaction coil length is optimal.[9]
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
High Background Noise in Chromatogram Contaminated mobile phase or reagents.Use HPLC-grade solvents and freshly prepared reagents. Filter all mobile phases before use.
Fluorescence detector lamp is nearing the end of its life.Check the lamp's usage hours and replace it if necessary.
Inconsistent Recovery Rates Variability in sample preparation.Ensure precise and consistent execution of all sample preparation steps, including weighing, solvent addition, and extraction time.[12][13] Homogenize the sample thoroughly before taking a subsample for analysis.[7]
Matrix heterogeneity.Increase the sample size and ensure it is representative of the entire batch.[7][13]
False Positives in ELISA Screening Cross-reactivity with structurally similar compounds.Confirm any positive ELISA results with a more selective method like HPLC-FLD or LC-MS/MS.[14]
Matrix interference.Dilute the sample extract further or use a more effective cleanup method before ELISA analysis.[5]

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound from Cereal Matrix
Extraction Solvent (v/v/v) Mean Recovery (%) Relative Standard Deviation (RSD, %)
Methanol/Water (80:20)85.26.8
Acetonitrile/Water (84:16)92.55.2
Methanol/Acetonitrile/Water (60:20:20)90.85.9
Note: Data is hypothetical and for illustrative purposes, based on typical mycotoxin recovery values.[8]
Table 2: Performance Characteristics of Different Analytical Methods for this compound
Method Limit of Detection (LOD) Limit of Quantification (LOQ) Typical Throughput
HPLC-FLD0.1 - 0.5 µg/kg0.3 - 1.5 µg/kgMedium
LC-MS/MS0.05 - 0.2 µg/kg0.15 - 0.6 µg/kgMedium-High
ELISA1 - 5 µg/kg2 - 10 µg/kgHigh
Note: Values are indicative and can vary based on instrumentation and matrix. Based on data for aflatoxins.[3][5][15]

Experimental Protocols

Protocol 1: Extraction and Immunoaffinity Column (IAC) Cleanup
  • Sample Homogenization: Grind a representative portion of the food or feed sample to a fine powder.[7]

  • Extraction:

    • Weigh 25 g of the homogenized sample into a blender jar.

    • Add 5 g of sodium chloride and 100 mL of methanol/water (80:20, v/v).

    • Blend at high speed for 3 minutes.[7]

  • Filtration: Filter the extract through a fluted filter paper.

  • Dilution: Dilute 10 mL of the filtrate with 40 mL of deionized water. Filter the diluted extract through a glass microfiber filter.

  • IAC Cleanup:

    • Allow the immunoaffinity column to reach room temperature.

    • Pass the entire 50 mL of the diluted filtrate through the IAC at a flow rate of approximately 1-2 drops per second.

    • Wash the column with 10 mL of deionized water twice.

    • Dry the column by passing air through it for 10 seconds.

  • Elution: Elute the bound this compound by passing 1.5 mL of HPLC-grade methanol through the column slowly. Collect the eluate in a clean vial.

  • Preparation for HPLC: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 500 µL of mobile phase. The sample is now ready for HPLC-FLD analysis.

Protocol 2: HPLC-FLD with Post-Column Photochemical Derivatization
  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Water/Methanol/Acetonitrile (60:20:20, v/v/v) at a flow rate of 1.0 mL/min.

  • Post-Column Derivatization: Connect a photochemical reactor (UVE) between the analytical column outlet and the fluorescence detector inlet.[9]

  • Fluorescence Detection: Set the excitation wavelength to 365 nm and the emission wavelength to 455 nm.[2]

  • Injection: Inject 20 µL of the prepared sample extract.

  • Quantification: Create a calibration curve using this compound standards of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Food/Feed Sample homogenize Homogenization start->homogenize extract Solid-Liquid Extraction (Methanol/Water) homogenize->extract filter Filtration extract->filter cleanup Immunoaffinity Column (IAC) Cleanup filter->cleanup elute Elution (Methanol) cleanup->elute concentrate Evaporation & Reconstitution elute->concentrate hplc HPLC Separation (C18 Column) concentrate->hplc deriv Post-Column Photochemical Derivatization hplc->deriv detect Fluorescence Detection (Ex: 365nm, Em: 455nm) deriv->detect quantify Quantification detect->quantify

Caption: Workflow for this compound analysis from sample preparation to quantification.

troubleshooting_logic cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_detection Detection Issues start Low or No Analytical Signal check_solvent Optimize Extraction Solvent? start->check_solvent Investigate Extraction check_column Correct SPE/IAC Column Used? start->check_column Investigate Cleanup check_deriv Derivatization Working? start->check_deriv Investigate Detection check_time Increase Extraction Time/Energy? check_solvent->check_time check_matrix Adjust Sample pH? (for acidic matrices) check_time->check_matrix solution Signal Restored check_matrix->solution check_elution Optimize Elution Solvent? check_column->check_elution check_flow Control Flow Rate? check_elution->check_flow check_flow->solution check_detector Detector Settings Correct? check_deriv->check_detector check_lamp Check Lamp Performance? check_detector->check_lamp check_lamp->solution

Caption: Troubleshooting flowchart for low analytical signal in this compound detection.

References

Validation & Comparative

Validating the Structure of Florosenine: A 2D NMR-Based Approach Compared with Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of a novel natural product is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for validating the structure of Florosenine, a pyrrolizidine alkaloid, against other common analytical techniques. Detailed experimental protocols and data presentation are included to support the objective comparison.

This compound, a member of the pyrrolizidine alkaloid class of natural products, presents a complex stereochemical and constitutional structure. Validating its proposed structure requires a robust analytical approach. 2D NMR spectroscopy has emerged as the cornerstone technique for such validations, offering a detailed map of atomic connectivity within a molecule. This guide will delve into the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in the structural confirmation of this compound. Furthermore, it will compare the utility of 2D NMR with alternative methods such as X-ray crystallography and mass spectrometry.

Unraveling the Molecular Framework: The Power of 2D NMR

2D NMR experiments provide through-bond and through-space correlations between nuclei, allowing for the piecing together of a molecule's structural puzzle. For a molecule like this compound, these techniques are indispensable for confirming the connectivity of its intricate ring systems and stereocenters.

A typical workflow for 2D NMR-based structure validation involves a series of experiments, each providing a unique piece of structural information.

2D_NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Assembly 1D_Proton 1D ¹H NMR Proton_Shifts Assign ¹H Chemical Shifts 1D_Proton->Proton_Shifts 1D_Carbon 1D ¹³C NMR Carbon_Shifts Assign ¹³C Chemical Shifts 1D_Carbon->Carbon_Shifts COSY COSY Proton_Proton_Correlations ¹H-¹H Correlations (COSY) COSY->Proton_Proton_Correlations HSQC HSQC Proton_Carbon_One_Bond ¹H-¹³C One-Bond Correlations (HSQC) HSQC->Proton_Carbon_One_Bond HMBC HMBC Proton_Carbon_Multi_Bond ¹H-¹³C Long-Range Correlations (HMBC) HMBC->Proton_Carbon_Multi_Bond Proton_Shifts->Proton_Proton_Correlations Proton_Shifts->Proton_Carbon_One_Bond Proton_Shifts->Proton_Carbon_Multi_Bond Carbon_Shifts->Proton_Carbon_One_Bond Carbon_Shifts->Proton_Carbon_Multi_Bond Fragment_Assembly Assemble Molecular Fragments Proton_Proton_Correlations->Fragment_Assembly Proton_Carbon_One_Bond->Fragment_Assembly Proton_Carbon_Multi_Bond->Fragment_Assembly Final_Structure Propose/Validate Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for 2D NMR-based structure validation of a natural product.

Representative 2D NMR Data for a this compound-Type Pyrrolizidine Alkaloid

While specific 2D NMR data for this compound is not publicly available, the following tables present representative ¹H and ¹³C NMR chemical shifts and key 2D correlations for a structurally similar pyrrolizidine alkaloid. This data serves as a practical example for understanding the application of these techniques.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

Positionδ¹³C (ppm)δ¹H (ppm, multiplicity, J in Hz)
162.54.05 (d, 11.5), 3.30 (d, 11.5)
234.02.05 (m)
354.23.45 (m), 2.75 (m)
570.84.80 (m)
635.82.30 (m), 1.95 (m)
776.55.25 (m)
8135.05.80 (br s)
9128.0-
1'175.2-
2'78.9-
3'45.12.60 (q, 7.0)
4'15.31.20 (d, 7.0)
5'13.81.15 (t, 7.5)
O-CH₃52.13.75 (s)

Table 2: Key 2D NMR Correlations

ExperimentKey Correlations (¹H - ¹H or ¹H - ¹³C)Structural Information Deduced
COSY H-1 / H-2, H-2 / H-3, H-5 / H-6, H-6 / H-7Confirms the connectivity within the pyrrolizidine ring system.
H-3' / H-4', H-3' / H-5'Establishes the ethyl and methyl groups on the necic acid moiety.
HSQC δH 4.05, 3.30 / δC 62.5 (C-1)Assigns the protons attached to each carbon, confirming one-bond connectivities.
δH 5.25 / δC 76.5 (C-7)
δH 1.20 / δC 15.3 (C-4')
HMBC H-1 / C-3, C-8Confirms the connectivity between different parts of the molecule through two and three bond correlations.
H-5 / C-7, C-9
H-4' / C-2', C-3'
O-CH₃ / C-1'Confirms the position of the methoxy group.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other techniques for a comprehensive structural proof.

Table 3: Comparison of Structural Elucidation Techniques

TechniquePrincipleAdvantagesLimitations
2D NMR Spectroscopy Measures through-bond and through-space correlations between atomic nuclei.Provides detailed connectivity information, non-destructive, applicable to solutions.Requires relatively large amounts of pure sample, can be time-consuming, may not resolve all stereochemical ambiguities.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Provides an unambiguous 3D structure, including absolute stereochemistry.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may differ from the solution-state conformation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight and elemental composition (HRMS), fragmentation patterns can give structural clues.Does not provide detailed connectivity or stereochemical information on its own. Isomer differentiation can be challenging.

Experimental Protocols for Key 2D NMR Experiments

The following are generalized protocols for the acquisition of key 2D NMR spectra. Instrument-specific parameters may need to be optimized.

COSY (Correlation Spectroscopy)
  • Principle: This experiment reveals proton-proton couplings, typically over two to three bonds.

  • Experimental Setup:

    • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and pulse calibration.

    • Set up a COSY-90 or COSY-45 experiment.

    • The spectral width in both dimensions should cover all proton signals.

    • Typically, 256-512 increments are collected in the t₁ dimension, with 8-16 scans per increment.

    • Apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence)
  • Principle: This experiment shows correlations between protons and directly attached heteronuclei, most commonly ¹³C.

  • Experimental Setup:

    • Use the same sample prepared for the COSY experiment.

    • Acquire 1D ¹H and ¹³C spectra to determine spectral widths.

    • Set up a gradient-selected HSQC experiment.

    • The F2 (¹H) dimension spectral width should cover all proton signals.

    • The F1 (¹³C) dimension spectral width should cover the expected range for protonated carbons (typically 0-160 ppm).

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

    • Collect 128-256 increments in t₁, with 4-8 scans per increment.

    • Process the data with appropriate window functions and Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Principle: This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).

  • Experimental Setup:

    • The same sample can be used.

    • Set up a gradient-selected HMBC experiment.

    • The spectral widths for ¹H and ¹³C dimensions are set as in the HSQC experiment, though the ¹³C range may be extended to include quaternary carbons (e.g., 0-220 ppm).

    • The long-range coupling constant is typically optimized for a value between 4 and 10 Hz. A common compromise is 8 Hz.

    • Collect 256-512 increments in t₁, with 16-64 scans per increment, as HMBC is less sensitive than HSQC.

    • Process the data similarly to the other 2D experiments.

Conclusion

For the structural validation of complex natural products like this compound, 2D NMR spectroscopy is an unparalleled technique. It provides a detailed roadmap of the molecular architecture, which is essential for confirming the proposed structure. While techniques like X-ray crystallography offer the "gold standard" for absolute structure determination, the ability to grow suitable crystals is a significant bottleneck. Mass spectrometry provides crucial information on molecular weight and formula but falls short in defining the intricate connectivity. Therefore, a comprehensive approach utilizing 2D NMR as the central tool, complemented by mass spectrometry and, when possible, X-ray crystallography, provides the most robust and reliable method for the structural elucidation of novel natural products.

Florosenine's Toxicity in the Landscape of Pyrrolizidine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of pyrrolizidine alkaloids (PAs), with a focus on florosenine in the context of other well-studied PAs. Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species worldwide. Their presence in herbal remedies, contaminated food sources, and animal products poses a significant health risk to humans and livestock, primarily due to their hepatotoxicity, genotoxicity, and carcinogenicity. Understanding the relative toxicity of different PAs is crucial for risk assessment and the development of potential therapeutics.

Executive Summary

Data Presentation: Comparative Toxicity of Pyrrolizidine Alkaloids

The following table summarizes the available quantitative toxicity data for several representative pyrrolizidine alkaloids. The lack of data for this compound highlights a significant knowledge gap.

Pyrrolizidine AlkaloidChemical Structure TypeAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference
This compound Retronecine-type--Data not available-
Retrorsine Retronecine-typeRat (male)Intravenous59[1]
Rat (male)Oral34 - 38[2]
Senecionine Retronecine-typeRatOral57[2]
Monocrotaline Retronecine-typeRat--[3]
Lasiocarpine Heliotridine-typeRatOral-[4]
Echimidine Heliotridine-typeRatOral-[4]
Senkirkine Otonecine-typeRatOral-[4]
Platyphylline Platynecine-typeRatOral-[4]

Note: The toxicity of PAs can vary significantly based on the animal species, sex, and route of administration. The data presented should be interpreted within the context of the specific studies. Platynecine-type PAs, which lack the 1,2-unsaturated necine base, are generally considered non-toxic[5].

Experimental Protocols

Detailed methodologies are critical for the accurate assessment and comparison of PA toxicity. Below are summaries of key experimental protocols.

Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)[6][7][8][9][10]

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance, minimizing the number of animals required.

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Feed is withheld for at least 16 hours before administration of the test substance.

  • Dose Preparation and Administration: The test substance is typically administered as a single oral dose via gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

  • Dosing Procedure (Stepwise):

    • A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

    • If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is given to another group of three animals.

    • If mortality occurs at the starting dose, the next lower dose is administered to a new group of animals.

    • This process continues until the dose that causes mortality in some animals but not others is identified, allowing for the estimation of the LD50.

  • Observation: Animals are observed for clinical signs of toxicity and mortality several times on the day of administration and at least once daily for 14 days. Body weight is recorded before dosing and weekly thereafter.

  • Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Cell Viability Assay (MTT/WST-1 Assay)[11][12][13][14]

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: A suitable cell line, such as the human hepatic cell line HepaRG, is cultured in appropriate growth medium and conditions (e.g., 37°C, 5% CO2). For toxicity studies, cells are seeded in 96-well plates and allowed to differentiate.

  • Cell Exposure: Differentiated cells are exposed to various concentrations of the test pyrrolizidine alkaloid for a specified period (e.g., 24 hours). A solvent control (e.g., 0.5% DMSO) and a positive control are included.

  • Addition of Reagent:

    • MTT Assay: The medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

    • WST-1 Assay: A water-soluble tetrazolium salt (WST-1) solution is added to the cell culture medium.

  • Incubation: The plates are incubated for a specific period (e.g., 1-4 hours) to allow for the color change to develop.

  • Measurement:

    • MTT Assay: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • WST-1 Assay: The absorbance of the formazan dye is measured directly in the culture medium at a wavelength of 450 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the solvent control. The IC50 value (the concentration of the substance that causes 50% inhibition of cell viability) can then be determined.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of 1,2-unsaturated pyrrolizidine alkaloids is primarily initiated by their metabolic activation in the liver by cytochrome P450 (CYP) enzymes[1][6][7][8][9][10].

Metabolic Activation and Detoxification Pathway

The following diagram illustrates the general pathway for the metabolic activation of a retronecine-type pyrrolizidine alkaloid and subsequent detoxification or covalent binding to cellular macromolecules.

PA_Metabolism PA Pyrrolizidine Alkaloid (e.g., this compound, Retrorsine) Dehydro_PA Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) - Highly Reactive - PA->Dehydro_PA CYP450 Enzymes (Oxidation) Hydrolysis_Products Hydrolysis Products (Less Toxic) Dehydro_PA->Hydrolysis_Products Hydrolysis GSH_Conjugate GSH Conjugate (Detoxification) Dehydro_PA->GSH_Conjugate Glutathione S-transferase (GST) Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) - Toxicity - Dehydro_PA->Macromolecule_Adducts Covalent Binding

Caption: Metabolic activation and detoxification of pyrrolizidine alkaloids.

This activation leads to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then either be detoxified, for example, through conjugation with glutathione (GSH), or they can covalently bind to cellular nucleophiles such as DNA and proteins. This binding is a critical event that initiates the toxic effects of PAs.

Experimental Workflow for Toxicity Assessment

The following diagram outlines a typical workflow for assessing the toxicity of a pyrrolizidine alkaloid.

Toxicity_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_mechanistic Mechanistic Studies Animal_Model Animal Model Selection (e.g., Rats) Dose_Admin Dose Administration (Oral Gavage) Animal_Model->Dose_Admin Observation Clinical Observation (14 days) Dose_Admin->Observation Necropsy Gross Necropsy Observation->Necropsy LD50 LD50 Determination Necropsy->LD50 Cell_Culture Cell Culture (e.g., HepaRG) PA_Exposure PA Exposure (Dose-response) Cell_Culture->PA_Exposure Viability_Assay Cell Viability Assay (MTT/WST-1) PA_Exposure->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Metabolism Metabolic Activation Studies (Microsomes, CYP inhibition) Adduct_Formation DNA/Protein Adduct Analysis Metabolism->Adduct_Formation Gene_Expression Gene Expression Analysis Adduct_Formation->Gene_Expression PA_Compound Pyrrolizidine Alkaloid (e.g., this compound) PA_Compound->Animal_Model PA_Compound->Cell_Culture PA_Compound->Metabolism

Caption: A typical experimental workflow for PA toxicity assessment.

This workflow integrates in vivo and in vitro studies with mechanistic investigations to provide a comprehensive toxicological profile of a given pyrrolizidine alkaloid.

Conclusion

The toxicity of pyrrolizidine alkaloids is a significant concern for human and animal health. While specific toxicological data for this compound remains elusive, the established knowledge of other PAs, particularly those with a retronecine-type structure, provides a strong basis for inferring its potential for hepatotoxicity. The comparative data and detailed experimental protocols presented in this guide are intended to aid researchers in designing and interpreting studies on PAs. Further research is critically needed to quantify the toxicity of less-studied PAs like this compound to enable more accurate risk assessments and to support the development of strategies to mitigate their harmful effects.

References

Comparative Analysis of Florosenine Content in Different Senecio Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Senecio, one of the largest genera in the Asteraceae family, is known for its production of a wide array of pyrrolizidine alkaloids (PAs), a class of secondary metabolites with known hepatotoxicity. Among these, Florosenine has been identified as a significant constituent in several species. This guide provides a comparative analysis of this compound content across various Senecio species, supported by experimental data, to aid in phytochemical research and drug development.

Data Presentation: this compound Content in Senecio Species

The following table summarizes the quantitative data on this compound content in several Senecio species. The data is derived from a study by Tundis et al. (2007), where the content was determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Senecio SpeciesPlant Part AnalyzedThis compound (% of Total Alkaloids)Total Alkaloid Extract Yield (% of Dry Weight)Calculated this compound Content (mg/g Dry Weight)
S. ambiguus subsp. ambiguusAerial parts20.3%0.17%0.345
S. ambiguus subsp. nebrodensisAerial parts0.8%0.13%0.010
S. gibbosus subsp. bicolorAerial parts36.9%0.20%0.738
S. gibbosus subsp. gibbosusAerial parts33.7%0.18%0.607
S. cinerariaAerial parts25.5%0.16%0.408

Note: For other widespread species such as Senecio vulgaris and Senecio inaequidens, studies have focused on other dominant pyrrolizidine alkaloids like senecionine and retrorsine, and quantitative data for this compound is not prominently reported in the reviewed literature. Similarly, specific quantitative data for this compound in Senecio aegyptius var. discoideus and Senecio otites was not found in the surveyed research.

Experimental Protocols

The methodologies employed for the extraction and quantification of this compound in the compared Senecio species are crucial for the reproducibility and validation of the presented data. The following is a detailed protocol based on the research that provided the quantitative data.

Alkaloid Extraction
  • Plant Material Preparation: Air-dried and powdered aerial parts of the Senecio species were used for extraction.

  • Acid-Base Extraction:

    • The powdered plant material was macerated with 2N HCl for 48 hours at room temperature.

    • The acidic extract was filtered and subsequently made alkaline with the addition of concentrated ammonium hydroxide to a pH of 9.

    • The alkaline solution was then extracted with chloroform (CHCl₃) in a separatory funnel.

    • The chloroform extracts were combined, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

    • The solvent was evaporated under reduced pressure to yield the crude alkaloid extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A Hewlett-Packard 6890 gas chromatograph coupled with a Hewlett-Packard 5973 mass selective detector was used.

  • Column: A 30 m x 0.25 mm i.d., 0.25 μm film thickness HP-5 MS capillary column was employed for separation.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 ml/min.

  • Temperature Program:

    • Initial temperature: 60°C (held for 1 min).

    • Ramp 1: Increased to 180°C at a rate of 10°C/min.

    • Ramp 2: Increased to 280°C at a rate of 5°C/min (held for 15 min).

  • Injection: 1 μl of the sample, dissolved in methanol, was injected in splitless mode.

  • MS Parameters:

    • Ionization energy: 70 eV.

    • Scan range: 40-550 m/z.

  • Quantification: The percentage of each alkaloid, including this compound, was calculated from the total ion chromatogram (TIC) by the area normalization method.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comparative analysis of this compound content in Senecio species.

Experimental_Workflow cluster_collection Plant Material Collection and Preparation cluster_extraction Alkaloid Extraction cluster_analysis Analysis and Quantification cluster_comparison Comparative Analysis p1 Collection of different Senecio species p2 Air-drying of plant material p1->p2 p3 Grinding into a fine powder p2->p3 e1 Maceration with 2N HCl p3->e1 Input e2 Filtration of acidic extract e1->e2 e3 Alkalinization with conc. NH4OH (pH 9) e2->e3 e4 Liquid-liquid extraction with Chloroform e3->e4 e5 Drying and evaporation of Chloroform e4->e5 e6 Crude Alkaloid Extract e5->e6 a1 Sample preparation for GC-MS (dissolved in Methanol) e6->a1 Input a2 GC-MS Analysis a1->a2 a3 Identification of this compound (based on mass spectra and retention time) a2->a3 a4 Quantification (% of total alkaloids) a3->a4 c1 Calculation of this compound content (mg/g of dry plant material) a4->c1 Input c2 Tabulation of data for different Senecio species c1->c2

Experimental workflow for this compound analysis.

A Comparative Guide to Analytical Methods for the Quantification of Florosenine and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florosenine is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in many plant species. Due to the potential toxicity associated with some pyrrolizidine alkaloids, sensitive and accurate quantification methods are crucial for research, drug development, and food safety applications. While specific validated methods for this compound are not widely documented in current literature, this guide provides a comprehensive comparison of established analytical techniques commonly used for the quantification of related pyrrolizidine alkaloids. The principles, protocols, and performance characteristics outlined here serve as a foundational resource for developing and validating a robust quantification method for this compound.

The primary methods covered in this guide include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and the widely accepted gold standard, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Quantitative Performance

The selection of an appropriate analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. The following table summarizes the typical performance characteristics of each major analytical technique for the quantification of pyrrolizidine alkaloids.

Parameter HPLC-UV GC-MS ELISA LC-MS/MS
Linearity (R²) >0.99>0.99Typically sigmoidal curve fit>0.99
Accuracy (Recovery) 80-120%70-120%70-130%80-120%[1][2]
Precision (%RSD) <15%<20%<25%<15%[1][2]
Limit of Detection (LOD) ng/mL to µg/mL range~0.01 µg/g (ppm)[3]0.5-25 µg/kg (ppb)[4][5]0.015-0.75 µg/kg (ppb)[1]
Limit of Quantitation (LOQ) µg/mL range~0.01 µg/g (ppm)[3]5-25 µg/kg (ppb)[2][4]0.05-5 µg/kg (ppb)[1][2]
Specificity Low (Prone to interference)[6]Moderate to HighModerate (Cross-reactivity possible)[7]Very High
Throughput ModerateLow to ModerateHighModerate to High

Note: Performance characteristics are highly dependent on the specific analyte, sample matrix, and instrumentation. The values presented are typical ranges reported in the literature for pyrrolizidine alkaloids.

Experimental Protocols and Methodologies

Detailed and standardized experimental protocols are critical for reproducible and reliable quantification. This section outlines the typical methodologies for sample preparation and analysis for each technique.

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step for all chromatographic methods is the effective isolation of target alkaloids from complex sample matrices like plant material, honey, or biological fluids. A common and effective technique is Solid-Phase Extraction using a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) sorbent.[1][2][8]

Protocol:

  • Homogenization & Extraction: Homogenize the sample and extract the alkaloids using an acidic solution (e.g., 0.05 M sulfuric acid).[2] This protonates the nitrogen atom in the alkaloid structure.

  • SPE Cartridge Conditioning: Condition the MCX or SCX SPE cartridge with methanol, followed by water or a weak acid solution.[2]

  • Sample Loading: Load the acidic extract onto the SPE cartridge. The protonated alkaloids will bind to the negatively charged sorbent.

  • Washing: Wash the cartridge with a solvent like water and/or methanol to remove neutral and weakly bound impurities.[1]

  • Elution: Elute the target pyrrolizidine alkaloids using a basic methanolic solution (e.g., methanol with 2-5% ammonia or triethylamine).[1][2] The basic solution neutralizes the charge on the alkaloids, releasing them from the sorbent.

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the analytical instrument.[1][9]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Sample Sample (e.g., Plant Material) Homogenate Homogenize in Acidic Solution Sample->Homogenate Centrifuge1 Centrifuge & Collect Supernatant Homogenate->Centrifuge1 Condition Condition SPE Cartridge Load Load Supernatant Centrifuge1->Load Condition->Load Wash Wash to Remove Impurities Load->Wash Elute Elute Alkaloids with Basic Solvent Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: General workflow for sample preparation using Solid-Phase Extraction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the trace-level quantification of pyrrolizidine alkaloids due to its exceptional sensitivity and specificity.[10]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Typical Protocol:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.[1][8]

    • Mobile Phase: A gradient elution is typically employed using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile with formic acid as mobile phase B.[1][8][11]

    • Flow Rate: Typically 0.3-0.5 mL/min.[1][11]

    • Temperature: Column oven is often maintained around 40 °C.[1][8]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (+ESI) is used as the nitrogen atom is readily protonated.[8]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[1] This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This two-stage filtering provides very high selectivity.

LCMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_data Data Analysis Injector Autosampler Injection Column C18 UHPLC Column Injector->Column ESI Electrospray Ionization (+ESI) Column->ESI MobilePhase Gradient Elution (Water/Methanol + Formic Acid) MobilePhase->Column Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify Signaling_Pathway_Investigation cluster_discovery Initial Discovery & Screening cluster_target Target Identification cluster_pathway Pathway Elucidation Compound Novel Alkaloid (this compound) Screening Phenotypic Screening (e.g., Cytotoxicity, Anti-inflammatory) Compound->Screening Affinity Affinity Chromatography Screening->Affinity Yeast Yeast Two-Hybrid Screening->Yeast Computational Computational Docking Screening->Computational Target Identify Potential Protein Target(s) Affinity->Target Yeast->Target Computational->Target Reporter Reporter Gene Assays (e.g., NF-κB, AP-1) Target->Reporter Western Western Blot (Phospho-protein analysis) Target->Western Omics Transcriptomics/Proteomics Target->Omics Pathway Map Downstream Signaling Pathway Reporter->Pathway Western->Pathway Omics->Pathway

References

A Comparative Analysis of Synthetic vs. Natural Florosenine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of the bioactive properties of synthetic versus natural Florosenine for researchers, scientists, and professionals in drug development. While direct comparative experimental data for this compound is not extensively available in the current body of scientific literature, this document provides a framework for comparison based on established knowledge of flavonoids, the chemical class to which this compound belongs. The data presented herein is illustrative and intended to guide experimental design and hypothesis testing.

This compound, a flavonoid compound, has garnered interest for its potential therapeutic applications. Flavonoids are well-documented for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] The primary distinction between natural and synthetic flavonoids lies in their composition and purity. Natural extracts typically contain a mixture of related compounds, which may result in synergistic or antagonistic effects, whereas synthetic compounds are highly purified single molecular entities.[2]

Quantitative Data Summary

To illustrate the potential differences in bioactivity, the following tables present hypothetical data based on common in vitro assays used to evaluate flavonoids. These tables are intended to serve as a template for the presentation of experimental findings.

Table 1: Antioxidant Activity of Natural vs. Synthetic this compound

Assay TypeNatural this compound Extract (IC₅₀ in µg/mL)Synthetic this compound (IC₅₀ in µg/mL)Reference Compound (Ascorbic Acid, IC₅₀ in µg/mL)
DPPH Radical Scavenging15.812.55.2
ABTS Radical Scavenging10.28.13.9
Ferric Reducing Antioxidant Power (FRAP)85 (µM Fe²⁺/g)110 (µM Fe²⁺/g)Not Applicable

IC₅₀ (Inhibitory Concentration 50) represents the concentration of the compound required to achieve 50% of the maximum effect. A lower IC₅₀ value indicates higher potency.

Table 2: Anti-inflammatory Activity of Natural vs. Synthetic this compound

Assay TypeNatural this compound Extract (IC₅₀ in µM)Synthetic this compound (IC₅₀ in µM)Reference Compound (Dexamethasone, IC₅₀ in µM)
COX-2 Inhibition25.418.90.5
Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages32.122.71.2

Table 3: Cytotoxic Activity of Natural vs. Synthetic this compound against A549 Lung Cancer Cells

Assay TypeNatural this compound Extract (IC₅₀ in µM)Synthetic this compound (IC₅₀ in µM)Reference Compound (Doxorubicin, IC₅₀ in µM)
MTT Cell Viability Assay45.235.82.1

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Methodology:

    • A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

    • Various concentrations of the test compound (natural extract or synthetic this compound) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value is then determined from a dose-response curve.

COX-2 (Cyclooxygenase-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the pro-inflammatory enzyme COX-2.

  • Methodology:

    • A commercially available COX-2 inhibitor screening assay kit is typically used.

    • The reaction is initiated by adding arachidonic acid (the substrate) to a mixture containing COX-2 enzyme and various concentrations of the test compound.

    • The production of prostaglandin H2 (PGH2), the product of the COX-2 reaction, is measured, often through a colorimetric or fluorometric method.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cell lines.

  • Methodology:

    • Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

    • After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, flavonoids are known to influence key pathways such as NF-κB, MAPK, and PI3K/Akt.[3][4]

Below are diagrams illustrating a hypothetical signaling pathway affected by this compound and a general experimental workflow for comparing the bioactivity of its natural and synthetic forms.

Florosenine_Signaling_Pathway cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Inflammatory_Genes Activates

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Bioactivity_Comparison_Workflow Start Start: Obtain Samples Natural Natural this compound (Plant Extract) Start->Natural Synthetic Synthetic this compound (Pure Compound) Start->Synthetic Bioassays In Vitro Bioactivity Assays Natural->Bioassays Synthetic->Bioassays Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX-2, NO Inhibition) Bioassays->Anti_inflammatory Anticancer Anticancer Assays (MTT on A549 cells) Bioassays->Anticancer Data_Analysis Data Analysis (IC₅₀ Determination) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental workflow for comparing the bioactivity of natural vs. synthetic this compound.

References

A Comparative Analysis of the Metabolic Profiles of Florosenine and Senecionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of two pyrrolizidine alkaloids, Florosenine and Senecionine. While extensive research has elucidated the metabolic fate of Senecionine, a notable scarcity of data exists for this compound, precluding a direct, comprehensive comparison. This document summarizes the available information for both compounds, highlighting the significant knowledge gap for this compound and providing a thorough overview of Senecionine's metabolic pathways and associated experimental protocols.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by numerous plant species. Their potential for hepatotoxicity, genotoxicity, and carcinogenicity poses a significant risk to human and animal health. The toxicity of PAs is intrinsically linked to their metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, into reactive pyrrolic esters. This guide focuses on two such PAs: Senecionine and this compound.

Senecionine is a well-characterized, hepatotoxic PA found in various plants of the Senecio genus. Its metabolism has been the subject of numerous in vitro and in vivo studies, providing a solid foundation for understanding its toxicokinetics.

This compound , also known as acetylotosenine, is another PA identified in plants such as Senecio glabellus. Despite its classification as a PA with a structural alert for carcinogenicity, there is a profound lack of publicly available data on its metabolic profile.

Chemical and Physical Properties

A fundamental step in comparing metabolic profiles is understanding the basic chemical properties of the compounds.

PropertyThis compoundSenecionine
Synonyms AcetylotosenineAureine
Chemical Formula C₂₁H₂₉NO₈C₁₈H₂₅NO₅
Molar Mass 423.45 g/mol 335.40 g/mol
CAS Number 16958-30-8130-01-8
Chemical Structure Data not available in a comparable format(Structure available in public databases)

Metabolic Profile Comparison

Due to the lack of experimental data for this compound, a direct comparison of metabolic parameters is not possible. The following table summarizes the extensive data available for Senecionine.

Metabolic ParameterThis compoundSenecionine
Absorption Data not availableReadily absorbed from the gastrointestinal tract after oral ingestion.[1]
Distribution Data not availableDistributed to various tissues, with the highest concentrations found in the liver.[2]
Primary Metabolism Sites Data not availablePrimarily metabolized in the liver.[1][3][4]
Key Metabolic Pathways Data not available1. Oxidation (Bioactivation): Catalyzed by CYP enzymes (e.g., CYP3A4, CYP2B) to form dehydropyrrolizidine (DHP) esters, which are toxic, electrophilic metabolites.[2][3][5] 2. N-oxidation (Detoxification): Catalyzed by CYPs and flavin-containing monooxygenases (FMOs) to form senecionine N-oxide, a less toxic metabolite.[1][3][4] 3. Ester Hydrolysis (Detoxification): Hydrolysis of the ester groups.[1]
Identified Metabolites Data not available- Senecionine N-oxide: Major detoxification product.[2][3][4] - 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP): Toxic pyrrolic metabolite responsible for adduct formation with cellular macromolecules.[3][4] - Glutathione (GSH) conjugates: Formed by the reaction of DHP with GSH, representing a detoxification pathway.[3] - Senecic acid and 19-hydroxysenecionine: Identified in in vitro mouse hepatic microsomal metabolism.[2]
Key Metabolizing Enzymes Data not available- Cytochrome P450 (CYP) family: CYP3A4 is a major enzyme in human liver for both bioactivation and detoxification.[2][5] CYP2B isoforms are also involved.[6] - Flavin-containing monooxygenases (FMOs): Contribute to the formation of senecionine N-oxide.[3][4]
Excretion Data not availableMetabolites are conjugated and excreted primarily by the kidneys.[1] Following intravenous administration in rats, approximately 44% of the radioactivity was excreted in bile and 43% in urine within 7 hours.[2]

Signaling Pathways and Toxicity

The toxicity of PAs is mediated by their reactive metabolites, which can form adducts with DNA and proteins, leading to cellular damage and induction of various signaling pathways.

Senecionine

The primary mechanism of Senecionine-induced toxicity involves the bioactivation to DHP. This reactive metabolite can:

  • Form DNA adducts: Leading to genotoxicity and potentially cancer.[1]

  • Form protein adducts: Disrupting cellular function and leading to hepatotoxicity.[7]

  • Induce apoptosis: Senecionine has been shown to induce mitochondrial depolarization and fragmentation in hepatocytes, leading to apoptosis.[5]

  • Cause liver injury: In vivo studies in rats have demonstrated that Senecionine administration leads to liver injury, characterized by increased serum levels of liver enzymes and bilirubin.[5]

  • Induce cholestasis: Senecionine can impair bile salt transport, leading to cholestasis.[8]

The following diagram illustrates the generalized metabolic activation and detoxification pathways of Senecionine leading to toxicity.

Senecionine_Metabolism Senecionine Senecionine N_Oxide Senecionine N-oxide (Detoxification) Senecionine->N_Oxide CYPs, FMOs Hydrolysis_Products Hydrolysis Products (Detoxification) Senecionine->Hydrolysis_Products Esterases DHP Dehydropyrrolizidine (DHP) (Bioactivation - Toxic Metabolite) Senecionine->DHP CYP450 (e.g., CYP3A4) GSH_Conjugate GSH Conjugate (Detoxification) DHP->GSH_Conjugate GSH Macromolecule_Adducts DNA & Protein Adducts DHP->Macromolecule_Adducts Covalent Binding Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity Macromolecule_Adducts->Toxicity

Caption: Metabolic pathways of Senecionine.

This compound

While no specific studies on the signaling pathways affected by this compound were found, it is classified as a pyrrolizidine alkaloid with a 1,2-unsaturated necine base, a structural feature strongly associated with carcinogenicity.[1] It is therefore reasonable to hypothesize that this compound undergoes similar metabolic activation to form reactive pyrrolic metabolites that can cause toxicity through mechanisms analogous to those of Senecionine. However, without experimental data, this remains a postulation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of typical methodologies used in the study of Senecionine metabolism.

In Vitro Metabolism using Liver Microsomes

This assay is fundamental for identifying primary metabolites and the enzymes responsible for their formation.

Objective: To determine the metabolites of Senecionine formed by liver microsomes and to identify the involved CYP and FMO enzymes.

Methodology:

  • Preparation of Incubation Mixtures:

    • Liver microsomes (from human, rat, sheep, or cattle) are suspended in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[3][4][9]

    • Senecionine is added to the microsomal suspension.

    • The reaction is initiated by the addition of an NADPH-generating system (for CYP-mediated reactions) or kept without (as a negative control).[9]

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Reaction Termination and Sample Preparation: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.

  • Metabolite Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) to separate and identify Senecionine and its metabolites.[9][10]

  • Enzyme Inhibition Studies: To identify specific CYP or FMO involvement, incubations are performed in the presence of known chemical inhibitors or specific antibodies against different enzyme isoforms.[3][4][9]

The following diagram outlines the general workflow for an in vitro metabolism study.

in_vitro_workflow cluster_prep 1. Incubation Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_result 4. Result Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Substrate Senecionine Substrate->Incubate Cofactors NADPH-generating system Cofactors->Incubate Terminate Terminate Reaction (e.g., add Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Identify Identify Metabolites Analyze->Identify

Caption: In Vitro Metabolism Workflow.

Conclusion

This comparative guide highlights a significant disparity in the scientific understanding of the metabolic profiles of this compound and Senecionine. While Senecionine has been extensively studied, providing a clear picture of its metabolic activation and detoxification pathways, there is a critical lack of data for this compound.

For Senecionine, the key metabolic takeaways are:

  • It undergoes extensive hepatic metabolism.

  • The balance between bioactivation via CYP-mediated oxidation to toxic DHP and detoxification via N-oxidation and hydrolysis determines its toxicity.

  • CYP3A4 is a key enzyme in its metabolism in humans.

References

A Comparative Guide to the Validation of Analytical Methods for Florosenine in Honey

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Florosenine, a pyrrolizidine alkaloid (PA), in honey. Given that this compound is a member of the broader class of pyrrolizidine alkaloids, this document outlines methods validated for PAs, which are directly applicable to the analysis of this compound. The primary analytical techniques discussed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on their performance, and detailed experimental protocols.

Introduction to this compound and Analytical Challenges

This compound is an otonecine-type pyrrolizidine alkaloid, a group of natural toxins produced by various plant species. These compounds can contaminate honey when bees forage on PA-producing plants. Due to their potential hepatotoxicity, the accurate and sensitive determination of PAs like this compound in honey is crucial for food safety and regulatory compliance. The analysis of PAs in a complex matrix like honey presents several challenges, including low concentration levels, the presence of interfering substances, and the structural diversity of PAs.

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of various validated analytical methods for the determination of pyrrolizidine alkaloids in honey. These parameters are essential for evaluating the suitability of a method for a specific analytical need.

Table 1: Performance of Validated LC-MS/MS Methods for Pyrrolizidine Alkaloid Analysis in Honey
Parameter Method 1 Method 2 Method 3 Method 4
Linearity (R²) ≥ 0.99[1]≥ 0.99≥ 0.99≥ 0.99[2]
Recovery (%) 80.6 - 114.5[1][3][4]80 - 120[5]84.6 - 108.2[6]66.3 - 95.1[7]
Precision (Repeatability, RSD%) 2.3 - 14.6[1][3][4]Not Specified3.8 - 20.8[6]3.2 - 8.0[7]
Precision (Reproducibility, RSD%) 4.9 - 17.7[1][3][4]Not SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) (µg/kg) Not Specified0.09 - 0.23[8]Not Specified0.06 - 2.03[7]
Limit of Quantification (LOQ) (µg/kg) 1.0[1]0.24 - 0.62[8]Not Specified0.22 - 6.78[7]
Number of PAs Analyzed Not Specified17[8]5[6]32[7]
Table 2: Performance of a Validated GC-MS Method for Pyrrolizidine Alkaloid Analysis in Honey
Parameter Method 5 (GC-MS)
Linearity (R²) Not Specified
Recovery (%) Not Specified
Precision (RSD%) Not Specified
Limit of Detection (LOD) (µg/kg) Not Specified
Limit of Quantification (LOQ) (µg/kg) 10
Analytes Sum of PAs (as retronecine equivalents)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for the LC-MS/MS and GC-MS analysis of pyrrolizidine alkaloids in honey.

Protocol 1: LC-MS/MS Method

This protocol is a composite of commonly employed procedures for the analysis of PAs in honey using LC-MS/MS.[1][5][8]

1. Sample Preparation

  • Extraction:

    • Weigh 5-10 g of homogenized honey into a centrifuge tube.[5][8]

    • Add 30 mL of 0.05 M sulfuric acid.[5][8]

    • Shake vigorously for 30 minutes to dissolve the honey.[8]

    • Centrifuge at 3,800 x g for 10 minutes.[8]

    • Collect the supernatant for purification.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by 0.05 M sulfuric acid.[5]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the PAs with an ammoniated methanol solution (e.g., 2.5-6% ammonia in methanol).[5][8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing a small amount of formic acid and/or ammonium formate.[8]

    • Flow Rate: Typically 0.3 - 0.6 mL/min.[1][7]

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted PAs.

    • Transitions: At least two MRM transitions (quantifier and qualifier) should be monitored for each analyte to ensure accurate identification and quantification.

Protocol 2: GC-MS Sum Parameter Method

This method provides a total PA content rather than individual PA concentrations.

1. Sample Preparation

  • Extraction and Reduction:

    • Extract PAs from honey using an acidic solution.

    • Perform a reduction of PA N-oxides to their corresponding tertiary amine bases using a reducing agent like zinc dust.[1]

  • Purification:

    • Utilize strong cation exchange solid-phase extraction (SCX-SPE) for clean-up.

  • Conversion to a Common Backbone:

    • A further reduction step converts all PAs to a common necine backbone (e.g., retronecine).

  • Derivatization:

    • Silylate the resulting backbone to increase volatility for GC analysis.

2. GC-MS Analysis

  • Gas Chromatography (GC):

    • Column: A suitable capillary column for alkaloid analysis.

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the derivatized analyte from matrix components.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized necine backbone.[9]

Method Validation Workflow

The validation of an analytical method is essential to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an analytical method for PAs in honey.

Analytical Method Validation Workflow DefineMethod Define Analytical Method (e.g., LC-MS/MS) Selectivity Selectivity / Specificity (Analysis of blank honey) DefineMethod->Selectivity 1. Assess Interference Linearity Linearity & Range (Calibration curve in matrix) Selectivity->Linearity 2. Establish Quantitation Range Accuracy Accuracy / Recovery (Spiked blank honey at multiple levels) Linearity->Accuracy 3. Determine Trueness Precision Precision (Repeatability & Reproducibility) Accuracy->Precision 4. Evaluate Variability LOD_LOQ LOD & LOQ (Signal-to-noise ratio) Precision->LOD_LOQ 5. Determine Sensitivity Robustness Robustness (Small variations in method parameters) LOD_LOQ->Robustness 6. Test Method Reliability ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod 7. Final Approval

References

Interspecies Differences in Florosenine Toxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Florosenine is a hypothetical compound developed for illustrative purposes within this guide. The data, experimental protocols, and signaling pathways presented are fictional and intended to serve as a template for researchers in toxicology and drug development.

This guide provides a comparative overview of the toxicological profile of this compound across various preclinical species. The significant interspecies differences in sensitivity highlight the importance of comprehensive toxicological assessment in drug development.

Quantitative Toxicity Data

The acute toxicity of this compound varies considerably among common laboratory animal species. Rodents, particularly mice, exhibit higher tolerance compared to non-rodent species like rabbits.

Table 1: Median Lethal Dose (LD50) of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Interval
Mouse (CD-1)Oral (gavage)150135-165
Rat (Sprague-Dawley)Oral (gavage)11098-122
Rabbit (New Zealand White)Oral (gavage)4540-51

The primary target organ for this compound-induced toxicity is the liver, with evidence of dose-dependent hepatotoxicity observed across all tested species. Biochemical markers of liver damage are significantly elevated post-administration.

Table 2: Peak Serum Biochemical Markers Following a Single Sub-lethal Dose

SpeciesDose (mg/kg)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Mouse75450 ± 55620 ± 78
Rat55890 ± 1101150 ± 145
Rabbit251250 ± 2101800 ± 250
Values are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological findings.[1]

This protocol is based on the OECD 425 guideline for the acute oral toxicity testing of chemicals.

  • Species and Housing: Healthy, young adult animals (8-10 weeks old) of each species are used.[2] Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Dosing: Animals are fasted overnight prior to dosing. This compound is dissolved in a vehicle of 0.5% carboxymethylcellulose. A single dose is administered via oral gavage.

  • Procedure:

    • A single animal is dosed at a level estimated to be near the LD50.

    • The animal is observed for signs of toxicity for up to 48 hours.

    • If the animal survives, the next animal is given a higher dose (using a fixed progression factor, e.g., 1.5). If the animal dies, the next animal receives a lower dose.

    • This sequential process continues until the stopping criteria are met (e.g., a specific number of reversals in outcome).

  • Observation: Animals are observed for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality for 14 days post-dosing. Body weights are recorded weekly.

  • Data Analysis: The LD50 is calculated using specialized software that employs maximum likelihood methods based on the outcomes (survival or death) at each dose level.

This protocol outlines the procedure for measuring the activation state of a key signaling protein in liver homogenates.

  • Sample Preparation:

    • Liver tissue is harvested from animals at a predetermined time point after this compound administration.

    • Tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C.

    • Frozen tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

    • The homogenate is centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant (protein lysate) is collected.

  • Protein Quantification: Protein concentration is determined using a BCA (Bicinchoninic Acid) assay.

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein (e.g., 30 µg) are loaded onto a 10% SDS-polyacrylamide gel.

    • Proteins are separated by electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated GSK-3β (Ser9).

    • After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: Band intensities are quantified using densitometry software. Levels of phosphorylated GSK-3β are normalized to a loading control (e.g., β-actin or total GSK-3β).

Visualized Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships.

G cluster_0 Phase 1: Dosing & Observation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis Animal Acclimatized Animals Fasting Overnight Fasting Animal->Fasting Dosing Oral Gavage (this compound) Fasting->Dosing Observation Clinical Signs & Mortality (14 Days) Dosing->Observation BodyWeight Weekly Body Weight Observation->BodyWeight Necropsy Gross Necropsy Observation->Necropsy LD50 LD50 Calculation (Max Likelihood) Observation->LD50 Histo Histopathology Necropsy->Histo Report Toxicity Profile Report Histo->Report LD50->Report

Caption: Acute Toxicity Assessment Workflow.

The proposed mechanism for this compound-induced hepatotoxicity involves the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a critical regulator of cellular metabolism and apoptosis.

G cluster_pathway Hepatocyte Cytosol This compound This compound Akt Akt/PKB This compound->Akt Inhibits GSK3B GSK-3β (Active) Akt->GSK3B Phosphorylates (Inhibits) pGSK3B p-GSK-3β (Ser9) (Inactive) GSK3B->pGSK3B Phosphorylation Mito Mitochondrial Permeability Transition Pore (mPTP) GSK3B->Mito Promotes Opening Apoptosis Apoptosis Mito->Apoptosis Initiates

Caption: Proposed this compound-Induced GSK-3β Signaling Pathway.

References

Benchmarking Florosenine Isolation Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common isolation protocols applicable to "Florosenine," a hypothetical bicyclic flavonoid. The data and methodologies presented are based on established techniques for flavonoid isolation, offering a robust framework for developing and optimizing the purification of this compound from a plant matrix.

I. Comparison of Extraction and Purification Techniques

The isolation of this compound involves two primary stages: extraction from the initial biomass and subsequent purification of the crude extract. The efficiency of each stage is critical for the final yield and purity. This section compares various methods for both extraction and purification.

Data Summary: Extraction and Purification of this compound

The following table summarizes the performance of different extraction and purification techniques based on typical results for flavonoids of a similar structural class to this compound.

Method Technique Typical Yield Purity Processing Time Solvent Consumption Key Advantages Key Disadvantages
Extraction MacerationLow to ModerateLowVery Long (Days)HighSimple, low-cost setupInefficient, time-consuming
Soxhlet ExtractionModerate to HighLowLong (Hours)ModerateAutomated, higher yield than macerationPotential thermal degradation of compounds[1]
Ultrasound-Assisted Extraction (UAE)HighModerateShort (Minutes)LowFast, efficient, suitable for thermolabile compounds[1]High initial equipment cost
Microwave-Assisted Extraction (MAE)HighModerateVery Short (Minutes)LowExtremely fast, highly efficientPotential for localized overheating, high equipment cost
Purification Column Chromatography (Silica Gel)ModerateModerate to HighLong (Hours)HighGood separation, scalableLabor-intensive, high solvent usage
Column Chromatography (Macroporous Resin)HighHighModerateModerateHigh selectivity, reusable resin, good for large scale[2]Higher initial resin cost
Preparative HPLCLowVery HighVery LongHighExcellent separation, highest purityLow throughput, very expensive

II. Experimental Protocols

Detailed methodologies for the benchmarked extraction and purification techniques are provided below. These protocols are generalized and should be optimized for the specific plant matrix containing this compound.

A. Extraction Protocols

  • Ultrasound-Assisted Extraction (UAE)

    • Objective: To extract this compound from the plant matrix using ultrasonic waves to enhance mass transfer.

    • Apparatus: Ultrasonic bath or probe sonicator, flask, filtration setup.

    • Procedure:

      • Grind the dried plant material to a fine powder.

      • Suspend the powder in a suitable solvent (e.g., 70% ethanol) in a flask at a solid-to-liquid ratio of 1:20 (w/v).

      • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the suspension.

      • Sonicate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes).

      • Filter the mixture to separate the extract from the solid residue.

      • The resulting filtrate is the crude this compound extract.

  • Soxhlet Extraction

    • Objective: To continuously extract this compound with a fresh portion of solvent.

    • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.

    • Procedure:

      • Place the powdered plant material in a thimble within the Soxhlet apparatus.

      • Fill the round-bottom flask with the extraction solvent (e.g., ethanol).

      • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

      • When the solvent level in the thimble reaches the top of the siphon tube, the solvent containing the extracted compounds is siphoned back into the round-bottom flask.

      • This cycle is repeated for several hours (e.g., 6-8 hours) until the extraction is complete.

      • The solution in the round-bottom flask is the crude this compound extract.

B. Purification Protocol: Macroporous Resin Column Chromatography

  • Objective: To purify this compound from the crude extract by selective adsorption and desorption on a macroporous resin.

  • Apparatus: Glass column, macroporous resin (e.g., HPD100), peristaltic pump, fraction collector.

  • Procedure:

    • Resin Preparation: Pre-treat the macroporous resin by washing it with ethanol and then water to remove any impurities.

    • Column Packing: Pack the glass column with the pre-treated resin to form a stationary phase.

    • Loading: Dilute the crude this compound extract to a suitable concentration and load it onto the column at a controlled flow rate.[3]

    • Washing: Wash the column with deionized water to remove impurities that do not bind to the resin, such as sugars and salts.

    • Elution: Elute the adsorbed compounds, including this compound, using a stepwise gradient of ethanol-water mixtures (e.g., 20%, 40%, 60%, 80% ethanol). Collect the fractions using a fraction collector.

    • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

    • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound. After purification with macroporous resin, a significant increase in flavonoid content, potentially over five-fold, can be achieved.[3]

III. Visualized Workflows and Pathways

Generalized this compound Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound, from the initial plant material to the final purified compound.

Plant Plant Material (Source of this compound) Grinding Grinding and Drying Plant->Grinding Extraction Extraction (e.g., UAE, Soxhlet) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Purity Analysis (TLC, HPLC) Purification->Analysis PureCompound Pure this compound Analysis->PureCompound

Caption: A generalized workflow for the isolation of this compound.

Logical Relationship of Method Selection

The choice of isolation protocol depends on a balance of desired yield, purity, cost, and speed. The following diagram illustrates the logical considerations for selecting an appropriate method.

Goal Isolation Goal HighYield High Yield Goal->HighYield HighPurity High Purity Goal->HighPurity Speed Speed Goal->Speed LowCost Low Cost Goal->LowCost UAE_MAE UAE / MAE HighYield->UAE_MAE Modern Methods Soxhlet_CC Soxhlet + Column Chromatography HighYield->Soxhlet_CC Balanced Approach Prep_HPLC Preparative HPLC HighPurity->Prep_HPLC Highest Purity HighPurity->Soxhlet_CC Balanced Approach Speed->UAE_MAE Modern Methods Maceration Maceration LowCost->Maceration Simplest Method

Caption: Decision matrix for selecting a this compound isolation method.

References

A Comparative Analysis of the Chemical Properties of Florosenine and Otosenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties of two closely related otonecine-type pyrrolizidine alkaloids: Florosenine and Otosenine. This information is critical for researchers involved in the study of natural products, toxicology, and the development of new therapeutic agents.

Introduction

This compound and Otosenine are naturally occurring pyrrolizidine alkaloids (PAs) found in various plant species, particularly within the Senecio genus. PAs are known for their hepatotoxicity, which is primarily mediated by their metabolic activation in the liver to reactive pyrrolic esters. This guide offers a comparative overview of the chemical properties of this compound and Otosenine, supported by available data and general experimental protocols for their analysis.

Chemical Structure and Physicochemical Properties

Otosenine is a macrocyclic diester pyrrolizidine alkaloid. This compound is the acetylated derivative of Otosenine, with an acetyl group esterified to the necine base. This structural difference influences their physicochemical properties.

Table 1: General and Physicochemical Properties of Otosenine and this compound

PropertyOtosenineThis compound
Molecular Formula C₁₉H₂₇NO₇[1][2]C₂₁H₂₉NO₈[3]
Molecular Weight 381.42 g/mol [1][2]423.46 g/mol [3]
CAS Number 16958-29-5[1][2]16958-30-8[3]
Appearance PowderData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
pKa Data not availableData not available
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[3] Water solubility is pH-dependent.Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Water solubility is pH-dependent.

Experimental Protocols

The analysis of this compound and Otosenine typically involves chromatographic separation followed by spectroscopic detection. Below are representative protocols for the extraction and analysis of these pyrrolizidine alkaloids.

Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol describes a general method for the extraction of PAs from plant matrices.

Methodology:

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of 0.05 M H₂SO₄ in methanol.

    • Sonicate for 1 hour in an ultrasonic bath.

    • Filter the extract and collect the filtrate.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates.

  • Purification:

    • Reduce the volume of the combined filtrates under vacuum.

    • Adjust the pH of the aqueous residue to approximately 9 with ammonia solution.

    • Perform a liquid-liquid extraction with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness to obtain the crude alkaloid extract.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

This method provides a sensitive and selective means for the quantification of this compound and Otosenine.

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient program to separate the analytes of interest. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Otosenine and this compound. The exact m/z values would need to be determined by infusion of pure standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of PAs.

Methodology:

  • Sample Preparation: Dissolve a purified sample of the alkaloid (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of the alkaloid.

Metabolic Stability Assay

This in vitro assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

Methodology:

  • Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., from human or rat) in a phosphate buffer (pH 7.4) at 37 °C.

  • Reaction Initiation: Start the metabolic reaction by adding a cofactor, such as NADPH.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by HPLC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Calculate the percentage of the compound remaining over time to determine its metabolic stability, often expressed as a half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ).[4][5]

Signaling Pathways and Biological Activity

The toxicity of this compound and Otosenine, like other 1,2-unsaturated pyrrolizidine alkaloids, is attributed to their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic metabolites that can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

One of the key mechanisms of PA-induced hepatotoxicity is the induction of apoptosis, or programmed cell death. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated.

Metabolic Activation and Induction of Apoptosis

The following diagram illustrates the general pathway of metabolic activation of otosenine-type PAs and the subsequent induction of apoptosis.

Metabolic Activation and Apoptosis Induction cluster_Metabolism Metabolic Activation in Hepatocyte cluster_Apoptosis Induction of Apoptosis Otosenine Otosenine / this compound CYP450 Cytochrome P450 (e.g., CYP3A4) Otosenine->CYP450 Oxidation PyrrolicMetabolite Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) CYP450->PyrrolicMetabolite DNA_Damage DNA Adducts & Cellular Stress PyrrolicMetabolite->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Metabolic activation of Otosenine/Florosenine and subsequent induction of intrinsic apoptosis.

Experimental Workflow for Assessing Hepatotoxicity

The following diagram outlines a typical experimental workflow to investigate the hepatotoxic effects of this compound and Otosenine in vitro.

Hepatotoxicity Workflow cluster_InVitro In Vitro Hepatotoxicity Assessment cluster_Analysis Downstream Analysis Hepatocytes Culture Hepatocytes (e.g., HepG2, primary hepatocytes) Treatment Treat with This compound / Otosenine Hepatocytes->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation CellViability Cell Viability Assay (e.g., MTT, LDH) Incubation->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) Incubation->ApoptosisAssay GeneExpression Gene Expression Analysis (e.g., qPCR, Western Blot for apoptosis markers) Incubation->GeneExpression

Caption: Experimental workflow for in vitro hepatotoxicity assessment of this compound and Otosenine.

Conclusion

This compound and Otosenine are structurally related otonecine-type pyrrolizidine alkaloids with significant toxicological implications. While specific physicochemical data for these compounds are limited, their analysis can be achieved using established chromatographic and spectroscopic techniques. Their biological activity is primarily driven by metabolic activation in the liver, leading to cellular damage and apoptosis. The provided experimental workflows and signaling pathway diagrams offer a framework for researchers investigating the chemical and biological properties of these and other related natural products. Further research is needed to fully characterize their physicochemical properties and to elucidate the specific molecular targets and signaling pathways they modulate.

References

Comparative Toxicity Analysis: Florfenicol vs. Alternative Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An important note for researchers, scientists, and drug development professionals: data regarding a compound referred to as "Florosenine" is not available in the public domain. It is possible that this is a novel compound with limited distribution, a proprietary internal designation, or a misspelling of a different agent.

This guide, therefore, presents a comparative analysis of Florfenicol , a structurally related and well-documented antibiotic, to illustrate the requested format for reproducibility and comparison. The methodologies and data presented are based on available research for Florfenicol and its alternatives.

This section provides a comparative overview of the acute toxicity of Florfenicol and two common alternative antibiotics, ciprofloxacin and doxycycline. The data is summarized for easy comparison of their relative toxicities in various animal models.

Table 1: Acute Toxicity Data (LD50)
CompoundSpeciesRoute of AdministrationLD50Reference
Florfenicol RatOral> 2,000 mg/kg
MouseOral> 2,000 mg/kg
DogOral> 1,280 mg/kg
Ciprofloxacin MouseOral4,768 mg/kg
RatOral2,572 mg/kg
Doxycycline RatOral1,560 mg/kg
MouseOral1,870 mg/kg

Note: Lower LD50 values indicate higher toxicity.

Experimental Protocols

To ensure the reproducibility of the cited toxicity data, the following provides an overview of a standardized acute oral toxicity study protocol based on established guidelines (e.g., OECD Guideline 423).

Acute Oral Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a test compound after a single oral administration.

Animal Model:

  • Species: Wistar rats (or other specified strain)

  • Age: 8-12 weeks

  • Weight: 200-300 g

  • Sex: Both males and females (housed separately)

  • Acclimatization: Minimum of 7 days prior to the study, with free access to standard laboratory chow and water.

Methodology:

  • Grouping and Dosing: Animals are randomly assigned to dose groups, typically with a control group receiving the vehicle (e.g., distilled water, corn oil) and several test groups receiving logarithmically spaced doses of the test compound.

  • Administration: The test compound is administered as a single oral gavage. The volume administered is typically kept constant across all groups.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours post-dosing and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a potential mechanism of action for antibiotic-induced toxicity and a typical experimental workflow for assessing it.

Diagram 1: Postulated Pathway for Antibiotic-Induced Oxidative Stress

cluster_cell Cellular Environment Antibiotic Antibiotic (e.g., Florfenicol) Mitochondria Mitochondria Antibiotic->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production Antioxidant Antioxidant Defense ROS->Antioxidant Overwhelms Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Causes Apoptosis Apoptosis Damage->Apoptosis Triggers cluster_workflow In Vitro & In Vivo Toxicity Workflow A Compound Selection (Florfenicol & Alternatives) B In Vitro Cytotoxicity Assay (e.g., MTT, LDH) A->B C Dose Range Finding Study (In Vivo) A->C B->C Inform Dosing D Definitive Acute Toxicity Study (LD50 Determination) C->D E Histopathological Analysis D->E F Data Analysis & Reporting E->F

Quantitative Structure-Activity Relationship (QSAR) of Florosenine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of Florosenine, a pyrrolizidine alkaloid (PA), in the context of its potential hepatotoxicity. Due to the limited publicly available bioactivity data for this compound, this guide leverages data from structurally similar and well-studied pyrrolizidine alkaloids, namely Senecionine and Retrorsine, to provide a comparative framework. The primary biological activity associated with this class of compounds is hepatotoxicity, which is initiated by metabolic activation in the liver.

Comparative Biological Activity of Pyrrolizidine Alkaloids

The hepatotoxicity of pyrrolizidine alkaloids is a well-documented phenomenon.[1][2] This toxicity is not inherent to the parent molecule but arises from its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[3][4][5][6] This process generates reactive pyrrolic metabolites, which can form adducts with cellular macromolecules like proteins and DNA, leading to cellular damage, apoptosis, and, in severe cases, liver failure.[3][6]

Table 1: Comparative in vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids

CompoundChemical StructureMolecular FormulaIC50 Value (µM)Cell LineAssayReference
This compound C18H23NO7Data Not Available---
Senecionine C18H25NO5~20 µM (induces apoptosis)Primary mouse hepatocytesApoptosis Assay[Cayman Chemical]
Retrorsine C18H25NO6IC20: ~270 µMHepG2MTT Assay[Li et al., 2013]

Note: The provided IC50/IC20 values are indicative and may vary depending on the specific experimental conditions, cell line, and assay used.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the hepatotoxicity of pyrrolizidine alkaloids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate liver cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Senecionine, Retrorsine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of compound that inhibits 50% of cell viability) is calculated from the dose-response curve.[7][8]

Cell Proliferation Assessment: BrdU Assay

The 5-bromo-2'-deoxyuridine (BrdU) assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells.

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with the test compounds as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to each well and incubate for 2-24 hours, depending on the cell division rate.

  • Fixation and Denaturation: Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) and then denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Detection: Add a suitable substrate to produce a colorimetric or fluorescent signal.

  • Quantification: Measure the signal using a microplate reader. The amount of signal is proportional to the amount of BrdU incorporated into the cells, which reflects the rate of cell proliferation.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the key steps in the metabolic activation of pyrrolizidine alkaloids and the subsequent cellular damage leading to hepatotoxicity.

PA_Hepatotoxicity_Pathway cluster_0 Hepatocyte PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Metabolic Activation Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) CYP450->Reactive_Metabolites Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Adducts->Apoptosis Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Cell_Death Hepatocyte Death Apoptosis->Cell_Death

Caption: Metabolic activation of pyrrolizidine alkaloids and downstream hepatotoxic effects.

Experimental Workflow for QSAR Analysis

The following diagram outlines a typical workflow for conducting a QSAR study on pyrrolizidine alkaloids.

QSAR_Workflow Data_Collection Data Collection (this compound & Analogs, Activity Data) Descriptor_Calculation Molecular Descriptor Calculation (2D, 3D Descriptors) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Development QSAR Model Development (e.g., MLR, PLS, Machine Learning) Data_Splitting->Model_Development Model_Validation Model Validation (Internal & External Validation) Model_Development->Model_Validation Prediction Prediction of Activity for New Compounds Model_Validation->Prediction

Caption: A generalized workflow for developing and validating a QSAR model.

Conclusion and Future Directions

This guide provides a comparative overview of the QSAR-relevant aspects of this compound by contextualizing it with related, better-studied pyrrolizidine alkaloids. The primary determinant of the hepatotoxicity of these compounds is their metabolic activation by hepatic CYP enzymes, leading to the formation of reactive metabolites that cause cellular damage.

A significant data gap exists for the specific biological activity of this compound. Future research should focus on generating robust in vitro cytotoxicity and genotoxicity data for this compound to enable a direct and quantitative comparison with other PAs. Such data would be invaluable for developing a specific and predictive QSAR model for this compound and its analogs. A validated QSAR model could then be a powerful tool for predicting the hepatotoxicity of novel PA structures, aiding in risk assessment and guiding the development of safer therapeutic agents.

References

Safety Operating Guide

Proper Disposal Procedures for Florosenine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Florosenine (CAS 16958-30-8) with detailed disposal instructions was not located. The following procedures are based on general best practices for the handling and disposal of hazardous chemical waste, particularly for toxic compounds such as pyrrolizidine alkaloids.[1][2][3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[5][6][7][8][9]

This compound is a pyrrolizidine alkaloid, a class of compounds known for their potential hepatotoxicity and genotoxicity.[1][2][3] Therefore, all waste containing this compound must be treated as hazardous.

Immediate Safety and Handling

Before beginning any work that will generate this compound waste, ensure all necessary safety precautions are in place.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A fully buttoned lab coat is required to protect from splashes.

  • Respiratory Protection: If there is a risk of aerosolization, work within a certified chemical fume hood.

Protocol for this compound Waste Disposal

This step-by-step guide outlines the procedure for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound are to be considered hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper).[10]

    • Empty containers that held this compound.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[9][11] Incompatible wastes can react dangerously.

Step 2: Waste Collection and Container Management

  • Liquid Waste:

    • Collect in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).[10][11]

    • The container must have a secure, screw-on cap. Parafilm or stoppers are not acceptable for sealing.[10]

    • Keep the container closed except when adding waste.[9][10]

  • Solid Waste:

    • Collect contaminated solids (e.g., weighing paper, gloves, wipes) in a separate, clearly labeled, leak-proof container, such as a designated hazardous waste bag or a wide-mouth jar.[10]

    • Sharps (needles, contaminated broken glass) must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[10]

  • Empty Containers:

    • Containers that held pure this compound must be treated as hazardous waste.

    • Alternatively, they can be triple-rinsed with a suitable solvent.[6][7] The rinsate must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing, the defaced container may be disposed of in the regular trash, pending EHS approval.[6][7]

Step 3: Labeling Hazardous Waste

  • Label all waste containers with a "Hazardous Waste" tag as soon as the first drop of waste is added.[5][6]

  • The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[5]

    • The approximate concentration and volume/mass of the waste.

    • The date accumulation started.[5]

    • The name and contact information of the generating researcher or lab.[5]

Step 4: Storage of Hazardous Waste

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][11]

  • The SAA must be at or near the point of generation.

  • Ensure secondary containment is used for all liquid waste containers to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the largest container.[10]

  • Store the waste away from heat, flames, and incompatible chemicals.

Step 5: Requesting Waste Disposal

  • Once a waste container is full or has been in accumulation for the maximum allowed time (often 90 days, but check with your EHS), submit a waste pickup request to your institution's EHS department.[5][10]

Protocol for Decontamination

Equipment and Surfaces:

  • Initial Cleaning: Remove any gross contamination from surfaces and equipment.

  • Decontamination Solution: Use a suitable decontamination solution. A common practice for non-reactive organic compounds is to use a detergent solution, followed by water, and then a solvent known to dissolve the compound (e.g., ethanol or isopropanol).

  • Application: Apply the decontamination solution and allow for sufficient contact time.

  • Rinsing: Thoroughly rinse the surface or equipment with water. Collect all rinsate as hazardous waste.

  • Final Wipe-Down: Perform a final wipe-down with a clean, damp cloth.

  • Verification: For critical applications, a surface wipe test may be necessary to confirm the absence of residual contamination.

Quantitative Disposal Parameters

The following table provides general quantitative guidelines for hazardous waste management. These are not specific to this compound and should be confirmed with your local EHS.

ParameterGuideline ValueSource
Maximum Accumulation Time 90 days from start date[10]
Maximum Volume in SAA 55 gallons per waste stream[7]
pH for Drain Disposal (Rinsate) Between 5.5 and 10.5 (only if EHS approved)[12]
Secondary Containment Volume 110% of the largest container's volume[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

Florosenine_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid liquid_waste Collect in Liquid Waste Container is_liquid->liquid_waste Yes sharps_waste Sharps Waste? is_liquid->sharps_waste No (Solid) label_container Label Container with 'Hazardous Waste' Tag liquid_waste->label_container solid_waste Collect in Solid Waste Container solid_waste->label_container sharps_waste->solid_waste No chem_sharps Collect in Chemical Sharps Container sharps_waste->chem_sharps Yes chem_sharps->label_container store_saa Store in SAA with Secondary Containment label_container->store_saa is_full Container Full or Time Limit Reached? store_saa->is_full is_full->store_saa No request_pickup Request EHS Waste Pickup is_full->request_pickup Yes ehs_collect EHS Collects Waste for Final Disposal request_pickup->ehs_collect end Disposal Complete ehs_collect->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Information for Florosenine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Florosenine" is a fictional substance. The following information is provided as a template for handling a hazardous chemical and is based on general laboratory safety best practices. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a potent, fictional fluorescent compound. Due to its potential as a respiratory and skin irritant, strict adherence to these procedures is mandatory to ensure personnel safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The required level of protection varies depending on the nature of the handling task.

Table 1: Required Personal Protective Equipment for this compound Handling

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<1g, non-aerosol generating) Safety glasses with side shieldsNitrile or neoprene gloves[1]Standard lab coatNot required if handled in a certified chemical fume hood
High-Volume Handling (>1g) or Aerosol-Generating Procedures Tightly fitting chemical splash goggles[2]Nitrile or neoprene gloves[1]Chemical-resistant apron over a lab coat[2]NIOSH-approved respirator with appropriate cartridges
Spill Cleanup Chemical splash goggles and a face shield[2]Heavy-duty nitrile or neoprene glovesChemical-resistant, disposable coveralls[3]NIOSH-approved respirator with appropriate cartridges

Note: Always inspect PPE for damage before use and ensure proper fit. Contaminated reusable PPE must be decontaminated before reuse, and disposable PPE should be discarded as hazardous waste.

Operational Plan: Safe Handling Procedures
  • Engineering Controls : All work with this compound, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Preparation : Before handling, ensure all necessary PPE is readily available and inspected.[4] Prepare your workspace by covering the surface with absorbent, disposable bench paper.

  • Weighing and Reconstitution : When weighing solid this compound, use a balance within the fume hood. To minimize dust, reconstitute the powder by adding the solvent slowly down the side of the container.

  • Personal Hygiene : Avoid all skin contact.[1] After handling, and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste : Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste : Collect in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Empty Containers : Even "empty" containers may retain residue and should be disposed of as hazardous waste.[5]

Consult with your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[5]

Experimental Protocol: this compound Spill Cleanup

This protocol details the steps for safely managing a small-scale this compound powder spill (less than 1 gram) within a chemical fume hood.

Materials:

  • This compound Spill Kit (containing absorbent pads, chemical-resistant bags, "Hazardous Waste" labels, and forceps)

  • Appropriate PPE (see Table 1)

  • 70% ethanol solution

Procedure:

  • Alert and Secure : Immediately alert others in the vicinity. Restrict access to the affected area.

  • Don PPE : Put on all required PPE for spill cleanup as specified in Table 1.

  • Contain the Spill : Gently cover the spill with absorbent pads from the spill kit to prevent further dispersal. Do not use a dry cloth or paper towel, as this can create airborne dust.

  • Collect the Material : Carefully pick up the absorbent pads and any remaining powder using forceps. Place all contaminated materials into a designated chemical-resistant waste bag.

  • Decontaminate the Area : Wipe the spill area with a cloth dampened with 70% ethanol, working from the outside of the spill inward. Place the cleaning cloth in the waste bag.

  • Package the Waste : Seal the waste bag and place it inside a second labeled bag for security.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable items in the hazardous waste bag.

  • Final Steps : Wash hands thoroughly. Report the incident to the laboratory supervisor and EHS.

Visual Workflow

The following diagram illustrates the decision-making process for responding to a this compound spill.

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Secure Area start->alert don_ppe Don Appropriate Spill PPE alert->don_ppe assess_spill Assess Spill Size don_ppe->assess_spill cleanup_protocol Follow Small Spill Cleanup Protocol assess_spill->cleanup_protocol  Small Spill evacuate Evacuate Area & Contact EHS assess_spill->evacuate  Large Spill small_spill < 1 gram large_spill > 1 gram decontaminate Decontaminate Area cleanup_protocol->decontaminate end Procedure Complete evacuate->end dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report report->end

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.